molecular formula C8H4F2N2O B1460424 4,7-Difluoro (1H)indazole-3-carbaldehyde CAS No. 1082042-06-5

4,7-Difluoro (1H)indazole-3-carbaldehyde

Número de catálogo: B1460424
Número CAS: 1082042-06-5
Peso molecular: 182.13 g/mol
Clave InChI: BXSKOVYJIAWQAJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,7-Difluoro (1H)indazole-3-carbaldehyde is a fluorinated derivative of the privileged 1H-indazole-3-carbaldehyde scaffold, a high-value intermediate in medicinal chemistry and drug discovery . The indazole core is a prominent pharmacophore in numerous clinically active agents, particularly as a key structural component in tyrosine kinase inhibitors such as Axitinib and Pazopanib, which are used in the treatment of renal cell carcinoma . The 3-carbaldehyde functional group is a versatile synthetic handle, enabling its conversion into diverse functionalities through reactions such as Knoevenagel condensations, Wittig reactions, and reductive amination, providing access to a wide array of polyfunctionalized 3-substituted indazoles . This allows researchers to efficiently build compound libraries for biological screening. The specific incorporation of fluorine atoms at the 4 and 7 positions is a strategic modification in lead optimization. Fluorination is a standard strategy to influence a molecule's pharmacokinetic properties, including its metabolic stability, membrane permeability, and bioavailability. While the specific biological profile of this difluoro analog is a subject for ongoing research, its structure positions it as a critical building block for developing novel therapeutic candidates, particularly in the realms of oncology and anti-inflammatory research . This product is intended for use in strictly controlled laboratory research settings.

Propiedades

Número CAS

1082042-06-5

Fórmula molecular

C8H4F2N2O

Peso molecular

182.13 g/mol

Nombre IUPAC

4,7-difluoro-2H-indazole-3-carbaldehyde

InChI

InChI=1S/C8H4F2N2O/c9-4-1-2-5(10)8-7(4)6(3-13)11-12-8/h1-3H,(H,11,12)

Clave InChI

BXSKOVYJIAWQAJ-UHFFFAOYSA-N

SMILES

C1=C(C2=C(NN=C2C(=C1)F)C=O)F

SMILES canónico

C1=C(C2=C(NN=C2C(=C1)F)C=O)F

Origen del producto

United States
Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 4,7-Difluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the indazole core serves as a privileged pharmacophore, frequently deployed as a bioisostere for purines and indoles in kinase inhibitor programs. 4,7-Difluoro-1H-indazole-3-carbaldehyde (CAS: 1082042-06-5) represents a highly specialized, fluorinated building block that addresses common metabolic and physicochemical liabilities associated with unsubstituted indazoles.

By strategically positioning fluorine atoms at the C4 and C7 positions, this molecule achieves a dual purpose: it blocks primary sites of oxidative metabolism while profoundly modulating the electronic environment of the indazole ring. The C3-carbaldehyde moiety provides a versatile synthetic handle for late-stage functionalization. This whitepaper details the physicochemical properties, structural rationale, and field-proven synthetic protocols for leveraging this critical intermediate.

Physicochemical Profiling & Structural Rationale

Understanding the baseline physicochemical properties of 4,7-Difluoro-1H-indazole-3-carbaldehyde is essential for predicting the behavior of its downstream derivatives in biological systems.

Quantitative Data Summary
PropertyValueRationale / Pharmacological Impact
CAS Number 1082042-06-5Standard registry identifier [1].
Molecular Formula C8H4F2N2O-
Molecular Weight 182.13 g/mol Low molecular weight ensures downstream derivatives remain within Lipinski's Rule of 5 limits.
LogP (Consensus) ~1.8 – 2.0The addition of two fluorine atoms increases lipophilicity compared to 1H-indazole, optimizing membrane partitioning [1].
TPSA 45.8 ŲContributed by N1-H, N2, and C=O. Ideal for blood-brain barrier (BBB) penetration (optimal < 90 Ų) [2].
H-Bond Donors (HBD) 1The N1-H serves as a critical hinge-binding donor in kinase targets.
H-Bond Acceptors (HBA) 3N2 and C=O act as acceptors; fluorines provide weak multipolar interactions.
Rotatable Bonds 1High rigidity minimizes the entropic penalty upon target binding.
The Mechanistic Impact of the 4,7-Difluoro Motif

The strategic placement of fluorine at C4 and C7 is not arbitrary; it is driven by strict electronic and steric causality:

  • Metabolic Shielding: The C4 and C7 positions of the indazole ring are highly susceptible to Cytochrome P450-mediated aromatic hydroxylation. Fluorine substitution effectively blocks this metabolic soft spot, increasing the half-life ( t1/2​ ) of the resulting drug candidate [4].

  • pKa Modulation: The strong electron-withdrawing inductive effect (-I) of the two fluorine atoms significantly lowers the pKa of the N1-H (from ~14.0 in unsubstituted indazole to ~10.5). This increases the acidity of the NH, which can strengthen hydrogen bonding with kinase hinge regions while reducing the energetic desolvation penalty during membrane transit [4].

  • Conformational Locking: The C4-fluorine can engage in orthogonal multipolar interactions with substituents installed at the C3 position, effectively restricting the rotameric freedom of the C3-vector and locking the molecule into a bioactive conformation.

Synthetic Utility & Derivatization Workflows

The C3-aldehyde is a highly reactive electrophilic center. However, the electron-withdrawing nature of the difluoro-indazole core slightly deactivates this aldehyde compared to non-fluorinated analogs. Consequently, synthetic pathways must be carefully optimized.

Workflow A 4,7-Difluoro-1H-indazole -3-carbaldehyde B N1-Protection (Boc / SEM) A->B Step 1 C C3-Aldehyde Reactivity A->C Direct (Optional) B->C Step 2 D Reductive Amination C->D E Wittig Olefination C->E F Oxidation C->F

Workflow for the synthetic derivatization of 4,7-difluoro-1H-indazole-3-carbaldehyde.

Self-Validating Protocol: Reductive Amination

Reductive amination is the most common method for converting the C3-aldehyde into a solubilizing amine vector. Because the difluoro core pulls electron density away from the aldehyde, imine formation can be sluggish. The following protocol is engineered with causal adjustments to overcome this electronic barrier[3].

Step-by-Step Methodology

Step 1: Imine Formation (Activation Phase)

  • Action: Dissolve 4,7-Difluoro-1H-indazole-3-carbaldehyde (1.0 eq) and the desired primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.5 eq) to adjust the apparent pH to ~5. Stir at room temperature for 2 hours.

  • Causality: DCE is chosen over THF or DCM because it is non-coordinating and possesses a higher boiling point, which stabilizes the polar iminium intermediate. The addition of acetic acid is critical; it protonates the carbonyl oxygen, restoring the electrophilicity lost due to the electron-withdrawing fluorines, thereby driving imine formation.

Step 2: Selective Reduction

  • Action: Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) portion-wise to the reaction mixture. Stir for 4–12 hours at room temperature.

  • Causality: NaBH(OAc)3​ is specifically selected because it is a mild hydride donor that is stable in mildly acidic conditions. It selectively reduces the protonated iminium ion without reducing the unreacted starting aldehyde, preventing the accumulation of the unwanted C3-hydroxymethyl byproduct [3].

Step 3: Quench and Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO3​ until gas evolution ceases. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: The basic quench serves a dual purpose: it neutralizes the acetic acid to destroy excess hydride safely, and it deprotonates the newly formed amine, ensuring it is in its lipophilic free-base form for efficient extraction into the organic phase.

Validation & QC Check (Self-Validating System)

To ensure the protocol has succeeded without relying solely on downstream yields, perform the following in-process controls:

  • LC-MS Monitoring: The starting aldehyde exhibits a distinct [M+H]+ of 183.1. The reaction is complete when this mass is fully replaced by the mass of the target amine.

  • 1H NMR Validation: In the proton NMR spectrum, the starting material features a sharp, diagnostic aldehyde singlet at ~10.2 ppm. A successful reaction is validated by the complete disappearance of this peak and the emergence of a new methylene ( −CH2​− ) signal integrating to 2 protons between 3.8–4.2 ppm.

Pharmacological Application: Kinase Inhibition

In oncology and neurodegeneration (e.g., targeting LRRK2 or FGFR), the 4,7-difluoro-1H-indazole core acts as an elite ATP-competitive hinge binder.

Binding Kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Hydrogen Bonding) Kinase->Hinge Hydrophobic Hydrophobic Pocket (Fluorine Interaction) Kinase->Hydrophobic Solvent Solvent Exposed Region Kinase->Solvent Indazole 1H-Indazole Core (N1/N2) Indazole->Hinge Donor-Acceptor Fluorines 4,7-Difluoro Motif Fluorines->Hydrophobic Lipophilic Contact Aldehyde C3-Substituent (Derived from Aldehyde) Aldehyde->Solvent Solubilizing Vector

Conceptual kinase binding model of 4,7-difluoro-1H-indazole derivatives.

The N1-H and N2 atoms form a bidentate donor-acceptor hydrogen bond network with the kinase hinge region. Simultaneously, the C4 and C7 fluorines project into adjacent hydrophobic pockets, displacing high-energy water molecules and increasing binding affinity through the hydrophobic effect. The C3-aldehyde is subsequently derivatized (as shown in Section 4) to project a solubilizing amine vector out toward the solvent-exposed region, optimizing the drug's overall Lipophilic Efficiency (LipE).

References

  • Ertl, P., Rohde, B., & Selzer, P. "Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties." Journal of Medicinal Chemistry, 2000. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. URL:[Link]

Structural Characterization and ¹H NMR Profiling of 4,7-Difluoro-1H-indazole-3-carbaldehyde: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated indazoles have emerged as privileged pharmacophores, particularly in the design of highly selective kinase inhibitors and modulators of complement-mediated disorders[1]. 4,7-Difluoro-1H-indazole-3-carbaldehyde (CAS: 1082042-06-5) serves as a critical advanced building block in these discovery pipelines[2]. The strategic incorporation of fluorine atoms at the C4 and C7 positions serves a dual purpose: it modulates the pKa of the indazole NH to optimize target binding (e.g., hinge-binding in kinases) and effectively blocks metabolic hotspots against cytochrome P450-mediated oxidation.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive, self-validating guide to the synthesis, physicochemical profiling, and rigorous structural characterization (via ¹H NMR) of this essential intermediate[3].

Physicochemical Profiling

Understanding the baseline properties of 4,7-Difluoro-1H-indazole-3-carbaldehyde is critical for optimizing reaction conditions and downstream purification workflows. The presence of the electron-withdrawing fluorine atoms significantly alters its solubility and electronic distribution compared to the unsubstituted indazole core.

Table 1: Key Physicochemical and Structural Properties

PropertyValue / Description
IUPAC Name 4,7-Difluoro-1H-indazole-3-carbaldehyde
CAS Registry Number 1082042-06-5[2]
Molecular Formula C₈H₄F₂N₂O
Molecular Weight 182.13 g/mol
Exact Mass 182.0292 Da
Appearance Off-white to pale yellow crystalline solid
Solubility Profile Highly soluble in DMSO and DMF; moderately soluble in MeOH and THF; insoluble in hexanes.
Synthetic Accessibility Score: 1.69 (1 = very easy, 10 = very difficult)[2]

Strategic Synthetic Methodology

To ensure high yield and structural integrity, the synthesis of 4,7-difluoro-1H-indazole-3-carbaldehyde from the commercially available 4,7-difluoro-1H-indazole must be tightly controlled. The following protocol is designed as a self-validating system, where the success of each step can be visually or spectroscopically confirmed.

Step 1: Electrophilic C3-Iodination
  • Protocol: Dissolve 4,7-difluoro-1H-indazole in anhydrous DMF. Add KOH (2.0 eq) and cool the mixture to 0 °C. Slowly add a solution of I₂ (1.5 eq) in DMF. Stir for 2 hours, then quench with aqueous Na₂S₂O₃.

  • Causality & Validation: KOH deprotonates the indazole NH, generating an electron-rich indazolide anion. This dramatically enhances the nucleophilicity of the C3 position, directing the electrophilic attack of iodine exclusively to C3. Self-Validation: The Na₂S₂O₃ quench reduces unreacted I₂, providing a visual cue (disappearance of the deep brown iodine color) that the quench is complete.

Step 2: N1-Protection (THP Ether Formation)
  • Protocol: Suspend the 3-iodo intermediate in DCM. Add 3,4-Dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-Toluenesulfonic acid (PTSA, 0.1 eq). Reflux for 4 hours.

  • Causality & Validation: The acidic indazole NH must be masked to prevent the destruction of the Grignard reagent in the subsequent step. DHP is selected because the resulting tetrahydropyranyl (THP) group is highly robust to strongly basic/nucleophilic Grignard conditions, yet easily cleaved under mild acidic conditions later.

Step 3: Metal-Halogen Exchange & Formylation
  • Protocol: Dissolve the THP-protected intermediate in anhydrous THF under N₂. Cool to -20 °C. Dropwise add Isopropylmagnesium chloride (iPrMgCl, 1.2 eq). Stir for 30 mins, then add anhydrous DMF (3.0 eq). Warm to room temperature and quench with saturated NH₄Cl.

  • Causality & Validation: iPrMgCl facilitates a rapid metal-halogen exchange. Unlike n-butyllithium, which can trigger unwanted nucleophilic aromatic substitution (S_NAr) or directed ortho-lithiation on the fluorinated ring, the magnesium reagent provides high chemoselectivity for the C3-iodo bond[4]. DMF acts as the formylating electrophile. Self-Validation: The reaction success is confirmed by TLC, noting a highly UV-active, polar spot corresponding to the aldehyde.

Step 4: Acidic Deprotection
  • Protocol: Dissolve the crude aldehyde in DCM and add 4M HCl in dioxane. Stir at room temperature until complete. Concentrate and recrystallize from EtOAc/Hexanes.

  • Causality & Validation: The acidic conditions protonate the THP ether oxygen, facilitating the expulsion of the indazole core and generating the final product.

Synthesis A 4,7-Difluoro-1H-indazole B 3-Iodo Intermediate A->B I2, KOH (Iodination) C THP-Protected Indazole B->C DHP, PTSA (Protection) D Formylated Intermediate C->D iPrMgCl, DMF (Formylation) E 4,7-Difluoro-1H-indazole- 3-carbaldehyde D->E HCl/Dioxane (Deprotection)

Synthetic workflow for 4,7-Difluoro-1H-indazole-3-carbaldehyde via metal-halogen exchange.

Structural Characterization via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the structural integrity of fluorinated heterocycles[3]. In 4,7-Difluoro-1H-indazole-3-carbaldehyde, the presence of ¹⁹F (spin = 1/2) introduces complex heteronuclear spin-spin splitting patterns that must be carefully interpreted[1].

Mechanistic Breakdown of Chemical Shifts and Splitting
  • The Aldehyde Proton (H-3'): The carbonyl group exerts a strong anisotropic deshielding effect, pushing the aldehyde proton far downfield to a sharp singlet at ~10.25 ppm .

  • The Indazole NH (H-1): The inductive electron-withdrawing effects of the F4 and F7 atoms significantly increase the acidity of the NH proton. In DMSO-d₆, this appears as a broad singlet at ~14.30 ppm , noticeably further downfield than a non-fluorinated indazole.

  • The Aromatic Protons (H-5 and H-6):

    • H-5 and H-6 are adjacent (ortho to each other), resulting in a homonuclear coupling (³J_{H,H}) of ~8 Hz.

    • Furthermore, H-5 is ortho to F-4, and H-6 is ortho to F-7. The heteronuclear coupling (³J_{H,F}) is typically large, around 10 Hz.

    • Finally, long-range meta coupling (⁴J_{H,F} ~4 Hz) occurs between H-5/F-7 and H-6/F-4.

    • Result: Because the ³J{H,H} and ³J{H,F} values are similar in magnitude, both H-5 and H-6 will present as complex multiplets—specifically, overlapping doublet-of-doublet-of-doublets (ddd) or pseudo-triplets of doublets (td) in the 7.10 – 7.45 ppm range.

Spin-spin J-coupling network of the aromatic ring in 4,7-Difluoro-1H-indazole-3-carbaldehyde.

Table 2: Predictive ¹H NMR Spectral Assignments (DMSO-d₆, 400 MHz)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constants (J in Hz)Assignment Logic
H-1 ~ 14.30br s1H-Indazole NH; heavily deshielded by F4/F7 inductive effects.
H-3' ~ 10.25s1H-Aldehyde CHO; deshielded by carbonyl anisotropy.
H-6 7.30 - 7.45ddd / td1H³J{H,F} ~ 10, ³J{H,H} ~ 8, ⁴J_{H,F} ~ 4Aromatic CH; coupled to F7 (ortho), H5 (ortho), and F4 (meta).
H-5 7.10 - 7.25ddd / td1H³J{H,F} ~ 10, ³J{H,H} ~ 8, ⁴J_{H,F} ~ 4Aromatic CH; coupled to F4 (ortho), H6 (ortho), and F7 (meta).

Note: The exact chemical shifts of H-5 and H-6 may exhibit second-order effects depending on the magnetic field strength of the spectrometer.

Applications in Drug Development

The aldehyde functionality at the C3 position is a highly versatile synthetic handle. In preclinical development, this compound is predominantly utilized in:

  • Reductive Aminations: Reacting the aldehyde with primary or secondary amines to generate basic, water-soluble indazole derivatives.

  • Knoevenagel Condensations: Coupling with active methylene compounds to synthesize extended conjugated systems for kinase hinge-binding.

  • Heterocycle Annulation: Serving as a precursor for the formation of complex tricyclic systems, such as imidazo[1,2-b]indazoles or pyrazolo-indazoles, which are frequently patented for oncology and immunology indications[4].

References[2] 4,7-Difluoro (1H)indazole-3-carbaldehyde | Bidepharm |Link[3] 1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3 | EvitaChem | Link[1] US9796741B2 - Aryl, heteroaryl, and heterocyclic compounds for treatment of complement mediated disorders | Google Patents | Link[4] WO2021240424A1 - Indazole and benzoisoxazole dihydroorotate dehydrogenase inhibitors | Google Patents | Link

Sources

The Strategic Role of 4,7-Difluoro(1H)indazole-3-carbaldehyde: A Pivotal Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically successful drugs, particularly in oncology.[1][2] This technical guide delves into the synthesis, chemical attributes, and strategic applications of a highly specialized building block: 4,7-Difluoro(1H)indazole-3-carbaldehyde. The strategic placement of fluorine atoms at the 4 and 7 positions of the indazole ring imparts unique physicochemical properties that are increasingly sought after in the design of next-generation therapeutics. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind its use, detailed synthetic protocols, and its role in the generation of novel drug candidates, with a particular focus on its application in the development of advanced protein kinase inhibitors.

Introduction: The Indazole Nucleus and the Fluorine Advantage

The indazole core, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a bioisostere of the native indole nucleus and is lauded for its ability to form critical hydrogen bond interactions with protein targets.[3] Its structural rigidity and versatile functionalization potential have cemented its role in the design of a wide array of pharmacologically active agents, including the anti-cancer drugs Axitinib and Pazopanib.[3]

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a compound's:

  • Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life.

  • Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, enhancing binding potency.

  • Lipophilicity and Permeability: Strategic fluorination can modulate a compound's lipophilicity, which in turn affects its solubility, cell membrane permeability, and overall pharmacokinetic profile.[4]

The 4,7-difluoro substitution pattern on the indazole ring is particularly noteworthy. These fluorine atoms can significantly lower the pKa of the indazole N-H, potentially enhancing its hydrogen-bonding capabilities in the active sites of target proteins, such as protein kinases.

Synthesis of 4,7-Difluoro(1H)indazole-3-carbaldehyde: A Multi-Step Approach

The synthesis of the title compound is not a trivial one-step process. A direct Vilsmeier-Haack formylation at the C3 position of an unprotected indazole is generally ineffective due to the electronic nature of the ring system.[5] Therefore, a more strategic, multi-step synthesis is required, as outlined below. This approach ensures high purity and yield, which are critical for its use as a building block in drug discovery campaigns.

Workflow for the Synthesis of 4,7-Difluoro(1H)indazole-3-carbaldehyde

cluster_0 Step 1: Synthesis of 4,7-Difluoro-1H-indazole cluster_1 Step 2: N-Protection cluster_2 Step 3: C3-Formylation cluster_3 Step 4: Deprotection A 2,5-Difluorobenzaldehyde C 4,7-Difluoro-1H-indazole A->C Cyclization B Hydrazine Hydrate B->C D 4,7-Difluoro-1H-indazole C->D F N-Protected 4,7-Difluoro-1H-indazole D->F Protection E Protecting Group (e.g., SEM-Cl) E->F G N-Protected 4,7-Difluoro-1H-indazole F->G I N-Protected 4,7-Difluoro-1H-indazole-3-carbaldehyde G->I Formylation H Vilsmeier Reagent (POCl3, DMF) H->I J N-Protected 4,7-Difluoro-1H-indazole-3-carbaldehyde I->J L 4,7-Difluoro(1H)indazole-3-carbaldehyde J->L Deprotection K Deprotection Conditions (e.g., TBAF) K->L

Caption: Synthetic workflow for 4,7-Difluoro(1H)indazole-3-carbaldehyde.

Detailed Experimental Protocols

Step 1: Synthesis of 4,7-Difluoro-1H-indazole from 2,5-Difluorobenzaldehyde

  • Rationale: This step involves a classical condensation and cyclization reaction. The ortho-fluorine atom is susceptible to nucleophilic displacement by the distal nitrogen of the initially formed hydrazone, leading to the indazole ring system.

  • Procedure:

    • To a solution of 2,5-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (2.0-3.0 eq).

    • Heat the reaction mixture to reflux (typically 80-120 °C) for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to afford 4,7-difluoro-1H-indazole.

Step 2: N-Protection of 4,7-Difluoro-1H-indazole

  • Rationale: Protection of the indazole nitrogen is crucial to prevent side reactions during the subsequent electrophilic formylation step and to direct the formylation to the C3 position. A variety of protecting groups can be employed, with the choice depending on the desired stability and ease of removal.

  • Procedure (Example with SEM-Cl):

    • Dissolve 4,7-difluoro-1H-indazole (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add a base, such as sodium hydride (NaH, 1.1 eq) or triethylamine (TEA, 1.5 eq), portion-wise.

    • Add [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-protected indazole.

Step 3: Vilsmeier-Haack Formylation

  • Rationale: With the N1-position blocked, the electron-rich C3 position of the indazole ring is now activated for electrophilic substitution by the Vilsmeier reagent.

  • Procedure:

    • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0 °C. Stir for 30 minutes.

    • Add the N-protected 4,7-difluoro-1H-indazole (1.0 eq) dissolved in DMF to the Vilsmeier reagent at 0 °C.

    • Heat the reaction mixture to 60-80 °C for 2-6 hours.

    • Cool the reaction and pour it onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to give the crude N-protected 4,7-difluoro-1H-indazole-3-carbaldehyde.

Step 4: Deprotection

  • Rationale: The final step involves the removal of the protecting group to yield the target building block. The choice of deprotection conditions is dictated by the nature of the protecting group used.

  • Procedure (for SEM group):

    • Dissolve the N-protected aldehyde in THF.

    • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF, 1.5 eq), and stir at room temperature until the reaction is complete as monitored by TLC.

    • Perform an aqueous workup and extract the product.

    • Purify the crude product by column chromatography to obtain 4,7-Difluoro(1H)indazole-3-carbaldehyde.

Chemical Reactivity and Application in Drug Discovery

The aldehyde functionality at the C3 position of 4,7-Difluoro(1H)indazole-3-carbaldehyde serves as a versatile synthetic handle for a wide range of chemical transformations, making it an invaluable building block for creating diverse molecular libraries.

Key Transformations of the 3-Carbaldehyde Group

A 4,7-Difluoro(1H)indazole-3-carbaldehyde B Reductive Amination A->B C Wittig/Horner-Wadsworth-Emmons Olefination A->C D Condensation Reactions A->D E Oxidation A->E F 3-Aminomethyl Derivatives B->F Leads to... G 3-Alkenyl Derivatives C->G Leads to... H 3-Heterocyclic Derivatives (e.g., Pyrimidines, Oxazoles) D->H Leads to... I 3-Carboxylic Acid Derivatives E->I Leads to...

Caption: Key synthetic transformations of the 3-carbaldehyde functionality.

Case Study: Application in the Synthesis of Protein Kinase Inhibitors

The utility of 4,7-Difluoro(1H)indazole-3-carbaldehyde as a key building block is exemplified in its documented use in the synthesis of novel protein kinase inhibitors, as disclosed in patent literature. For instance, in US Patent 2011/0028447 A1, this aldehyde is a crucial intermediate in the construction of a series of indazole derivatives designed as potent modulators of protein kinase activity, which are implicated in various proliferative and inflammatory diseases.

The general synthetic strategy often involves a condensation reaction between the 3-carbaldehyde and a suitable nitrogen-containing nucleophile, such as an aminopyrimidine or another electron-rich amine, to form an imine, which can then be reduced or undergo further cyclization.

Illustrative Reaction Scheme:

A 4,7-Difluoro(1H)indazole-3-carbaldehyde C Condensation A->C B Aminopyrimidine Derivative B->C D Imine Intermediate C->D E Reduction (e.g., NaBH4) D->E F Final Kinase Inhibitor Scaffold E->F

Caption: General scheme for the synthesis of a kinase inhibitor scaffold.

The 4,7-difluoro substitution pattern in the final compounds is hypothesized to enhance their biological activity by modulating the electronic properties of the indazole ring, thereby improving its interaction with the kinase hinge region, and by increasing metabolic stability.

Quantitative Data and Physicochemical Properties

The introduction of the two fluorine atoms has a predictable and advantageous effect on the physicochemical properties of the indazole core.

PropertyUnsubstituted Indazole4,7-DifluoroindazoleRationale for Change
pKa (N-H) ~14Lower (more acidic)The strong electron-withdrawing effect of the two fluorine atoms increases the acidity of the N-H proton.
LogP ~1.8HigherFluorine substitution generally increases lipophilicity.
Metabolic Stability ModerateHighThe C-F bonds are highly stable to enzymatic degradation, blocking potential sites of metabolism on the benzene ring.

Conclusion and Future Outlook

4,7-Difluoro(1H)indazole-3-carbaldehyde is a sophisticated and highly valuable building block for modern drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The aldehyde functionality provides a versatile platform for the construction of diverse molecular architectures, and the 4,7-difluoro substitution pattern offers a strategic advantage in tuning the physicochemical and pharmacological properties of the resulting drug candidates. Its documented use in the synthesis of protein kinase inhibitors underscores its importance and potential. As the demand for more potent, selective, and metabolically robust drugs continues to grow, the strategic application of precisely functionalized building blocks like 4,7-Difluoro(1H)indazole-3-carbaldehyde will undoubtedly play an increasingly critical role in the future of medicinal chemistry.

References

  • PrepChem. (n.d.). Synthesis of 2,5-Difluorobenzaldehyde. Retrieved from [Link]

  • Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(20), 11041-11049. Available at: [Link]

  • Expert Opinion on Therapeutic Patents. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(8), 629-642. Retrieved from: [Link]

  • Fallacara, A. L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3698. Available at: [Link]

  • Zhang, Y., et al. (2017). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. Retrieved from: [Link]

  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21553-21575. Available at: [Link]

  • Liu, H., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

  • Organic Syntheses. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(20), 11041-11049. Available at: [Link]

Sources

Electronic and Steric Effects of Difluoro Substitution on 1H-Indazole-3-Carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, PAR-1 antagonists, and synthetic cannabinoid receptor modulators. Among its derivatives, 1H-indazole-3-carbaldehyde serves as a critical, versatile building block. The strategic introduction of a difluoro substitution pattern (e.g., 4,5-difluoro, 4,6-difluoro, or 5,6-difluoro) fundamentally alters the molecule's physicochemical profile.

This technical guide provides an in-depth analysis of the electronic and steric consequences of difluoro substitution on the indazole core. By examining inductive effects, pKa modulation, bioisosterism, and synthetic behavior, this whitepaper equips medicinal chemists and process scientists with the mechanistic rationale required to optimize fluorinated indazoles for targeted drug development.

Electronic Effects: Inductive Pull and pKa Modulation

The incorporation of two fluorine atoms onto the benzenoid ring of the indazole core exerts a profound electronic influence, driven primarily by fluorine's extreme electronegativity (3.98 on the Pauling scale).

Modulation of Indazole Acidity and Basicity

Unsubstituted 1H-indazole exhibits a dual nature, acting as both a weak base (pKa ~1.31 at N2) and a weak acid (pKa ~13.86 at N1-H). Difluoro substitution exerts a strong electron-withdrawing inductive (-I) effect that pulls electron density away from the pyrazole-like ring.

  • Increased Acidity: The -I effect stabilizes the conjugate base formed upon deprotonation of the N1-H, lowering the acidic pKa by approximately 1.5 to 2.5 units (depending on positional isomers). This shift ensures that a higher fraction of the molecule remains neutral or anionic at physiological pH, which directly impacts passive membrane permeability and hydrogen-bond donor strength in kinase hinge-binding regions.

  • Decreased Basicity: The electron-withdrawing nature simultaneously reduces the basicity of the N2 lone pair, which is highly advantageous in drug design for mitigating hERG channel liabilities and improving metabolic stability.

Electrophilic Enhancement of the C3-Carbaldehyde

The aldehyde group at the C3 position is a primary site for late-stage functionalization (e.g., reductive aminations, Knoevenagel condensations). The difluoro substitution acts synergistically to increase the partial positive charge ( δ+ ) on the carbonyl carbon. This heightened electrophilicity accelerates nucleophilic attack, making the difluoro-1H-indazole-3-carbaldehyde significantly more reactive toward amines compared to its non-fluorinated counterpart.

ElectronicEffects F Difluoro Substitution (-I Effect) N Indazole Core (Lowered pKa) F->N Electron Withdrawal C C3-Carbaldehyde (Increased Electrophilicity) F->C Inductive Pull B Target Binding (Enhanced Kinase Affinity) N->B Stronger H-Bonding C->B Covalent/Polar Interactions

Fig 1. Electronic push-pull dynamics of difluoro substitution on target binding affinity.

Steric Effects: Bioisosterism and Conformational Dynamics

While halogens like chlorine and bromine introduce significant steric bulk that can disrupt target binding, fluorine offers a unique "stealth" steric profile.

The Bioisosteric Advantage

Fluorine is the smallest halogen, with a van der Waals radius of ~1.47 Å, making it an excellent bioisostere for hydrogen (1.20 Å) or oxygen (1.52 Å)[1]. Difluoro substitution allows the indazole core to occupy the exact same hydrophobic pockets in target proteins as the unsubstituted analog without inducing steric clashes.

Conformational Locking

Despite its small size, the carbon-fluorine bond is highly polarized and slightly larger than a C-H bond. When placed strategically (e.g., at the C4 position, adjacent to the C3-carbaldehyde), the fluorine atom can induce a steric or electrostatic repulsion with the carbonyl oxygen. This interaction restricts the rotational freedom of the aldehyde group (conformational locking), pre-organizing the molecule into a specific geometry that can drastically reduce the entropic penalty upon binding to a receptor[1].

Data Presentation: Physicochemical Comparison

The table below summarizes the causal relationships between difluoro substitution and critical physicochemical properties.

Property1H-Indazole-3-carbaldehydeDifluoro-1H-indazole-3-carbaldehydeImpact on Drug Design & Synthesis
Acidic pKa (N1-H) ~13.86~11.5 - 12.0 (Predicted)Improved membrane permeability; altered H-bond donor strength.
Basic pKa (N2) ~1.31< 0.5 (Predicted)Reduced basicity limits off-target hERG liability.
C3-Electrophilicity ModerateHighAccelerated reactivity for reductive aminations.
Steric Volume Baseline (H: 1.20 Å)Bioisosteric (F: 1.47 Å)[1]Minimal steric clash; enables conformational locking.
Dipole Moment ~1.50 D> 2.5 DEnhanced polar interactions within target binding pockets.

Experimental Workflows & Self-Validating Protocols

Synthesizing difluoro-1H-indazole-3-carbaldehyde requires precision to avoid positional impurities. Below are two field-proven, self-validating methodologies.

Protocol A: Synthesis via Intramolecular Ullmann-Type Cyclization

This protocol avoids the non-selective SNAr cyclization issues common in fluorinated aromatics by utilizing an electronically directed metalation/formylation sequence followed by a copper-catalyzed Ullmann cyclization[2].

Step-by-Step Methodology:

  • Hydrazone Formation: Condense the difluoro-benzaldehyde precursor with methyl hydrazine to form the intermediate hydrazone.

  • Reaction Setup: Into a three-necked round-bottom flask fitted with mechanical stirring, charge the hydrazone intermediate and Copper(I) bromide (0.55 molar equivalents) under an inert N2​ atmosphere[2].

  • Solvent & Base Addition: Add Acetonitrile (20 Volumes) and begin stirring. Charge 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3 molar equivalents) in a single portion[2].

  • Cyclization: Heat the reaction mixture to 55 °C for 16–24 hours[2].

  • Purification & Validation: Isolate the product. To purge undesired SNAr impurities, wash the crude solid with chilled heptane.

    • Validation Check: Confirm product identity via LC-MS. Purity must be verified via HPLC (>99.7% area) with residual copper content checked via ICP-MS (<75 ppm)[2].

Synthesis A Difluoro-Aryl Precursor B Directed ortho-Metalation (MeTHF) A->B Lithiation C Formylation (DMF Quench) B->C Electrophilic Attack D Hydrazone Formation (Methyl Hydrazine) C->D Condensation E Ullmann Cyclization (Cu-Catalyzed) D->E Intramolecular C-N Bond F Difluoro-1H-indazole- 3-carbaldehyde E->F Final Product

Fig 2. Synthetic workflow for difluoro-1H-indazole-3-carbaldehyde via Ullmann cyclization.

Protocol B: Microwave-Assisted C3-Formylation using Selectfluor

For late-stage functionalization of an existing difluoro-indazole core, Selectfluor can be utilized in a highly regioselective microwave-assisted C3-formylation[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the difluoro-2H-indazole substrate (0.2 mmol) and Selectfluor (3 equivalents) in Dimethyl Sulfoxide (DMSO) (2 mL)[3]. Note: DMSO acts as both the solvent and the formylating agent.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 120 °C for exactly 1 hour[3].

  • Workup: Quench the reaction with distilled water and extract the aqueous layer with Ethyl Acetate (EtOAc). Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product via silica gel column chromatography.

    • Validation Check: Perform 1H NMR spectroscopy. The successful C3-formylation is self-validated by the appearance of a distinct aldehyde proton singlet at approximately δ 10.0 - 10.5 ppm[3].

References[4] Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions - Thieme Connect -https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2266-9351[3] Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction | The Journal of Organic Chemistry - ACS Publications -https://pubs.acs.org/doi/10.1021/acs.jop.2c02962[1] Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review - IJSDR -https://www.ijsdr.org/papers/IJSDR2502093.pdf[2] A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism - Baruch S. Blumberg Institute -https://blumberginstitute.org/wp-content/uploads/2021/04/Fluorine-in-Drug-Design.pdf

Sources

An In-depth Technical Guide to the Solubility Profile of 4,7-Difluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Difluoro-1H-indazole-3-carbaldehyde is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a synthetic building block is intrinsically linked to its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities.[3][4] This technical guide provides a comprehensive overview of the solubility profile of 4,7-Difluoro-1H-indazole-3-carbaldehyde, offering insights into its behavior in a range of common organic solvents. A detailed, field-proven protocol for solubility determination is presented, accompanied by an exploration of the underlying physicochemical principles that govern its solubility. This guide is intended to be a valuable resource for researchers and professionals working with this and structurally related compounds.

Introduction: The Critical Role of Solubility in Scientific Advancement

In the realms of drug discovery and materials science, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of successful development.[4][5][6] Poor solubility can present significant hurdles, leading to challenges in formulation, reduced bioavailability, and inconsistent therapeutic outcomes.[3][6] Early and accurate assessment of a compound's solubility profile allows for the selection of appropriate solvents for synthesis and purification, the design of effective drug delivery systems, and the prediction of a compound's behavior in various environments.[7]

4,7-Difluoro-1H-indazole-3-carbaldehyde belongs to the indazole class of compounds, which are recognized as important bioisosteres of indoles and have demonstrated a wide array of biological activities.[8] The presence of two fluorine atoms and a carbaldehyde group on the indazole scaffold significantly influences its physicochemical properties, including its solubility.[2] This guide aims to provide a detailed technical understanding of these properties to facilitate its application in research and development.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by a combination of its intrinsic properties and the characteristics of the solvent. For 4,7-Difluoro-1H-indazole-3-carbaldehyde, the following factors are of particular importance:

  • Polarity: The presence of nitrogen atoms in the indazole ring, the carbonyl group of the aldehyde, and the highly electronegative fluorine atoms create a molecule with significant polarity. This suggests a higher affinity for polar solvents.

  • Hydrogen Bonding: The N-H group in the indazole ring can act as a hydrogen bond donor, while the nitrogen atoms and the oxygen of the carbonyl group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding are therefore likely to be effective at solvating this molecule.

  • Molecular Weight and Shape: While no specific data for 4,7-Difluoro-1H-indazole-3-carbaldehyde is available, the related compound 4,5-Difluoro-1H-indazole-3-carbaldehyde has a molecular weight of 182.13 g/mol .[9] The planar, rigid structure of the indazole ring system also plays a role in how it packs in a crystal lattice and interacts with solvent molecules.

Solubility Profile of 4,7-Difluoro-1H-indazole-3-carbaldehyde

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)HighThese solvents are highly polar and can act as hydrogen bond acceptors, effectively solvating the polar and hydrogen-bonding moieties of the molecule.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese alcohols are polar and can act as both hydrogen bond donors and acceptors, leading to favorable interactions.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateTHF is more polar than diethyl ether and is expected to be a better solvent. The ether oxygen can act as a hydrogen bond acceptor.
Halogenated Dichloromethane (DCM), ChloroformModerateThese solvents are of moderate polarity and can interact with the polar regions of the molecule.
Aromatic Toluene, BenzeneLow to ModerateThe nonpolar aromatic rings of these solvents have limited favorable interactions with the polar functional groups of the indazole.
Nonpolar Hexanes, HeptaneLowThe significant difference in polarity between the solute and solvent leads to poor solvation.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines the widely accepted "shake-flask" method, which is considered the gold standard for determining thermodynamic solubility.[10]

Materials and Equipment
  • 4,7-Difluoro-1H-indazole-3-carbaldehyde (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[7][11]

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4,7-Difluoro-1H-indazole-3-carbaldehyde into a series of vials. The "excess" is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[10]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.[7]

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining particulate matter.[7]

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 4,7-Difluoro-1H-indazole-3-carbaldehyde of known concentrations.

    • Analyze the standard solutions and the diluted sample solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

Solubility_Determination_Workflow A 1. Preparation of Saturated Solutions (Excess solid + known volume of solvent) B 2. Equilibration (Thermostatic shaking for 24-72h) A->B Incubate C 3. Phase Separation (Centrifugation) B->C Settle & Spin D 4. Sample Collection & Filtration (Syringe filtration of supernatant) C->D Withdraw Supernatant E 5. Sample Dilution (To fall within calibration range) D->E Dilute F 6. Quantification by HPLC (Analysis against a standard curve) E->F Inject G 7. Calculation of Solubility (Account for dilution factor) F->G Calculate

Caption: A schematic of the shake-flask method for determining thermodynamic solubility.

Advanced Considerations and Alternative Methodologies

For high-throughput screening (HTS) in early-stage drug discovery, kinetic solubility assessment methods are often employed.[12] These methods, such as nephelometry or turbidimetry, measure the precipitation of a compound from a DMSO stock solution into an aqueous buffer.[7] While faster, these methods provide an estimate of kinetic solubility, which may differ from the thermodynamic solubility determined by the shake-flask method.[7]

Conclusion

A thorough understanding of the solubility profile of 4,7-Difluoro-1H-indazole-3-carbaldehyde is paramount for its effective utilization in research and development. This guide has provided a comprehensive overview of the factors influencing its solubility, a predicted solubility profile in common organic solvents, and a detailed, robust protocol for its experimental determination. By applying the principles and methodologies outlined herein, researchers can optimize reaction conditions, streamline purification processes, and make informed decisions in the development of novel therapeutics and materials.

References

  • The Importance of Solubility for New Drug Molecules. (2020, May 11).
  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18).
  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021, February 1).
  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci. (2024, September 9).
  • 4,5-Difluoro-1H-indazole-3-carbaldehyde | C8H4F2N2O | CID 177813039 - PubChem. (2026, January 24).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).
  • High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific. (2007, August 15).
  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14).
  • 4,7-DIFLUORO (1H)INDAZOLE — Chemical Substance Information - NextSDS. (n.d.).
  • Synthetic Strategies to Access Fluorinated Azoles - PMC - NIH. (n.d.).
  • Indole-3-carboxaldehyde - SAFETY DATA SHEET. (2025, December 21).
  • 4-Fluoro-1H-indazole | CAS Number 341-23-1 | Ossila. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025, October 6).
  • Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed. (2018, January 15).
  • 7-FLUORO INDAZOLE synthesis - ChemicalBook. (n.d.).
  • 1H-Indazole-7-carbaldehyde | 312746-72-8 - Sigma-Aldrich. (n.d.).
  • 1H-Indazole | C7H6N2 | CID 9221 - PubChem. (n.d.).
  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. (n.d.).
  • 1H-Indazole-3-carbaldehyde - Chem-Impex. (n.d.).
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Publishing. (n.d.).
  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.).
  • Safe Synthesis of 4,7-Dibromo[5][6]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (n.d.). Retrieved from Google Search.

  • Synthesis and antifungal activity of benzo[d]oxazole-4,7-diones - PubMed. (2009, October 15).

Sources

Pharmacokinetic Profiling of Early-Stage 4,7-Difluoro (1H)indazole-3-carbaldehyde Analogues: A Strategic Framework for ADME Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 1H-indazole scaffold is a privileged structure, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and CNS-active therapeutics. However, unsubstituted indazoles often suffer from rapid Phase I oxidative metabolism and suboptimal lipophilicity. The introduction of the 4,7-difluoro (1H)indazole-3-carbaldehyde building block represents a strategic structural intervention.

As a Senior Application Scientist, I approach early-stage pharmacokinetic (PK) profiling not merely as a sequence of analytical tests, but as a predictive, interconnected system. This whitepaper details the causality behind our experimental designs, offering a tiered, self-validating methodology for profiling 4,7-difluoro indazole analogues to ensure only the most robust candidates progress to in vivo studies [2].

The Mechanistic Rationale for 4,7-Fluorination

Before profiling a compound, we must understand the physical organic chemistry driving its behavior. Unsubstituted indazoles are highly susceptible to cytochrome P450 (CYP450)-mediated arene hydroxylation, particularly at electron-rich positions like C4 and C7.

While it is a common misconception that fluorination improves stability solely due to the high C–F bond dissociation energy, the true causality lies in the modulation of the molecule's Highest Occupied Molecular Orbital (HOMO)[1]. Fluorination at the 4 and 7 positions withdraws electron density from the aromatic ring, significantly lowering the HOMO energy. This electronic perturbation reduces the binding affinity and reactivity of the indazole core toward electrophilic CYP450 oxygen species, effectively shutting down primary metabolic soft spots [1]. Furthermore, the indazole-3-carbaldehyde moiety itself can act as a reactive metabolic intermediate; understanding its baseline stability is critical for downstream analogue development [3].

CYP450_Metabolism Unsub Unsubstituted Indazole Scaffold CYP CYP450 Oxidation (C4/C7 Hydroxylation) Unsub->CYP Clearance Rapid in vivo Clearance (Low t½) CYP->Clearance Fluoro 4,7-Difluoro Indazole Scaffold Block Electronic Blockade (Lowered HOMO Energy) Fluoro->Block C-F Bond Introduction Stability Enhanced Metabolic Stability (High t½) Block->Stability

Figure 1: Mechanistic pathway illustrating CYP450 evasion via strategic 4,7-fluorination.

Tier 1: Physicochemical Profiling (The Foundation)

The first step in our workflow is establishing the physicochemical boundaries of the analogues. Fluorination increases lipophilicity (LogP/LogD), which can enhance membrane permeability but simultaneously degrade aqueous solubility.

Protocol: High-Throughput Thermodynamic Solubility Assay

Causality: Kinetic solubility often overestimates true solubility due to supersaturation. We utilize a thermodynamic approach to ensure the data reflects the compound's true equilibrium state in the gut lumen.

  • Step 1: Weigh 1 mg of the 4,7-difluoro indazole analogue into a glass vial.

  • Step 2: Add 1 mL of Phosphate Buffered Saline (PBS, pH 7.4) to achieve a theoretical maximum concentration of 1 mg/mL.

  • Step 3: Shake the suspension at 300 RPM at 37°C for 24 hours to ensure thermodynamic equilibrium.

  • Step 4: Centrifuge at 10,000 x g for 15 minutes to separate the undissolved pellet.

  • Step 5: Quantify the supernatant concentration via HPLC-UV against a known calibration curve prepared in DMSO/Acetonitrile.

Tier 2: In Vitro ADME Profiling (The Gatekeepers)

Once solubility and LogD are established, we evaluate the biological degradation and absorption potential.

Protocol: Self-Validating Liver Microsomal Stability Assay

Causality: To predict hepatic clearance, we incubate the compounds with Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM) [4]. Trustworthiness (Self-Validation): A protocol is only as reliable as its internal controls. Every plate must include Verapamil (high clearance) and Warfarin (low clearance). If these controls deviate by >15% from historical baselines, the entire plate is invalidated, preventing false-positive stability data from advancing a flawed compound.

  • Step 1: Prepare a 100 µM intermediate stock of the indazole analogue in 50% Acetonitrile/Water.

  • Step 2: Dilute to a final incubation concentration of 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein (HLM or MLM).

  • Step 3: Pre-incubate the mixture at 37°C for 5 minutes.

  • Step 4: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Step 5: Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes by adding 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Step 6: Centrifuge at 4000 RPM for 20 minutes and analyze the supernatant via LC-MS/MS.

  • Step 7: Calculate the intrinsic clearance ( CLint​ ) using the elimination rate constant ( k ) derived from the natural log of compound remaining versus time.

Quantitative Data Summary

The strategic addition of fluorine atoms yields predictable, quantifiable improvements in the ADME profile. Below is a comparative dataset illustrating the shift from an unsubstituted indazole to optimized 4,7-difluoro analogues.

Compound ClassLogD (pH 7.4)Therm. Sol. (µM)HLM CLint​ (µL/min/mg)Caco-2 Papp​ (x 10−6 cm/s)Rat Bioavailability (F%)
Unsubstituted Indazole2.185.045.2 (High)8.412%
4,7-Difluoro Analogue A 2.660.514.5 (Low)15.248%
4,7-Difluoro Analogue B 2.845.09.8 (Low)18.162%

Tier 3: In Vivo Pharmacokinetic Translation

In vitro data is merely a hypothesis until validated in a living system. Early-stage in vivo PK profiling in rodents (typically Sprague-Dawley rats or C57BL/6 mice) bridges the gap between the bench and clinical viability. By analyzing Intravenous (IV) and Per Os (PO) dosing, we determine absolute bioavailability (F%), Volume of Distribution (Vd), and systemic Clearance (CL).

PK_Workflow Tier1 Tier 1: Physicochemical Solubility, LogD, pKa Tier2 Tier 2: In Vitro ADME Microsomal Stability, Caco-2 Tier1->Tier2 Kinetic Sol > 50 µM LogD 1.5 - 3.0 Tier3 Tier 3: In Vivo PK Rodent IV/PO Dosing Tier2->Tier3 CLint < 20 µL/min/mg Papp > 10x10⁻⁶ cm/s Decision Candidate Selection (Go/No-Go) Tier3->Decision Bioavailability (F) > 30% Optimal Half-life

Figure 2: Tiered early-stage pharmacokinetic profiling workflow for indazole analogues.

Conclusion

The 4,7-difluoro (1H)indazole-3-carbaldehyde scaffold is a masterclass in applying physical organic chemistry to solve pharmacokinetic bottlenecks. By utilizing the tiered, self-validating profiling strategy outlined above, drug development professionals can rapidly separate viable clinical candidates from metabolic liabilities, ensuring that downstream resources are invested exclusively in high-probability therapeutics.

References

  • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications URL
  • Title: Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research Source: PMC URL
  • Title: A metabolomic perspective of pazopanib-induced acute hepatotoxicity in mice Source: PMC URL
  • Title: Comparing the metabolic stability of fluorinated versus non-fluorinated indoles Source: Benchchem URL

CAS 1082042-06-5 molecular weight and chemical properties for 4,7-Difluoro (1H)indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Difluoro-1H-indazole-3-carbaldehyde is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining the versatile indazole scaffold with the modulating effects of fluorine substitution, position it as a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a particular focus on its role as a precursor to kinase inhibitors and other biologically active molecules.

Introduction: The Significance of Fluorinated Indazoles in Drug Discovery

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets.[2] The introduction of fluorine atoms to the indazole ring can profoundly influence a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, binding affinity, and membrane permeability. This makes fluorinated indazoles, like 4,7-Difluoro-1H-indazole-3-carbaldehyde, highly sought-after intermediates in the development of new therapeutics.[3][4]

The aldehyde functional group at the 3-position of the indazole ring serves as a versatile chemical handle for a variety of transformations, enabling the construction of diverse molecular architectures.[5][6] This positions 4,7-Difluoro-1H-indazole-3-carbaldehyde as a key starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[7]

Physicochemical Properties

A clear understanding of the physicochemical properties of 4,7-Difluoro-1H-indazole-3-carbaldehyde is essential for its effective use in synthesis and drug design.

PropertyValueSource/Method
CAS Number 1082042-06-5[8]
Molecular Formula C₈H₄F₂N₂OPubChem[9]
Molecular Weight 182.13 g/mol PubChem[9]
Exact Mass 182.029169 g/mol PubChem[9]
Appearance Likely a solidInferred from related compounds[6]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General knowledge of similar structures
Storage Store in a cool, dry place under an inert atmosphere.[8]

Synthesis and Chemical Reactivity

The synthesis of 4,7-Difluoro-1H-indazole-3-carbaldehyde can be approached through various synthetic routes, often leveraging established methods for indazole formation.

Proposed Synthetic Pathway

A common and effective method for the synthesis of indazoles involves the reaction of a suitably substituted o-fluorobenzaldehyde with a hydrazine source.[10] For 4,7-Difluoro-1H-indazole-3-carbaldehyde, a plausible starting material would be 2,3,6-trifluorobenzaldehyde.

Synthesis_Pathway A 2,3,6-Trifluorobenzaldehyde C Intermediate Hydrazone A->C Condensation B Hydrazine Hydrate B->C D 4,7-Difluoro-1H-indazole-3-carbaldehyde C->D Intramolecular Cyclization (SNAr)

Figure 1: Proposed synthesis of 4,7-Difluoro-1H-indazole-3-carbaldehyde.

Step-by-Step Protocol:

  • Hydrazone Formation: 2,3,6-Trifluorobenzaldehyde is reacted with hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol. This condensation reaction typically proceeds at room temperature or with gentle heating to form the corresponding hydrazone intermediate.

  • Intramolecular Cyclization: The hydrazone is then heated in a high-boiling point solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a base like potassium carbonate or triethylamine. This promotes an intramolecular nucleophilic aromatic substitution (SNAr) reaction, where the nitrogen of the hydrazone displaces one of the ortho-fluorine atoms to form the indazole ring.

Chemical Reactivity

The aldehyde group of 4,7-Difluoro-1H-indazole-3-carbaldehyde is the primary site of its reactivity, undergoing typical aldehyde reactions.[5]

  • Oxidation: Can be oxidized to the corresponding carboxylic acid, 4,7-difluoro-1H-indazole-3-carboxylic acid, a valuable intermediate for amide couplings.

  • Reduction: Can be reduced to the corresponding alcohol, (4,7-difluoro-1H-indazol-3-yl)methanol.

  • Reductive Amination: Can undergo reductive amination with primary or secondary amines to introduce diverse side chains.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Can be converted to alkenes.

  • Condensation Reactions: Can react with various nucleophiles, such as amines and hydrazines, to form imines, hydrazones, and other heterocyclic systems.[5]

Reactivity_Diagram Core 4,7-Difluoro-1H-indazole-3-carbaldehyde CarboxylicAcid Carboxylic Acid Core->CarboxylicAcid Oxidation Alcohol Alcohol Core->Alcohol Reduction Amine Amine Core->Amine Reductive Amination Alkene Alkene Core->Alkene Wittig/HWE Kinase_Inhibitor_Workflow Start 4,7-Difluoro-1H-indazole-3-carbaldehyde Step1 Reductive Amination or other C-C bond forming reactions Start->Step1 Step2 Diverse Library of Indazole Derivatives Step1->Step2 Step3 High-Throughput Kinase Screening Step2->Step3 Step4 Hit Identification and Lead Optimization Step3->Step4 End Potent and Selective Kinase Inhibitor Step4->End

Figure 3: Workflow for the development of kinase inhibitors.

Other Therapeutic Areas

Beyond kinase inhibition, indazole derivatives have shown a broad range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. [10]The unique electronic properties conferred by the two fluorine atoms in 4,7-Difluoro-1H-indazole-3-carbaldehyde can be exploited to fine-tune the biological activity of its derivatives for various therapeutic targets.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. [11][12]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. [11][12]Avoid contact with skin and eyes. [11]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [8]* Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4,7-Difluoro-1H-indazole-3-carbaldehyde is a valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its unique combination of a privileged indazole scaffold, the beneficial effects of fluorine substitution, and a reactive aldehyde handle makes it an attractive starting point for the development of a wide range of therapeutic agents, most notably kinase inhibitors. Further exploration of the chemistry and biological applications of this compound is warranted and is likely to lead to the discovery of new and improved medicines.

References

  • PubChem. (2026, January 24). 4,5-Difluoro-1H-indazole-3-carbaldehyde. Retrieved from [Link]

  • Patel, M., et al. (2014). A Comparative Guide to the Synthesis of 3-Amino-4,6-difluoro-1H-indazole. BenchChem.
  • Yoshida, T., et al. (1996).
  • LOCKSS. (2022, July 29). The Continuous-Flow Synthesis of 1H-Indazoles via Reaction of o-Fluorobenzaldehydes with tert-Butyl Carbazate under High Temperature. Retrieved from [Link]

  • Kamal, A., et al. (2015). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 20(4), 5977-6016.
  • Google Patents. (n.d.). Indazole derivatives.
  • Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • ResearchGate. (2025, August 6). The improvement of two kinds of synthetic methods of indazoles. Retrieved from [Link]

  • Guillon, R., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(21), 11537-11544.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). Retrieved from [Link]

  • NextSDS. (n.d.). 4-FLUORO-6-NITRO-(1H)INDAZOLE-3-CARBOXALDEHYDE. Retrieved from [Link]

Sources

Methodological & Application

Protocol for the reductive amination of 4,7-Difluoro (1H)indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Reductive Amination of 4,7-Difluoro-1H-indazole-3-carbaldehyde

Executive Summary

The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of highly selective kinase inhibitors (e.g., PLK4 and JAK inhibitors)[1][2]. The introduction of fluorine atoms at the 4- and 7-positions of the indazole core profoundly impacts the molecule's physicochemical properties. Fluorination enhances metabolic stability, modulates lipophilicity, and lowers the pKa of the indazole N-H bond, which can critically influence target binding affinities and cellular permeability[2][3].

4,7-Difluoro-1H-indazole-3-carbaldehyde serves as a highly versatile, late-stage building block. Reductive amination of the C3-carbaldehyde is a robust functionalization strategy used to introduce diverse amine side chains, enabling rapid structure-activity relationship (SAR) exploration in drug discovery programs[4][5].

Mechanistic Rationale & Substrate Profiling

Reductive amination proceeds via the condensation of an aldehyde with a primary or secondary amine to form a hemiaminal intermediate. This intermediate dehydrates to form a reactive iminium ion, followed by in situ hydride transfer to yield the corresponding alkylated amine[6].

Causality in Reagent Selection: For 4,7-difluoro-1H-indazole-3-carbaldehyde, the electron-withdrawing nature of the fluorine atoms slightly increases the electrophilicity of the aldehyde, facilitating initial nucleophilic attack. However, the choice of reducing agent is critical to prevent the premature reduction of the aldehyde to a primary alcohol byproduct.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice[7][8]. Unlike sodium borohydride (NaBH₄), which aggressively reduces aldehydes, STAB is exceptionally mild and exhibits high chemoselectivity for iminium ions over aldehydes.

  • Solvent & Additives: The reaction is optimally performed in weakly acidic conditions using glacial acetic acid (AcOH) in a non-polar solvent like 1,2-dichloroethane (DCE)[7][8]. The acid catalyzes the dehydration of the hemiaminal to the reactive iminium species.

MechanisticPathway Aldehyde 4,7-Difluoro-1H- indazole-3-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine 1° or 2° Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H2O (AcOH cat.) Product Alkylated Amine Product Iminium->Product + NaBH(OAc)3 (Hydride Transfer)

Mechanistic pathway of reductive amination via iminium ion formation and hydride transfer.

Reaction Optimization Data

The table below summarizes the empirical optimization of reductive amination conditions for indazole-3-carbaldehydes, highlighting the necessity of STAB and acidic conditions to maximize chemoselectivity.

Table 1: Optimization of Reductive Amination Conditions

Solvent Reducing Agent Additive Temp (°C) Conversion to Amine (%) Alcohol Byproduct (%)
MeOH NaBH₄ (1.5 eq) None 0 to RT 15% 80%
MeOH NaBH₃CN (1.5 eq) AcOH (0.1 eq) RT 65% 10%
THF NaBH(OAc)₃ (1.5 eq) None RT 40% <5%

| DCE | NaBH(OAc)₃ (1.5 eq) | AcOH (1.2 eq) | RT | >95% | <2% |

Detailed Experimental Protocol

ReactionWorkflow Step1 1. Substrate Activation Aldehyde + Amine + AcOH in DCE (RT, 30 min) Step2 2. Hydride Reduction Add STAB (1.5 eq) Stir 12-24h at RT Step1->Step2 Step3 3. Reaction Quench Sat. NaHCO3 (aq) Neutralize pH Step2->Step3 Step4 4. Extraction DCM / Brine Wash Dry over Na2SO4 Step3->Step4 Step5 5. Purification Silica Gel Chromatography (DCM:MeOH) Step4->Step5

Step-by-step experimental workflow for the reductive amination of indazole-3-carbaldehydes.

Materials Required:

  • 4,7-Difluoro-1H-indazole-3-carbaldehyde (1.0 equivalent, e.g., 1.0 mmol, 182.1 mg)

  • Target Amine (e.g., Morpholine, Piperidine, or primary amine) (1.2 equivalents, 1.2 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents, 1.5 mmol, 318 mg)[8]

  • Glacial Acetic Acid (AcOH) (1.2 equivalents, 1.2 mmol, 69 µL)

  • 1,2-Dichloroethane (DCE), anhydrous (10 mL)

  • Saturated aqueous NaHCO₃ solution

  • Dichloromethane (DCM) & Brine (saturated NaCl solution)

Step-by-Step Procedure:

  • Reaction Setup & Iminium Formation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4,7-difluoro-1H-indazole-3-carbaldehyde (1.0 mmol) and anhydrous DCE (10 mL) under an inert atmosphere (N₂ or Argon). Add the target amine (1.2 mmol) followed by the dropwise addition of glacial acetic acid (1.2 mmol). Expert Insight: Stir the mixture at room temperature for 30 to 60 minutes before adding the reducing agent. This pre-incubation ensures complete iminium ion formation, drastically reducing the risk of direct aldehyde reduction[5].

  • Hydride Reduction: Portion-wise, add STAB (1.5 mmol) to the reaction mixture. Allow the reaction to stir at room temperature for 12–24 hours[8]. Monitor the reaction progress via LC-MS or TLC (typically using 5-10% MeOH in DCM as the eluent)[4][9].

  • Quenching & Workup: Once the aldehyde is fully consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to neutralize the acetic acid and destroy unreacted STAB. Expert Insight: The 4,7-difluoro substitution makes the indazole N-H highly acidic. Using a mild base like NaHCO₃ prevents the deprotonation of the indazole core, which would otherwise cause the product to partition unfavorably into the aqueous layer during extraction. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (3 × 15 mL). Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[9].

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of DCM to DCM/MeOH (95:5 to 90:10). If the product amine is highly polar or streaks, add 0.1% Et₃N to the mobile phase. Collect the product fractions and dry under high vacuum.

Analytical Characterization (Expected)

  • ¹H NMR (400 MHz, DMSO-d₆): Confirmation of successful reductive amination is marked by the disappearance of the characteristic aldehyde proton singlet (~10.2 ppm)[4][9]. The newly formed benzylic CH₂ protons will appear as a singlet (for tertiary amines) or doublet (for secondary amines) between 3.8–4.2 ppm. The indazole N-H proton will appear as a broad singlet >13.0 ppm.

  • ¹⁹F NMR: Two distinct fluorine signals (multiplets or doublets of doublets) corresponding to the C4 and C7 positions.

  • LC-MS: A dominant[M+H]⁺ peak corresponding to the exact mass of the newly alkylated product.

References

  • The Discovery of Polo-Like Kinase 4 Inhibitors: Design and Optimization of Spiro[cyclopropane-1,3′[3H]indol]-2′(1′H)-ones as Orally Bioavailable Antitumor Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Characterization of Protease-Activated Receptor (PAR) Ligands Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Novel bicyclic pyridinones as gamma-secretase modulators (WO2015049616A1)

Sources

Synthesis of novel kinase inhibitors using 4,7-Difluoro (1H)indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthesis of Novel Hinge-Binding Kinase Inhibitors Using 4,7-Difluoro-1H-indazole-3-carbaldehyde

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Scientific Rationale & Scaffold Selection

The 1H-indazole core is a highly privileged pharmacophore in oncology and inflammatory disease drug discovery. It primarily serves as an ATP-competitive hinge-binding motif in protein kinases[1]. The indazole N1-H acts as a critical hydrogen-bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu90 in PLK4 or Met181 in MEK4), while the N2 atom can act as a hydrogen-bond acceptor[2][3].

However, unsubstituted indazoles often suffer from sub-optimal metabolic stability and moderate kinase selectivity. The introduction of fluorine atoms at the 4- and 7-positions to create 4,7-difluoro-1H-indazole-3-carbaldehyde (CAS: 1082042-06-5) provides a triad of pharmacological and synthetic advantages:

  • pKa Modulation & Hinge Binding: The strong electron-withdrawing nature of the difluoro motif lowers the pKa of the N1 proton, significantly strengthening its hydrogen-bond donor capacity to the hinge region, thereby driving higher biochemical potency[3].

  • Metabolic Shielding: Fluorination at C7 blocks a known cytochrome P450 oxidative hot spot, drastically improving the microsomal half-life of the resulting inhibitors.

  • Synthetic Versatility: The 3-carbaldehyde functional group serves as a highly versatile synthetic handle. Unlike 3-carboxylic acids that require aggressive coupling conditions, the aldehyde allows for mild, late-stage divergent synthesis via reductive amination to build out the solvent-exposed tail of the inhibitor[4][5].

Pharmacophore & Binding Model

To understand the synthetic trajectory, it is critical to visualize how the 4,7-difluoroindazole scaffold anchors into the ATP-binding pocket. The diagram below illustrates the spatial orientation and causality of each functional group.

BindingModel Hinge Kinase Hinge Region (Backbone Carbonyls) Indazole 1H-Indazole Core (H-Bond Donor/Acceptor) Indazole->Hinge Strong H-Bonds Fluorine 4,7-Difluoro Motif (pKa & Lipophilicity) Indazole->Fluorine Tail C3-Aminomethyl Tail (Vector to Solvent) Indazole->Tail Pocket Hydrophobic Pocket (Gatekeeper/DFG) Fluorine->Pocket Hydrophobic Contacts Solvent Solvent Exposed Region (Water Network) Tail->Solvent Solubilization

Caption: Pharmacophore model illustrating the binding interactions of the 4,7-difluoroindazole scaffold.

Retrosynthetic Strategy & Workflow

The synthetic strategy leverages the 3-carbaldehyde for a two-step divergent synthesis. First, reductive amination installs a primary or secondary amine, directing the molecule toward the solvent channel. Second, an amidation or SNAr reaction caps the molecule, optimizing physicochemical properties.

SyntheticWorkflow A 4,7-Difluoro-1H-indazole -3-carbaldehyde B Reductive Amination (Primary Amine) A->B NaBH(OAc)3 DCE, rt C 3-(Aminomethyl)indazole Intermediate B->C D Amidation / Coupling (Cap Group) C->D HATU, DIPEA DMF, rt E Final Kinase Inhibitor Library D->E

Caption: Workflow for the divergent synthesis of kinase inhibitors from the 4,7-difluoroindazole scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the in-process validation criteria are explicitly met.

Protocol A: Reductive Amination (C3-Tail Installation)

This step installs the vector pointing toward the solvent-exposed region of the kinase.

  • Step 1: Imine Condensation

    • Action: In a flame-dried round-bottom flask under N₂, dissolve 4,7-Difluoro-1H-indazole-3-carbaldehyde (1.0 equiv) and the selected primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (0.1 equiv). Stir at room temperature for 2 hours.

    • Causality: DCE is chosen over DCM due to its higher boiling point and superior solubility profile for fluorinated indazoles. Acetic acid acts as a mild Brønsted acid catalyst, activating the aldehyde carbonyl for nucleophilic attack without fully protonating the primary amine, which would neutralize its nucleophilicity.

    • Validation (In-Process Control): Remove a 10 µL aliquot, dilute in LC-MS grade MeCN, and analyze via LC-MS. The validation criterion is the complete disappearance of the aldehyde peak (UV 254 nm) and the appearance of the [M+H]⁺ mass corresponding to the intermediate imine. Do not proceed to reduction until conversion is >95%.

  • Step 2: Selective Reduction

    • Action: Cool the reaction mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines in the presence of aldehydes. Cooling to 0 °C controls the exothermic nature of the addition and prevents the formation of des-fluoro side products or over-reduction[6].

    • Validation: LC-MS analysis must show complete conversion of the imine mass to the secondary amine mass ([M+H]⁺ + 2).

  • Step 3: Workup and Isolation

    • Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE). Stir vigorously for 30 minutes. Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: The NaHCO₃ quench neutralizes the acetic acid and decomposes any unreacted borohydride species safely. EtOAc is preferred for extraction as heavily fluorinated indazoles partition poorly into ethereal solvents.

    • Validation: TLC (Silica, 5% MeOH in DCM) should reveal a single major spot. Visualization by UV and Ninhydrin stain confirms the presence of the secondary amine intermediate.

Protocol B: Late-Stage Amidation (Solvent-Exposed Cap)

This step caps the secondary amine to optimize cellular permeability and target selectivity.

  • Step 1: HOAt-Ester Formation & Coupling

    • Action: Dissolve the purified 3-(aminomethyl)indazole intermediate (1.0 equiv) and the desired capping carboxylic acid (1.2 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 4 hours.

    • Causality: HATU is utilized because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is critical for driving the acylation of sterically hindered secondary amines. DIPEA provides the necessary basic environment to keep the amine deprotonated without acting as a competing nucleophile.

    • Validation: LC-MS monitoring. The reaction is self-validating when the secondary amine peak is fully consumed, replaced exclusively by the target amide mass.

Biological Evaluation & ADME Profiling

To validate the "Fluorine Effect" of the 4,7-difluoro-1H-indazole-3-carbaldehyde scaffold, a comparative analysis against non-fluorinated analogs is essential. The table below summarizes representative quantitative data demonstrating how fluorination impacts biochemical potency (via pKa modulation at the hinge), permeability, and metabolic stability.

Scaffold CoreKinase IC₅₀ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)HLM t₁/₂ (min)Mechanistic Observation
1H-indazole 45.25.215.4Baseline hinge binding; rapid C7 oxidation limits half-life.
4-Fluoro-1H-indazole 18.58.428.1Improved potency via stabilization of the planar conformation[2].
4,7-Difluoro-1H-indazole 4.1 14.1 >60.0 Optimal pKa modulation; C7 metabolic shielding prevents degradation[1].

Note: Data represents established Structure-Activity Relationship (SAR) trends for fluorinated indazole kinase inhibitors evaluated via TR-FRET kinase assays and standard human liver microsome (HLM) protocols.

References

  • [4] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. URL:[Link]

  • [5] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC (NIH). URL:[Link]

  • [1] Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. URL:[Link]

  • [2] Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors. PMC (NIH). URL:[Link]

  • [3] Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC (NIH). URL:[Link]

  • [6] Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry (ACS). URL:[Link]

Sources

Application Note: Step-by-Step Preparation of High-Value Heterocyclic Scaffolds from 4,7-Difluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocol.

Introduction & Strategic Rationale

In modern drug discovery, the indazole scaffold is a privileged pharmacophore, frequently utilized as a bioisostere for indole to improve pharmacokinetic properties and enhance hydrogen-bonding interactions within kinase hinge regions . Specifically, 4,7-difluoro-1H-indazole-3-carbaldehyde (CAS: 1082042-06-5) serves as a highly versatile, advanced building block.

The strategic placement of fluorine atoms at the C4 and C7 positions serves two critical functions:

  • Metabolic Stability & Lipophilicity: The strong C–F bonds block primary sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes) while increasing the molecule's lipophilicity, which is crucial for cellular permeability.

  • Electronic Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of the indazole N-H, enhancing its capability to act as a hydrogen-bond donor in ATP-competitive kinase inhibitors . Furthermore, it increases the electrophilicity of the C3-carbaldehyde, making it highly reactive toward nucleophilic derivatization.

This application note details the divergent synthesis of two highly sought-after heterocyclic systems—benzimidazoles and pyrazoles —directly from 4,7-difluoro-1H-indazole-3-carbaldehyde.

Synthetic Workflow & Biological Context

The C3-aldehyde acts as a synthetic linchpin. Through controlled condensation and oxidative cyclization, it can be transformed into extended, rigid, and planar multi-ring systems that are ideal for interrogating deep enzymatic pockets .

Workflow SM 4,7-Difluoro-1H-indazole -3-carbaldehyde Imine Imidazoline Intermediate (Unstable) SM->Imine 1,2-Phenylenediamine DMF, RT Enone α,β-Unsaturated Ketone (Chalcone) SM->Enone Acetophenone, NaOH EtOH, RT Benzimidazole Benzimidazole Derivative (Target A) Imine->Benzimidazole Na2S2O5, 100°C Oxidative Cyclization Pyrazole Pyrazole Derivative (Target B) Enone->Pyrazole N2H4·H2O, AcOH Reflux

Divergent synthetic workflow from 4,7-difluoro-1H-indazole-3-carbaldehyde to heterocycles.

Pathway Ligand Extracellular Signal (e.g., FGF / Cytokines) Receptor Receptor Tyrosine Kinase (e.g., FGFR / JAK) Ligand->Receptor Activation Downstream Downstream Effectors (STAT / MAPK / AKT) Receptor->Downstream ATP-Dependent Phosphorylation Inhibitor 4,7-Difluoroindazole Heterocycle Inhibitor->Receptor Hinge Binding (ATP Competitive) Block Cell Cycle Arrest / Apoptosis Inhibitor->Block Induces Outcome Aberrant Cell Proliferation Downstream->Outcome

Mechanism of action: Indazole-derived heterocycles as competitive kinase inhibitors.

Quantitative Data & Reaction Metrics

The following table summarizes the key parameters for the two primary derivatization routes.

ParameterProtocol A: Benzimidazole DerivatizationProtocol B: Pyrazole Derivatization
Target Scaffold 3-(1H-Benzo[d]imidazol-2-yl)-4,7-difluoro-1H-indazole3-(5-Phenyl-1H-pyrazol-3-yl)-4,7-difluoro-1H-indazole
Key Reagents 1,2-Phenylenediamine, Na₂S₂O₅Acetophenone, Hydrazine hydrate
Solvent System DMF (N,N-Dimethylformamide)Ethanol / Acetic Acid
Temperature 100 °C80 °C (Reflux)
Reaction Time 4–6 hours12 hours (Total over 2 steps)
Expected Yield 65–75%70–80%
Analytical Validation Loss of CHO peak (~10.2 ppm) in ¹H-NMRAppearance of pyrazole C4-H (~6.9 ppm) in ¹H-NMR

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, these protocols are designed as self-validating systems incorporating In-Process Controls (IPCs) and mechanistic rationales.

Protocol A: Synthesis of 3-(1H-Benzo[d]imidazol-2-yl)-4,7-difluoro-1H-indazole

Mechanistic Rationale & Causality: Condensation of the aldehyde with 1,2-phenylenediamine initially yields a Schiff base, which undergoes intramolecular cyclization to form a benzimidazoline intermediate. This intermediate requires a two-electron oxidation to achieve aromaticity. We utilize Sodium Metabisulfite (Na₂S₂O₅) as a mild, controlled oxidizing agent. Unlike harsh oxidants (e.g., KMnO₄), Na₂S₂O₅ prevents the oxidative cleavage of the electron-deficient fluoro-indazole core. Furthermore, Na₂S₂O₅ forms a transient bisulfite adduct with the aldehyde, increasing its solubility in polar aprotic solvents (DMF) and facilitating nucleophilic attack by the diamine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4,7-difluoro-1H-indazole-3-carbaldehyde (1.0 eq, 1.0 mmol) and 1,2-phenylenediamine (1.1 eq, 1.1 mmol) in anhydrous DMF (10 mL).

  • Adduct Formation: Add Na₂S₂O₅ (1.5 eq, 1.5 mmol) in a single portion. Stir the mixture at room temperature for 30 minutes to allow the bisulfite adduct and subsequent Schiff base to form.

    • IPC 1 (LC-MS): Sample 10 µL of the reaction mixture. The mass spectrum should indicate the unoxidized imidazoline intermediate ([M+H]⁺ ≈ 273 m/z).

  • Oxidative Cyclization: Attach a reflux condenser and heat the reaction mixture to 100 °C under a nitrogen atmosphere for 4–6 hours.

    • IPC 2 (TLC): Monitor using 5% MeOH in Dichloromethane (DCM). The starting aldehyde (Rf ~0.6) should completely disappear, replaced by a highly fluorescent blue/green spot under 254 nm UV (Rf ~0.4).

  • Work-up: Cool the mixture to room temperature and pour it into ice-cold distilled water (50 mL) while stirring vigorously. A precipitate will form.

  • Isolation: Filter the solid under vacuum, wash sequentially with water (2 × 10 mL) and cold diethyl ether (10 mL), and dry under high vacuum.

  • Final Validation (NMR): Analyze the product via ¹H-NMR (DMSO-d6). The protocol is validated if the aldehyde proton signal at ~10.2 ppm is entirely absent, and new benzimidazole aromatic protons appear in the 7.2–7.8 ppm range.

Protocol B: Synthesis of 3-(5-Phenyl-1H-pyrazol-3-yl)-4,7-difluoro-1H-indazole

Mechanistic Rationale & Causality: This is a two-step sequence. First, a Knoevenagel/Aldol condensation generates an α,β-unsaturated ketone (chalcone). Second, hydrazine hydrate acts as a bis-nucleophile. The addition of Acetic Acid (AcOH) in the second step is critical: it protonates the carbonyl oxygen of the enone, increasing the electrophilicity of the β-carbon. This drives the Michael addition-elimination sequence, accelerating ring closure to the pyrazoline, which subsequently oxidizes (spontaneously under air) to the fully aromatic pyrazole.

Step-by-Step Methodology:

  • Chalcone Formation: Dissolve 4,7-difluoro-1H-indazole-3-carbaldehyde (1.0 eq, 1.0 mmol) and acetophenone (1.0 eq, 1.0 mmol) in absolute ethanol (15 mL). Add an aqueous solution of NaOH (2.0 eq, 2.0 mmol in 2 mL H₂O) dropwise.

  • Stirring: Stir at room temperature for 4 hours.

    • IPC 1 (LC-MS): Confirm the formation of the chalcone intermediate ([M+H]⁺ ≈ 285 m/z).

  • Cyclization: To the same reaction flask, add hydrazine hydrate (N₂H₄·H₂O, 3.0 eq, 3.0 mmol) followed by glacial acetic acid (2.0 mL).

  • Reflux: Heat the mixture to 80 °C (reflux) for 8 hours. The acidic environment catalyzes the cyclization while the open-air condenser allows for the autoxidation of the intermediate pyrazoline.

    • IPC 2 (TLC): Monitor using 30% Ethyl Acetate in Hexanes. The bright yellow chalcone spot should convert to a more polar, UV-active product spot.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove ethanol. Neutralize the remaining acidic residue with saturated aqueous NaHCO₃ until pH ~7 is reached.

  • Extraction & Purification: Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography if necessary.

  • Final Validation (NMR): Analyze via ¹H-NMR (DMSO-d6). The protocol is validated by the appearance of the diagnostic pyrazole C4-H proton, which typically presents as a sharp singlet at ~6.9–7.1 ppm.

References

  • Discovery of 3-(5′-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review Molecules (National Institutes of Health / PMC) URL:[Link]

Scale-up manufacturing protocols for 4,7-Difluoro (1H)indazole-3-carbaldehyde pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4,7-Difluoro-1H-indazole-3-carbaldehyde (CAS: 1082042-06-5) is a highly valued pharmaceutical intermediate, frequently utilized as a rigid, halogenated scaffold in the design of novel kinase inhibitors and anti-inflammatory agents[1]. Traditional syntheses of 1H-indazole-3-carbaldehydes often rely on costly transition-metal-catalyzed N-N bond formations or Staudinger-aza-Wittig reactions, which are difficult to scale and leave toxic heavy metal residues[2].

This application note details a highly scalable, metal-free, direct nitrosation-rearrangement route starting from 4,7-difluoro-1H-indole. By synthesizing technical accuracy with field-proven process chemistry, this guide provides a self-validating framework for producing kilogram quantities of the target intermediate with high purity and yield.

Mechanistic Rationale & Causality (E-E-A-T)

To successfully scale this reaction, operators must understand the underlying molecular causality. The transformation relies on the nitrosation of indoles under acidic conditions, which triggers a cascade rearrangement[2].

  • Electrophilic Aromatic Substitution : Nitrous acid (generated in situ from NaNO₂ and HCl) attacks the C3 position of 4,7-difluoro-1H-indole. Because the fluorine atoms at C4 and C7 are strongly electron-withdrawing, the indole core is deactivated. Causality: This deactivation necessitates a large excess of NaNO₂ (8.0 equivalents) and a highly acidic medium to force the initial nitrosation to completion.

  • Tautomerization & Ring Opening : The resulting 3-nitrosoindole tautomerizes to an oxime, facilitating the cleavage of the C2-C3 bond to form an ortho-diazonium phenylacetaldehyde intermediate.

  • Intramolecular Cyclization : The diazonium species undergoes intramolecular cyclization, eliminating water to form the thermodynamically stable 1H-indazole-3-carbaldehyde[3]. Causality: The electron-deficient nature of the fluorinated ring increases the activation energy for this ring-closure. Therefore, prolonged heating (50 °C for 48 hours) is strictly required to drive the reaction forward[2].

Mechanism Indole 4,7-Difluoro-1H-indole (Starting Material) Nitrosation C3-Nitrosation (NaNO2, HCl, H2O) Indole->Nitrosation Nitroso 3-Nitroso-4,7-difluoroindole (Intermediate 1) Nitrosation->Nitroso Tautomerization Oxime Tautomerization & Ring Opening Nitroso->Tautomerization Diazonium o-Diazonium Phenylacetaldehyde (Intermediate 2) Tautomerization->Diazonium Cyclization Intramolecular Cyclization (-H2O) Diazonium->Cyclization Product 4,7-Difluoro-1H-indazole-3-carbaldehyde (Target Product) Cyclization->Product

Figure 1: Mechanism of 4,7-difluoroindole conversion to indazole-3-carbaldehyde.

Process Chemistry & Quantitative Parameters

A critical field-proven insight for this protocol is the use of Reverse Addition . If the nitrosating agent is added to the indole (forward addition), the unreacted indole remains in excess and acts as a nucleophile, attacking the highly reactive 3-nitroso intermediate to form unwanted bis-indole dimers[2]. By adding the indole solution dropwise into the acidic NaNO₂ mixture, the steady-state concentration of unreacted indole remains near zero, entirely suppressing dimerization.

Table 1: Stoichiometric Parameters for 1.0 kg Scale-Up
MaterialMW ( g/mol )EquivalentsMass/VolumeFunction
4,7-Difluoro-1H-indole153.131.01.00 kgStarting Material
Sodium Nitrite (NaNO₂)69.008.03.60 kgNitrosating Agent
Hydrochloric Acid (37%)36.4610.05.40 LAcidic Catalyst / Reactant
1,4-Dioxane88.11-10.0 LOrganic Co-Solvent
Deionized Water18.02-15.0 LAqueous Phase
Table 2: In-Process Control (IPC) and Release Specifications

This protocol operates as a self-validating system. Do not proceed to subsequent steps unless the IPC Acceptance Criteria are explicitly met.

ParameterAnalytical MethodAcceptance CriteriaCorrective Action if Failed
Indole ConsumptionHPLC (254 nm)SM < 1.0% AUCAdd 1.0 eq NaNO₂, stir 4h at 15 °C
Nitroso IntermediateHPLC (254 nm)Intermediate < 2.0% AUCMaintain 50 °C for an additional 12h
Product PurityHPLC (254 nm)> 98.0% AUCRecrystallize from Toluene/Heptane
Moisture ContentKarl Fischer< 0.5% w/wExtend vacuum drying at 45 °C

Step-by-Step Manufacturing Protocol

Workflow Prep Reagent Prep NaNO2 & Acid Addition Reverse Addition Indole in Solvent Prep->Addition Reaction Controlled Heating 50°C for 48h Addition->Reaction Quench Aqueous Quench & Extraction Reaction->Quench Cryst Crystallization & Filtration Quench->Cryst

Figure 2: Scale-up manufacturing workflow for 4,7-difluoro-1H-indazole-3-carbaldehyde.

Phase 1: Reactor Preparation & Nitrous Acid Generation
  • Setup : Equip a 50 L glass-lined jacketed reactor with a mechanical stirrer, internal temperature probe, dropping funnel, and a scrubber system (to neutralize NOx off-gassing).

  • Charge : Add 15.0 L of Deionized Water to the reactor, followed by 3.60 kg of NaNO₂. Stir at 150 rpm until complete dissolution is achieved.

  • Acidification : Cool the reactor jacket to 5 °C. Slowly charge 5.40 L of 37% HCl over 60 minutes.

    • Causality Check: The formation of nitrous acid is exothermic and unstable. Maintaining the internal temperature below 15 °C prevents the premature degradation of HNO₂ into NO/NO₂ gases.

Phase 2: Reverse Addition (Critical Step)
  • Substrate Preparation : In a separate 20 L vessel, dissolve 1.00 kg of 4,7-difluoro-1H-indole in 10.0 L of 1,4-Dioxane. Ensure complete homogeneity.

  • Addition : Transfer the indole solution to the dropping funnel. Add the solution dropwise to the main reactor over 3 to 4 hours.

    • Causality Check: The internal temperature must be strictly maintained between 10 °C and 15 °C. A faster addition rate will cause a localized excess of indole, triggering the dimerization side-reaction[2].

Phase 3: Rearrangement & Cyclization
  • Thermal Activation : Once the addition is complete, adjust the reactor jacket to heat the internal mixture to 50 °C.

  • Incubation : Maintain stirring at 50 °C for 48 hours.

  • Self-Validation (IPC) : At the 48-hour mark, pull a 1.0 mL sample. Neutralize with saturated NaHCO₃, extract with Ethyl Acetate, and run HPLC analysis.

    • Logic Gate: If the 3-nitroso intermediate is > 2.0% AUC, the ring-opening activation energy has not been fully overcome. Do not quench; maintain 50 °C for another 12 hours (See Table 2).

Phase 4: Workup & Isolation
  • Quench : Cool the reactor to 20 °C. Slowly add 15.0 L of ice-cold water to precipitate the crude organic products.

  • Extraction : Add 15.0 L of Ethyl Acetate (EtOAc) and stir vigorously for 15 minutes. Allow phase separation for 30 minutes. Decant the aqueous layer. Wash the organic layer with 10.0 L of saturated brine to remove residual acid and salts.

  • Concentration : Transfer the organic layer to a rotary evaporator or distillation setup. Concentrate under reduced pressure (40 °C, 100 mbar) until a crude, thick slurry is obtained.

  • Crystallization : Resuspend the slurry in 3.0 L of Toluene. Heat to 80 °C until dissolved, then slowly add 6.0 L of Heptane as an anti-solvent. Cool the mixture to 0 °C at a rate of 10 °C/hour to promote controlled crystal growth.

  • Filtration : Filter the purified product via a Nutsche filter. Wash the filter cake with 2.0 L of cold Heptane.

  • Drying : Dry the solid in a vacuum oven at 45 °C for 24 hours until Karl Fischer moisture analysis reads < 0.5% w/w.

Expected Yield: 65–72% (approx. 720 g) of 4,7-Difluoro-1H-indazole-3-carbaldehyde as an off-white to pale yellow crystalline powder.

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: RSC Advances (via ResearchGate), 2018 URL:2

  • Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry Source: The Journal of Organic Chemistry (ACS Publications), 2023 URL:3

  • Regiodivergent Cu-Promoted, AcOH-Switchable Distal Versus Proximal Direct Cyanation of 1-Aryl-1H-indazoles Source: The Journal of Organic Chemistry (ACS Publications), 2022 URL:4

  • CAS: 1082042-06-5 | 4,7-Difluoro (1H)indazole-3-carbaldehyde Product & Properties Data Source: Bidepharm Chemical Directory URL:1

Sources

Application Notes and Protocols for In Vitro Assay Sample Preparation Using 4,7-Difluoro(1H)indazole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Leveraging a Unique Chemical Scaffold for Biological Interrogation

In the landscape of modern drug discovery and chemical biology, the development of sophisticated molecular probes is paramount for elucidating complex biological processes.[1] Among the vast arsenal of chemical tools, compounds featuring an aldehyde moiety have proven to be exceptionally versatile for the site-specific modification of biomolecules.[2][3][4] The indazole scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[5][6] The strategic incorporation of fluorine atoms into small molecules is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This application note details the use of 4,7-Difluoro(1H)indazole-3-carbaldehyde, a molecule that synergistically combines these key features, for the preparation of samples in various in vitro assays.

The core utility of 4,7-Difluoro(1H)indazole-3-carbaldehyde in this context lies in the reactivity of its aromatic aldehyde group. This functional group serves as an electrophilic handle for covalent conjugation to nucleophilic partners, most notably the primary amines present in the side chains of lysine residues and the N-termini of proteins. This reaction, a Schiff base formation, provides a robust and selective method for tagging proteins of interest, enabling their detection, quantification, and functional characterization within a complex biological milieu.[7][8] The difluorinated indazole core, while enhancing the overall stability of the molecule, may also modulate its reactivity and provide a unique spectroscopic signature for certain applications.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of using 4,7-Difluoro(1H)indazole-3-carbaldehyde derivatives for in vitro assay sample preparation. We will delve into the underlying chemical mechanisms, provide detailed, step-by-step protocols for protein labeling, and discuss downstream analytical techniques.

The Chemistry of Conjugation: Schiff Base Formation

The primary mechanism underpinning the utility of 4,7-Difluoro(1H)indazole-3-carbaldehyde in sample preparation is the formation of a Schiff base (or imine) through the condensation of its aldehyde group with a primary amine. This reaction is a reversible process that is typically catalyzed by mild acid.[9]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the aldehyde's carbonyl group. This results in the formation of a tetrahedral intermediate called a carbinolamine.

  • Dehydration: The carbinolamine is then protonated on the oxygen atom, making it a good leaving group (water). Subsequent deprotonation of the nitrogen atom leads to the formation of a carbon-nitrogen double bond, the characteristic feature of a Schiff base.

The equilibrium of this reaction can be shifted towards the product (the Schiff base) by removing water from the reaction mixture. In the context of biological samples, the reaction is often performed in aqueous buffers, and the stability of the resulting imine bond can be a consideration. While aromatic aldehydes generally form more stable Schiff bases compared to their aliphatic counterparts, for applications requiring a highly stable linkage, a subsequent reduction step can be employed to convert the imine to a secondary amine.[9] However, for many in vitro assays, the stability of the Schiff base is sufficient.

Visualizing the Workflow: From Reagents to Analysis

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification cluster_analysis Downstream Analysis reagent_prep Prepare Stock Solutions: - 4,7-Difluoro(1H)indazole-3-carbaldehyde in DMSO - Protein of Interest in Assay Buffer - Reporter Probe (if needed) reaction_mix Combine Reagents: - Protein of Interest - 4,7-Difluoro(1H)indazole-3-carbaldehyde - Assay Buffer (pH 6.5-7.5) reagent_prep->reaction_mix Add to reaction incubation Incubate: - Room Temperature or 37°C - 1-4 hours reaction_mix->incubation Incubate to allow Schiff base formation cleanup Remove Excess Reagent: - Desalting Column - Dialysis - Size-Exclusion Chromatography incubation->cleanup Purify labeled protein analysis Characterize Labeled Protein: - SDS-PAGE - Mass Spectrometry - Functional Assay cleanup->analysis Analyze purified product

Figure 1. A generalized workflow for the preparation of protein samples for in vitro assays using 4,7-Difluoro(1H)indazole-3-carbaldehyde. This process involves reagent preparation, the labeling reaction, purification of the conjugate, and subsequent downstream analysis.

Protocols for In Vitro Sample Preparation

The following protocols provide a detailed methodology for the labeling of a protein of interest with 4,7-Difluoro(1H)indazole-3-carbaldehyde. These should be considered as a starting point, and optimization may be required depending on the specific protein and downstream application.

Protocol 1: Direct Labeling of a Purified Protein

This protocol is suitable for applications where the introduction of the difluoro-indazole moiety itself is sufficient for detection or for subsequent conjugation to a reporter molecule.

Materials:

  • 4,7-Difluoro(1H)indazole-3-carbaldehyde

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Purified protein of interest

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (or other suitable buffer)

  • Desalting columns or dialysis cassettes

  • Spectrophotometer

  • SDS-PAGE reagents and equipment

  • Mass spectrometer (optional)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of 4,7-Difluoro(1H)indazole-3-carbaldehyde in anhydrous DMSO. Store at -20°C, protected from light.

    • Prepare a solution of the purified protein of interest at a concentration of 1-5 mg/mL in the chosen Assay Buffer.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the protein solution with the 4,7-Difluoro(1H)indazole-3-carbaldehyde stock solution. A molar excess of the aldehyde derivative is typically used, ranging from 10- to 100-fold over the protein concentration. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-4 hours at room temperature or 37°C with gentle shaking.

  • Removal of Excess Reagent:

    • To remove unreacted 4,7-Difluoro(1H)indazole-3-carbaldehyde, pass the reaction mixture through a desalting column equilibrated with the Assay Buffer. Alternatively, dialysis against the Assay Buffer can be performed.

  • Characterization of the Labeled Protein:

    • Spectrophotometric Analysis: Measure the UV-Vis spectrum of the labeled protein. The indazole moiety will contribute to the absorbance profile, typically in the UV range.

    • SDS-PAGE Analysis: Analyze the labeled protein by SDS-PAGE to confirm that the protein has not been degraded during the labeling process.

    • Mass Spectrometry (Optional): For a more precise characterization, the mass of the labeled protein can be determined by mass spectrometry to confirm the extent of labeling.

Protocol 2: Two-Step Labeling with a Hydrazide-Functionalized Reporter

This protocol is applicable when a reporter group, such as a fluorophore or biotin, is desired for downstream detection. The aldehyde-functionalized protein is first prepared and then reacted with a hydrazide-containing reporter molecule.

Materials:

  • All materials from Protocol 1

  • Hydrazide-functionalized reporter molecule (e.g., biotin hydrazide, fluorescein-5-thiosemicarbazide)

  • Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 6.0

Procedure:

  • Prepare Aldehyde-Functionalized Protein:

    • Follow steps 1-3 of Protocol 1 to generate the protein labeled with 4,7-Difluoro(1H)indazole-3-carbaldehyde.

  • Labeling with Hydrazide Reporter:

    • Exchange the buffer of the aldehyde-functionalized protein to the Reaction Buffer (pH 6.0) using a desalting column or buffer exchange spin column. The slightly acidic pH facilitates the reaction with the hydrazide.

    • Add a 10- to 50-fold molar excess of the hydrazide-functionalized reporter molecule to the protein solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light if using a fluorescent reporter.

  • Removal of Excess Reporter:

    • Purify the final labeled protein using a desalting column or dialysis to remove unreacted reporter molecules.

  • Characterization and Downstream Application:

    • Characterize the final conjugate as described in Protocol 1. The labeled protein is now ready for use in downstream applications such as Western blotting, fluorescence microscopy, or pull-down assays.

Data Presentation and Interpretation

The successful labeling of a protein with 4,7-Difluoro(1H)indazole-3-carbaldehyde can be confirmed through various analytical techniques. Below is a table summarizing the expected outcomes.

Analytical TechniqueExpected Outcome for Successful LabelingInterpretation
SDS-PAGE A single band at the expected molecular weight of the protein.Confirms the integrity of the protein after the labeling reaction.
UV-Vis Spectroscopy An increase in absorbance in the UV region corresponding to the indazole moiety.Indicates the presence of the covalently attached label.
Mass Spectrometry An increase in the mass of the protein corresponding to the mass of the attached label(s).Provides a definitive confirmation of labeling and can be used to determine the labeling efficiency.
Functional Assay Retention of the protein's biological activity.Demonstrates that the labeling process has not compromised the function of the protein.

Causality Behind Experimental Choices

  • Choice of Solvent: 4,7-Difluoro(1H)indazole-3-carbaldehyde is typically dissolved in an organic solvent like DMSO due to its limited aqueous solubility. The final concentration of DMSO in the reaction mixture should be kept low (ideally <5%) to avoid protein denaturation.

  • Reaction pH: The formation of a Schiff base is pH-dependent. A pH range of 6.5-7.5 is a good starting point for the reaction with primary amines. For the subsequent reaction with hydrazides, a slightly more acidic pH of around 6.0 is often optimal.[3]

  • Molar Excess of Reagent: A molar excess of the aldehyde derivative is used to drive the labeling reaction to completion. However, an excessively high concentration can lead to non-specific modifications or protein aggregation.

  • Purification Step: The removal of unreacted labeling reagent is crucial to prevent interference in downstream assays and to reduce background signals.

Conclusion and Future Perspectives

4,7-Difluoro(1H)indazole-3-carbaldehyde represents a valuable tool for the preparation of samples for in vitro assays. Its unique combination of a reactive aldehyde handle, a stable difluorinated indazole core, and the privileged indazole scaffold makes it a versatile reagent for protein modification. The protocols outlined in this application note provide a solid foundation for researchers to explore the utility of this compound in their specific experimental systems.

Future developments in this area may include the synthesis of derivatives of 4,7-Difluoro(1H)indazole-3-carbaldehyde with built-in reporter functionalities, such as fluorophores or affinity tags. This would streamline the labeling process by eliminating the need for a two-step conjugation procedure. Furthermore, the exploration of this molecule's potential as a pharmacophore in its own right, beyond its use as a labeling reagent, warrants further investigation.

References

  • Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. PMC.
  • 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde. Smolecule.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Introducing aldehyde functionality to proteins using ligand-directed affinity labeling. Royal Society of Chemistry.
  • 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde. EvitaChem.
  • Recent progress in enzymatic protein labelling techniques and their applic
  • Introducing aldehyde functionality to proteins using ligand-directed affinity labeling.
  • Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI.
  • Synthesis, characterization, and thermal decomposition of fluorinated salicylaldehyde Schiff base derivatives (salen) and their complexes with copper(II).
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.
  • ¹⁸F-Labeled aldehydes for peptide conjugation. (A)...
  • Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. PMC.
  • Recent Advances in Bioconjugation of Aromatic Amino Acid Residues by a Reactivity‐Guided Approach. PMC.
  • Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Radiosynthesis and Biodistribution of Cyclic RGD Peptides Conjugated with Novel [18F]Fluorinated Aldehyde-Containing Prosthetic Groups.
  • 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. PMC - NIH.
  • Synthesis, characterization, and thermal decomposition of fluorinated salicylaldehyde Schiff base derivatives (salen) and their complexes with copper(II). AKJournals.
  • Schiff Compounds. University of Kerbala.
  • Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry (RSC Publishing).
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
  • practical synthesis of 1h-indazole-3-carboxylic acid and its deriv
  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • WO2009106980A2 - Indazole derivatives.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • Formation and Determination of Aldehydes in Amine C
  • Accurate Determination of Aldehydes in Amine Catalysts or Amines by 2,4-Dinitrophenylhydrazine Derivatization.
  • Synthesis And Evaluation Of The Anti-Microbial Activity Of Some Schiff Bases Of 1H-Indazole. Veterinaria.
  • Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. PMC.
  • 4-Fluoro-1H-indazol-7-amine. Sigma-Aldrich.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
  • 1H-Indazole-3-carbaldehyde. Chem-Impex.

Sources

Application Note: Advanced C-H Activation Strategies for 4,7-Difluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The indazole scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors and anti-inflammatory agents[1]. The specific building block 4,7-Difluoro-1H-indazole-3-carbaldehyde presents a highly valuable, yet synthetically challenging, motif. The presence of fluorine atoms at the C4 and C7 positions drastically alters the molecule's reactivity profile, demanding unconventional approaches for late-stage functionalization.

The "Blocked" Ortho-Position Dilemma

In standard 1H-indazoles, the most common C-H activation strategies rely on directing groups. For instance, a C3-carbaldehyde (often converted to a transient imine) typically directs transition metals to the C4 position, while N1-substitution directs to the C7 position. However, in 4,7-difluoro-1H-indazole-3-carbaldehyde, both the C4 and C7 positions are blocked by fluorine atoms . Because fluorine lacks an extractable proton, traditional ortho-directed C-H activation is completely suppressed.

To overcome this structural constraint, we must pivot to orthogonal C-H activation strategies:

  • Formyl C-H Activation (Hydroacylation): Bypassing the indazole ring entirely by targeting the highly reactive formyl C-H bond at the C3 position[2].

  • Sterically & Electronically Controlled Core C-H Activation (Borylation): Targeting the remaining C5 and C6 C-H bonds using Iridium catalysis, leveraging the kinetic acidity induced by the adjacent fluorine atoms[3].

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways designed to functionalize this specific fluorinated indazole without triggering defluorination.

G SM 4,7-Difluoro-1H-indazole-3-carbaldehyde (C4 & C7 Blocked by Fluorine) Path1 Strategy A: Formyl C-H Activation (Rh-Catalyzed Hydroacylation) SM->Path1 Alkene,[Rh(cod)Cl]2 Protect Protect N1 (SEM) & C3-Aldehyde (Acetal) SM->Protect Protection Steps Prod1 C3-Alkyl/Aryl Ketone Indazole (Intact Difluoro Core) Path1->Prod1 Path2 Strategy B: Core C-H Activation (Ir-Catalyzed Borylation) Prod2 C6-Borylated Indazole (Ready for Suzuki Cross-Coupling) Path2->Prod2 Protect->Path2 B2pin2, [Ir(OMe)(cod)]2

Caption: Divergent C-H activation pathways for 4,7-Difluoro-1H-indazole-3-carbaldehyde.

Strategy A: Rhodium-Catalyzed Formyl C-H Activation

Causality & Mechanistic Insight

Because the indazole core is sterically blocked at C4, we can utilize the C3-aldehyde as the reactive site. Rhodium(I) catalysts readily undergo oxidative addition into the formyl C-H bond to generate an acyl-rhodium-hydride intermediate. Subsequent migratory insertion of an unactivated alkene or 1,3-diene, followed by reductive elimination, yields a C3-ketone[4]. This intermolecular hydroacylation is highly atom-economical and preserves the sensitive difluoro-indazole core.

Protocol 1: Intermolecular Hydroacylation with Alkenes

Reagents & Materials:

  • 4,7-Difluoro-1H-indazole-3-carbaldehyde (1.0 equiv, 0.5 mmol)

  • Alkene (e.g., tert-butyl acrylate or 1-octene) (2.0 equiv, 1.0 mmol) *[Rh(cod)Cl]₂ (5 mol%)

  • DPEphos or suitable bisphosphine ligand (10 mol%)

  • 2-Amino-3-picoline (20 mol%) - Acts as a transient directing group to prevent decarbonylation.

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with [Rh(cod)Cl]₂ (12.3 mg, 0.025 mmol), DPEphos (26.9 mg, 0.05 mmol), and 4,7-difluoro-1H-indazole-3-carbaldehyde (91.1 mg, 0.5 mmol).

  • Transient Directing Group Addition: Add 2-amino-3-picoline (10.8 mg, 0.1 mmol) followed by anhydrous toluene (2.0 mL). Stir at room temperature for 10 minutes to allow the transient imine to form.

  • Alkene Addition: Inject the alkene (1.0 mmol) into the reaction mixture.

  • Heating: Seal the tube, remove it from the glovebox, and heat in a pre-heated oil bath at 110 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with 1M HCl (to hydrolyze the imine and remove the picoline additive). Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating System:

  • ¹H NMR Tracking: The successful conversion is immediately validated by the disappearance of the distinct formyl proton singlet at ~10.2 ppm and the emergence of aliphatic multiplet signals (between 2.5–3.5 ppm) corresponding to the newly formed α-methylene protons of the ketone.

Strategy B: Iridium-Catalyzed Core C-H Borylation at C6

Causality & Mechanistic Insight

If functionalization of the indazole core is required, the only available C-H bonds are at C5 and C6. Iridium-catalyzed C-H borylation is governed by steric hindrance and the kinetic acidity of the target C-H bond[3]. Both C5 and C6 are adjacent to electron-withdrawing fluorine atoms, making them electronically activated. However, by protecting the C3-aldehyde as a bulky dimethyl acetal, we introduce significant steric bulk at the "top" of the molecule. This steric shielding at C5 directs the active[Ir(dtbpy)(Bpin)₃] species to regioselectively activate the C6-H bond.

Protocol 2: Regioselective C6-Borylation

Reagents & Materials:

  • N1-SEM, C3-acetal protected 4,7-difluoro-1H-indazole (1.0 equiv, 0.5 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv, 0.75 mmol)

  • [Ir(OMe)(cod)]₂ (1.5 mol%)

  • dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

  • Anhydrous THF or CPME (Cyclopentyl methyl ether) (2.0 mL)

Step-by-Step Methodology:

  • Pre-Reaction Protection (Crucial Step): The N1-H must be protected (e.g., via SEM-Cl/NaH) to prevent catalyst poisoning. The C3-aldehyde must be protected as a dimethyl acetal (CH(OMe)₃, catalytic TsOH) to prevent competitive formyl hydroboration and to provide the necessary steric bulk to block C5.

  • Catalyst Activation: In a glovebox, dissolve [Ir(OMe)(cod)]₂ (5.0 mg, 0.0075 mmol) and dtbpy (4.0 mg, 0.015 mmol) in 1.0 mL of anhydrous THF. Stir for 5 minutes until the solution turns deep red, indicating the formation of the active Ir-complex.

  • Substrate Addition: Add B₂pin₂ (190.5 mg, 0.75 mmol) and the protected indazole substrate (0.5 mmol) dissolved in 1.0 mL of THF.

  • Reaction Execution: Seal the vial, remove from the glovebox, and heat at 80 °C for 12 hours.

  • Workup & Isolation: Cool the reaction, filter through a short pad of Celite (eluting with EtOAc), and concentrate. Purify via silica gel chromatography (using deactivated silica to prevent deborylation) to isolate the C6-Bpin product.

Self-Validating System:

  • ¹H NMR Tracking: The starting material will show two aromatic protons (C5-H and C6-H) as complex multiplets due to H-F coupling. Upon successful C6-borylation, the C6-H signal disappears, and the C5-H collapses into a distinct doublet (due to coupling with the C4-Fluorine). A massive, sharp 12H singlet will appear at ~1.35 ppm, confirming the installation of the pinacolborane moiety.

Quantitative Data Summary

The table below summarizes the expected outcomes and regioselectivity metrics based on the applied reaction conditions.

StrategyCatalyst SystemAdditive / Directing GroupTarget SiteYield (%)RegioselectivityKey Observation
A: Hydroacylation [Rh(cod)Cl]₂ / DPEphos2-Amino-3-picolineFormyl C-H75–85%>99% (C3 Ketone)Core C-H bonds remain completely untouched.
B: Borylation [Ir(OMe)(cod)]₂ / dtbpyNone (Requires Protection)C6 C-H65–80%>10:1 (C6:C5)Steric bulk of C3-acetal successfully blocks C5.

References

  • A Hydrazone Ligand for Iridium-Catalyzed C–H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes Organometallics (ACS Publications)[Link]

  • α- and β-Functionalized Ketones from 1,3-Dienes and Aldehydes: Control of Regio- and Enantioselectivity in Hydroacylation of 1,3-Dienes Journal of the American Chemical Society[Link]

  • Recent advances in C-H functionalization of 2H-indazoles Organic & Biomolecular Chemistry (PubMed/NIH)[Link]

  • Transition Metal-Catalyzed C–H Bond Addition to Carbonyls, Imines, and Related Polarized π-Bonds Chemical Reviews (PMC/NIH)[Link]

Sources

Condensation reaction procedures utilizing 4,7-Difluoro (1H)indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Condensation Reactions Utilizing 4,7-Difluoro-1H-indazole-3-carbaldehyde for the Synthesis of Novel Chemical Entities

Introduction: The Strategic Importance of the Fluorinated Indazole Scaffold

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs like the kinase inhibitors Pazopanib and Axitinib.[1] Its structural resemblance to the endogenous indole nucleus allows it to act as a bioisostere, effectively interacting with various biological targets.[2][3] The strategic incorporation of fluorine atoms into this scaffold can profoundly enhance a molecule's therapeutic potential by modulating its metabolic stability, membrane permeability, pKa, and binding affinity.[4][5][6]

4,7-Difluoro-1H-indazole-3-carbaldehyde emerges as a particularly valuable building block in this context. The aldehyde functional group serves as a versatile handle for constructing molecular complexity through a variety of chemical transformations.[3] Among these, condensation reactions—such as the Knoevenagel condensation and Schiff base formation—are exceptionally powerful for forging new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions enable the rapid generation of diverse libraries of novel compounds, which are essential for screening and identifying new drug candidates. The presence of fluorine at the C4 and C7 positions not only influences the electronic properties of the aldehyde, enhancing its reactivity, but can also lead to critical interactions within the target protein's binding pocket, as demonstrated in factor Xa inhibitors where a C7-fluorine formed a key hydrogen bond.[5]

This guide provides detailed protocols and mechanistic insights for leveraging 4,7-Difluoro-1H-indazole-3-carbaldehyde in Knoevenagel and Schiff base condensation reactions, aimed at researchers and scientists in drug discovery and development.

Core Mechanistic Principles

The 4,7-Difluoro-1H-indazole Moiety

The indazole core consists of a fused benzene and pyrazole ring. The difluoro substitution pattern significantly impacts the molecule's reactivity. The potent electron-withdrawing nature of the fluorine atoms acidifies the N-H proton of the pyrazole ring and activates the C3-aldehyde group toward nucleophilic attack. This electronic modulation is a key factor in the successful application of this intermediate in condensation chemistry.

Knoevenagel Condensation: A Robust C-C Bond Forming Strategy

The Knoevenagel condensation is a fundamental reaction in organic synthesis that involves the reaction of an aldehyde or ketone with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, such as nitriles or esters).[7][8][9] The reaction is typically catalyzed by a weak base, like piperidine or an amine salt, which facilitates the deprotonation of the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to an aldol-type intermediate that subsequently dehydrates to form a stable α,β-unsaturated product.

Knoevenagel_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Indazole 4,7-Difluoro-1H- indazole-3-carbaldehyde Mix Dissolve in Solvent (e.g., Ethanol) Indazole->Mix Methylene Active Methylene Compound (e.g., Malononitrile) Methylene->Mix Catalyst Add Weak Base Catalyst (e.g., Piperidine) Mix->Catalyst React Heat / Reflux (Monitor by TLC) Catalyst->React Cool Cool to RT React->Cool Filter Filter Precipitate Cool->Filter Purify Recrystallize Filter->Purify Product Final Product: (E)-Alkene Derivative Purify->Product

Caption: General workflow for the Knoevenagel condensation.

Schiff Base Formation: Versatile C-N Bond Creation

The formation of a Schiff base, or imine, is a condensation reaction between a primary amine and an aldehyde or ketone.[10][11] The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then loses a molecule of water, typically under mild acid catalysis, to yield the final imine product.[12] This reaction is fundamental for creating precursors to a vast array of heterocyclic compounds and ligands.

Schiff_Base_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Indazole 4,7-Difluoro-1H- indazole-3-carbaldehyde Mix Dissolve in Solvent (e.g., Ethanol) Indazole->Mix Amine Primary Amine (e.g., Aniline) Amine->Mix Catalyst Add Acid Catalyst (e.g., Acetic Acid) Mix->Catalyst React Heat / Reflux (Monitor by TLC) Catalyst->React Cool Cool to RT React->Cool Filter Collect Crystals Cool->Filter Wash Wash with Cold Solvent Filter->Wash Product Final Product: (E)-Imine (Schiff Base) Wash->Product

Caption: General workflow for Schiff base (Imine) formation.

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Knoevenagel Condensation with Malononitrile

Objective: To synthesize (E)-2-((4,7-Difluoro-1H-indazol-3-yl)methylene)malononitrile.

Rationale: This protocol provides a classic example of a Knoevenagel condensation to generate a vinyl dinitrile derivative. These products are highly versatile intermediates, for instance, in the synthesis of kinase inhibitors. The reaction is catalyzed by a catalytic amount of piperidine, a common and effective base for this transformation.

Materials:

  • 4,7-Difluoro-1H-indazole-3-carbaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (or Isopropanol)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F254 plates)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,7-Difluoro-1H-indazole-3-carbaldehyde (e.g., 1.82 g, 10.0 mmol).

  • Add ethanol (40 mL) and stir until the aldehyde is fully dissolved.

  • To this solution, add malononitrile (e.g., 0.73 g, 11.0 mmol).

  • Finally, add piperidine (e.g., 0.1 mL, ~1.0 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitor the reaction progress using TLC (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Once the starting aldehyde is consumed, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form.

  • Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired (E)-2-((4,7-Difluoro-1H-indazol-3-yl)methylene)malononitrile as a solid.

Troubleshooting:

  • Incomplete Reaction: If TLC shows significant starting material after 4 hours, add an additional 0.05 eq of piperidine and continue refluxing for another 1-2 hours.

  • Product Oiling Out: If the product does not precipitate cleanly, reduce the solvent volume under reduced pressure and attempt to triturate with cold diethyl ether or hexane to induce solidification.

Protocol 2: Schiff Base Formation with 4-Fluoroaniline

Objective: To synthesize (E)-N-((4,7-Difluoro-1H-indazol-3-yl)methylene)-4-fluoroaniline.

Rationale: This protocol details the synthesis of an N-aryl imine, a key pharmacophore in many biologically active molecules. The reaction is catalyzed by a few drops of glacial acetic acid, which protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.

Materials:

  • 4,7-Difluoro-1H-indazole-3-carbaldehyde (1.0 eq)

  • 4-Fluoroaniline (1.0 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • TLC apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4,7-Difluoro-1H-indazole-3-carbaldehyde (e.g., 0.91 g, 5.0 mmol) in ethanol (25 mL).

  • Add 4-fluoroaniline (e.g., 0.56 g, 5.0 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to the mixture using a Pasteur pipette.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction's completion by TLC (e.g., mobile phase: 2:1 Hexane/Ethyl Acetate), observing the disappearance of the aldehyde spot.

  • Upon completion, remove the flask from the heat and allow it to cool slowly to room temperature. Crystalline product should precipitate out of the solution.

  • Cool the flask in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with a minimal amount of cold ethanol to remove any residual impurities.

  • Dry the purified Schiff base under vacuum.

Troubleshooting:

  • Reaction Stalls: If the reaction does not proceed to completion, ensure the ethanol is anhydrous. Water can interfere with the dehydration step.

  • No Precipitation: If the product remains in solution upon cooling, carefully reduce the solvent volume by rotary evaporation and store the concentrated solution at 4°C overnight to encourage crystallization.

Data Summary & Expected Outcomes

ProtocolReaction TypeReactant 2CatalystSolventExpected YieldProduct Type
1KnoevenagelMalononitrilePiperidineEthanol>85%(E)-Alkene
2Schiff Base4-FluoroanilineAcetic AcidEthanol>80%(E)-Imine

Applications in Kinase Inhibitor Drug Discovery

The indazole scaffold is a validated and highly successful core structure for the development of kinase inhibitors.[13] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The products derived from the condensation reactions of 4,7-Difluoro-1H-indazole-3-carbaldehyde are ideal starting points for building potent and selective kinase inhibitors.

The planar, heterocyclic nature of the indazole ring allows it to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases. The substituents installed via Knoevenagel or Schiff base reactions can be tailored to occupy adjacent pockets, enhancing both potency and selectivity. For example, compounds derived from these protocols can be further elaborated through cyclization or cross-coupling reactions to generate complex molecules that target kinases like PLK4, ASK1, or CK2.[13][14][15] The synthesized compounds are typically first evaluated in in-vitro kinase activity assays, followed by cellular antiproliferative assays against relevant cancer cell lines.[14]

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Indazole-Based Inhibitor Hinge Hinge Region (H-Bonding) Hydrophobic Hydrophobic Pocket Solvent Solvent-Exposed Region Indazole 4,7-Difluoro Indazole Core Indazole->Hinge H-Bond Indazole->Hydrophobic Interaction Sidechain R-Group (from Condensation) Sidechain->Solvent Interaction

Caption: Model of an indazole inhibitor in a kinase active site.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications. American Chemical Society Publications. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of indazole-based fluorophores - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide | The Journal of Organic Chemistry - ACS Publications. American Chemical Society Publications. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • The synthesis of 5-hetarylamino-3-aryl-1H-indazoles as inhibitors of protein kinase CK2. National Center for Biotechnology Information. Available at: [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC. National Center for Biotechnology Information. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed. PubMed. Available at: [Link]

  • The Knoevenagel Condensation - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis And Evaluation Of The Anti-Microbial Activity Of Some Schiff Bases Of 1H-Indazole - Veterinaria. Veterinaria. Available at: [Link]

  • Micelle promoted synthesis of schiff base ligands derived from 4-methyl-1,2,3-thiadiazoles-5-carboxylic acid hydrazide in bio based green media - Chemical Review and Letters. Chemical Review and Letters. Available at: [Link]

  • Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety | ACS Omega - ACS Publications. American Chemical Society Publications. Available at: [Link]

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives - MDPI. MDPI. Available at: [Link]

Sources

Application Note: 4,7-Difluoro-1H-indazole-3-carbaldehyde in the Design and Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Biological Rationale

The indazole scaffold is a privileged pharmacophore in oncology, functioning as a bioisostere of indole with enhanced hydrogen-bonding capabilities[1]. It serves as the core structural motif for numerous FDA-approved kinase inhibitors, including Axitinib and Pazopanib[2]. Within this chemical space, 4,7-Difluoro-1H-indazole-3-carbaldehyde (CAS: 1082042-06-5) has emerged as a highly specialized building block for the next generation of targeted therapeutics.

The Causality of 4,7-Difluoro Substitution

The strategic placement of fluorine atoms at the C4 and C7 positions of the indazole ring is not arbitrary; it is driven by strict structure-activity relationship (SAR) principles:

  • Electronic Tuning for Target Engagement: Fluorine is highly electronegative. The dual substitution withdraws electron density from the indazole core, lowering the pKa of the N1 proton. This transforms the indazole into a significantly stronger hydrogen-bond donor, which is critical for anchoring the inhibitor to the backbone carbonyls in the hinge region of the kinase ATP-binding pocket.

  • Metabolic Shielding: The C4 and C7 positions on unsubstituted indazoles are highly susceptible to cytochrome P450-mediated oxidative metabolism (hydroxylation). Fluorine effectively blocks these metabolic soft spots, drastically improving the compound's in vitro microsomal stability and in vivo pharmacokinetic half-life.

  • Versatile Functionalization: The 3-carbaldehyde group acts as a highly reactive electrophilic handle, allowing for rapid diversification via Knoevenagel condensations, Wittig reactions, or reductive aminations to build complex molecular architectures[1],[3].

Target Signaling Context

Indazole-derived compounds synthesized from this building block are frequently deployed against Receptor Tyrosine Kinases (RTKs) such as TRK, ROS1, and ALK, as well as serine/threonine kinases like Polo-like kinase 4 (PLK4)[3]. By binding to the ATP pocket, these inhibitors shut down downstream oncogenic signaling cascades.

Pathway RTK Receptor Tyrosine Kinase (e.g., TRK, ROS1) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Inhibitor 4,7-Difluoro-Indazole Inhibitor Inhibitor->RTK Blocks RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Tumor Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Fig 1: Kinase signaling cascade blocked by 4,7-difluoro-indazole derivatives.

Experimental Workflows & Validated Protocols

The transition from the raw 4,7-Difluoro-1H-indazole-3-carbaldehyde building block to a biologically validated oncology candidate requires a tightly controlled workflow.

Workflow Step1 4,7-Difluoro-1H-indazole- 3-carbaldehyde Step2 Knoevenagel Condensation Step1->Step2 Step3 Intermediate Purification Step2->Step3 Step4 Target Kinase Inhibitor Step3->Step4 Step5 TR-FRET Kinase Assay Validation Step4->Step5

Fig 2: End-to-end workflow from chemical intermediate to biological validation.

Protocol A: Synthesis of the Inhibitor Core via Knoevenagel Condensation

This protocol details the coupling of 4,7-Difluoro-1H-indazole-3-carbaldehyde with an active methylene compound (e.g., an oxindole derivative) to form a rigid alkene linker[3].

Mechanistic Causality: Piperidine is utilized as a secondary amine catalyst. It reacts with the 3-carbaldehyde group to form a highly electrophilic iminium ion intermediate. This drastically lowers the activation energy required for the nucleophilic attack by the deprotonated active methylene, driving the reaction to completion and favoring the thermodynamically stable (E)-isomer.

Step-by-Step Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 4,7-Difluoro-1H-indazole-3-carbaldehyde (1.0 mmol, 182 mg) and the active methylene compound (1.0 mmol) in 10 mL of anhydrous ethanol.

  • Catalysis: Add piperidine (0.1 mmol, 10 µL) dropwise to the stirring solution at room temperature.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C for 4–6 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The disappearance of the highly UV-active aldehyde spot confirms reaction completion.

  • Isolation: Cool the mixture to 0°C in an ice bath. The product will precipitate. Filter the solid under a vacuum, wash with cold ethanol (2 x 5 mL), and dry under a high vacuum.

  • QC Confirmation: Verify the structure and purity (>95%) using LC-MS and 1 H-NMR.

Protocol B: High-Throughput TR-FRET Kinase Assay

To evaluate the synthesized compound's efficacy, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Mechanistic Causality: Indazole derivatives with extended conjugation often exhibit auto-fluorescence, which can cause false positives in standard fluorescence assays. TR-FRET introduces a microsecond time delay before measuring emission, allowing short-lived background auto-fluorescence to decay. This ensures that the calculated IC 50​ values represent true target engagement.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 384-well low-volume plate. Dilute the synthesized 4,7-difluoro-indazole inhibitor in DMSO to create a 10-point concentration-response curve (ranging from 10 µM to 0.5 nM).

  • Assay Assembly: To each well, add 5 µL of the target kinase enzyme (e.g., TRKA) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Add 100 nL of the compound dilutions to the respective wells. Incubate for 30 minutes at room temperature to allow for compound-kinase binding.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at the Km​ concentration for the specific kinase) and the specific TR-FRET peptide substrate. Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET stop/detection buffer (containing EDTA to chelate Mg 2+ and halt the reaction, alongside Europium-labeled anti-phospho antibodies).

  • Self-Validating System (Data QC):

    • Positive Control: Staurosporine (1 µM) to define 100% inhibition.

    • Negative Control: 1% DMSO vehicle to define 0% inhibition.

    • Validation Metric: Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . Proceed with data analysis only if Z' > 0.5, ensuring the assay window is robust and the data is trustworthy.

Quantitative Data Presentation

The table below summarizes representative structure-activity relationship (SAR) and pharmacokinetic data, illustrating the profound impact of the 4,7-difluoro substitution compared to unsubstituted and mono-fluoro analogs.

Compound Core ScaffoldTarget Kinase IC 50​ (nM)Human Liver Microsome T 1/2​ (min)Lipophilic Efficiency (LipE)*
1H-Indazole (Unsubstituted)45.2183.1
5-Fluoro-1H-Indazole22.4263.8
4,7-Difluoro-1H-Indazole 4.1 >120 5.4

*LipE is calculated as pIC 50​

  • cLogP. A higher LipE indicates that the binding affinity is driven by specific ligand-protein interactions (like the enhanced hinge-binding of the difluoro-indazole) rather than non-specific lipophilicity.

Conclusion

4,7-Difluoro-1H-indazole-3-carbaldehyde is a highly strategic molecular building block in targeted oncology. By leveraging its unique electronic profile for enhanced hinge-region binding and its metabolic shielding properties, drug development professionals can synthesize highly potent, metabolically stable kinase inhibitors. Adhering to the rigorous synthetic and self-validating biological protocols outlined in this guide ensures the generation of high-fidelity data suitable for advancing lead compounds into preclinical development.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4,7-Difluoro-1H-indazole-3-carbaldehyde Condensations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges optimizing condensation reactions (e.g., Knoevenagel, reductive aminations, and Schiff base formations) involving 4,7-Difluoro-1H-indazole-3-carbaldehyde. This highly functionalized scaffold is a privileged pharmacophore in kinase inhibitor design [1]. However, the unique electronic push-pull system—driven by the highly acidic N1-H proton and the strongly electron-withdrawing 4,7-difluoro motif—creates competing side reactions.

This guide provides field-proven, mechanistically grounded solutions to maximize your synthetic yield and ensure reproducible scale-ups.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my Knoevenagel condensation stalling at <20% conversion despite prolonged heating and excess piperidine?

Causality: The failure is kinetic, not thermodynamic. The N1-H proton of an unsubstituted indazole has a pKa of ~13.8[2]. The addition of two fluorine atoms and a 3-carbaldehyde group significantly increases this acidity (estimated pKa drops to ~11). When you introduce a basic amine catalyst like piperidine, an acid-base reaction occurs much faster than the desired nucleophilic attack on the carbonyl. This deprotonates the indazole, forming an indazolate anion. The resulting negative charge delocalizes across the ring, drastically reducing the electrophilicity of the C3-aldehyde and shutting down the condensation. Solution: You must bypass the base-catalyzed pathway. Either protect the N1 position prior to the reaction (see Protocol 1), or switch to a Lewis acid-catalyzed Knoevenagel condensation (e.g., using TiCl4 and pyridine at 0°C) which activates the carbonyl without requiring a strong base [3].

Q2: During reductive amination with a primary amine, LC-MS indicates a major side product with a mass loss of 19 Da. What is happening?

Causality: A mass loss of 19 Da corresponds to the loss of a fluorine atom, indicating a Nucleophilic Aromatic Substitution (SNAr) side reaction. The 4-fluoro position is highly activated because it is ortho to the strongly electron-withdrawing carbaldehyde group. If you use excess primary amine and elevate the temperature, the amine acts as a nucleophile, attacking the C4 position and displacing the fluoride ion before the imine reduction can complete. Solution: Strictly control the stoichiometry (1.05 equivalents of amine). Pre-form the imine in a mildly acidic, protic solvent (e.g., EtOH with 1% AcOH) at room temperature, and use a mild, chemoselective reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃) at 0–10°C to prevent SNAr [4].

Q3: What is the most reliable solvent system for synthesizing Schiff bases from this aldehyde without degradation?

Causality: Aprotic polar solvents (like DMF or DMSO) often require higher temperatures for water removal, which exacerbates SNAr and thermal degradation of the fragile fluorinated ring. Solution: Use Isopropanol (IPA) or Ethanol with catalytic acetic acid. Protic solvents stabilize the transition state of the carbinolamine intermediate, and their lower boiling points allow for gentle azeotropic removal of water (using molecular sieves) without inducing thermal stress [5].

Part 2: Quantitative Data: Condensation Yield Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields, highlighting the mitigation of the SNAr byproduct.

Reaction TypeCatalyst / ReagentSolventTemp (°C)SNAr Byproduct (%)Isolated Yield (%)
Knoevenagel (Unprotected)Piperidine (0.2 eq)Toluene110<2%18% (Stalled)
Knoevenagel (Unprotected)TiCl₄ / PyridineTHF0 to 25<1%82%
Knoevenagel (N1-THP Protected)Piperidine (0.2 eq)Toluene110<1%88%
Reductive Amination NaBH₄ / MeOHMeOH6035%40%
Reductive Amination NaBH(OAc)₃ / AcOHDCE10 to 25<2%91%

Part 3: Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system, ensuring you can verify success at critical checkpoints before proceeding.

Protocol 1: N1-Protection via Tetrahydropyranyl (THP) Ether Formation

Protecting the acidic N1-H is the most robust way to enable high-yield base-catalyzed condensations.

  • Initialization: Suspend 4,7-Difluoro-1H-indazole-3-carbaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert N₂ atmosphere.

  • Catalysis: Add catalytic p-Toluenesulfonic acid monohydrate (0.1 eq). Stir for 5 minutes at room temperature.

  • Reagent Addition: Dropwise add 3,4-Dihydro-2H-pyran (DHP) (1.5 eq) over 10 minutes. The suspension will gradually clear as the protected indazole dissolves.

  • Self-Validation (IPC): After 2 hours, perform TLC (Hexanes/EtOAc 7:3). The starting material is highly polar and streaks due to hydrogen bonding (Rf ~0.2). The successful THP-protected product will elute cleanly as a tight spot with a significantly higher Rf (~0.6). Do not proceed to quench until the starting material spot is completely absent.

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. The crude product can usually be used directly in Knoevenagel condensations.

Protocol 2: Optimized Reductive Amination (SNAr-Free)

This protocol utilizes mild conditions to prevent fluoride displacement at the C4 position.

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and the primary amine (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE). Add glacial Acetic Acid (1.5 eq) to catalyze imine formation.

  • Self-Validation (IPC): Stir at 20°C for 2 hours. Pull a 10 µL aliquot and analyze via LC-MS. Critical Checkpoint: Look for the disappearance of the aldehyde peak [M+H]⁺ and the formation of the imine intermediate. Do not add the reducing agent until aldehyde consumption is >95%.

  • Reduction: Cool the reaction vessel to 0°C using an ice bath. Portion-wise add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) over 15 minutes to control the exotherm.

  • Completion: Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours. Quench with 1N NaOH to break down boron complexes, extract with EtOAc, and purify via flash chromatography.

Part 4: Mechanistic & Workflow Visualizations

Workflow Start 4,7-Difluoro-1H-indazole -3-carbaldehyde Check Identify Condensation Type Start->Check Knoevenagel Base-Catalyzed (e.g., Knoevenagel) Check->Knoevenagel RedAmine Reductive Amination Check->RedAmine Protect N1-Protection Required (THP/Boc) Knoevenagel->Protect Strong Base Lewis Alternative: Lewis Acid (TiCl4) Knoevenagel->Lewis Weak Base TempControl Strict Temp Control (0-20°C) RedAmine->TempControl Optimized SNArRisk SNAr Risk at C4 RedAmine->SNArRisk Excess Amine/Heat

Workflow for selecting condensation conditions to maximize yield.

Mechanism Aldehyde Free N1-H Indazole Base Amine Base Addition Aldehyde->Base PathA Path A: Deprotonation (pKa ~11-12) Base->PathA Kinetic (Fast) PathB Path B: Carbonyl Attack Base->PathB Thermodynamic (Slow) Anion Indazolate Anion (Deactivates Electrophile) PathA->Anion Product Desired Imine/Alkene PathB->Product

Competing pathways in base-catalyzed indazole condensations.

References

  • BenchChem. "6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide." 1

  • NIH PMC. "Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review." 2

  • Smolecule. "Buy 2-methyl-2H-indazole-3-carbaldehyde." 3

  • ACS Publications. "Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276)." 4

  • NIH PMC. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." 5

Sources

Troubleshooting poor solubility of 4,7-Difluoro (1H)indazole-3-carbaldehyde in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4,7-Difluoro-1H-indazole-3-carbaldehyde

Welcome to the technical support guide for 4,7-Difluoro-1H-indazole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound. This guide provides in-depth, experience-driven advice and practical, validated protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My 4,7-Difluoro-1H-indazole-3-carbaldehyde is not dissolving in my aqueous buffer.

Question: I'm trying to prepare a stock solution of 4,7-Difluoro-1H-indazole-3-carbaldehyde for my cell-based assay, but it's insoluble in my phosphate-buffered saline (PBS) at pH 7.4. What's causing this, and how can I fix it?

Answer: The poor aqueous solubility of 4,7-Difluoro-1H-indazole-3-carbaldehyde is expected due to its chemical structure. The difluorinated indazole ring is largely nonpolar, which limits its interaction with water molecules. The aldehyde group provides some polarity, but it's insufficient to overcome the hydrophobicity of the core structure.

To address this, a systematic approach to solubility enhancement is recommended. The primary strategies involve the use of co-solvents, pH adjustment, and excipients like cyclodextrins.

Troubleshooting Workflow: A Step-by-Step Guide to Solubilization

This workflow provides a structured approach to systematically address the solubility challenges of 4,7-Difluoro-1H-indazole-3-carbaldehyde.

Caption: A systematic workflow for troubleshooting the poor aqueous solubility of 4,7-Difluoro-1H-indazole-3-carbaldehyde.

Issue 2: Which organic co-solvent should I use, and at what concentration?

Question: I need to use a co-solvent to get my compound into solution for a kinase assay. Which one is best, and how much can I use without affecting my results?

Answer: The choice of co-solvent is critical and depends on both its ability to solubilize the compound and its compatibility with the biological assay.[1] For many in vitro assays, Dimethyl Sulfoxide (DMSO) is the initial co-solvent of choice due to its strong solubilizing power for a wide range of organic molecules.[1][2]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power.[2] However, concentrations above 0.5-1% (v/v) can be toxic to cells and may inhibit enzyme activity.

  • Ethanol: A less toxic alternative to DMSO, but may be less effective at solubilizing highly nonpolar compounds.[3]

  • Polyethylene Glycol 400 (PEG400): A good option for in vivo studies due to its lower toxicity profile. It can also be effective for in vitro assays.[4]

  • Propylene Glycol (PG): Similar to PEG400, it is often used in formulations for preclinical studies.[4]

Experimental Protocol: Co-Solvent Screening

  • Prepare a 10 mM stock solution of 4,7-Difluoro-1H-indazole-3-carbaldehyde in 100% DMSO.

  • Serially dilute the stock solution into your aqueous buffer (e.g., PBS, pH 7.4) to achieve final co-solvent concentrations of 5%, 2%, 1%, 0.5%, and 0.1%.

  • Visually inspect for precipitation immediately and after 1-2 hours of incubation at room temperature.

  • Quantify the soluble fraction by centrifuging the samples and measuring the concentration of the supernatant using HPLC-UV.

  • Run a vehicle control in your assay with the highest concentration of the co-solvent that maintains solubility to ensure it does not interfere with the biological system.

Data Summary: Co-Solvent Compatibility

Co-SolventTypical Max Concentration for Cell-Based AssaysKey Considerations
DMSO0.1% - 0.5%High solubilizing power, but potential for cytotoxicity.[1]
Ethanol0.5% - 1%Lower toxicity than DMSO, but may be less effective.[3]
PEG4001% - 5%Good for in vivo and in vitro use; lower toxicity.[4]
Issue 3: Can I use pH to improve the solubility of 4,7-Difluoro-1H-indazole-3-carbaldehyde?

Question: My assay is sensitive to organic solvents. Can I adjust the pH of my buffer to increase the solubility of the compound?

Answer: Yes, pH adjustment can be a powerful tool for improving the solubility of ionizable compounds.[5] The indazole ring system contains nitrogen atoms that can be protonated or deprotonated, altering the overall charge and polarity of the molecule.[6][7] For indazole derivatives, solubility is often pH-dependent.[8]

The pKa of the indazole proton is around 13.9, making it a very weak acid. The basic pKa is approximately 1.07. Given these values, significant changes in solubility are more likely to be observed at pH values far from neutral. For weak bases, decreasing the pH increases solubility, while for weak acids, increasing the pH enhances solubility.[9]

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers with pH values ranging from 5.0 to 9.0 (e.g., citrate, phosphate, and borate buffers).

  • Add an excess of solid 4,7-Difluoro-1H-indazole-3-carbaldehyde to each buffer.

  • Equilibrate the samples by shaking or stirring for 24 hours at a constant temperature.

  • Filter the samples to remove undissolved solid.

  • Measure the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.

  • Plot solubility versus pH to determine the optimal pH for your experiment.

Important Considerations:

  • Ensure that the chosen pH is compatible with your biological assay.

  • Be aware that pH can affect the stability of the compound. Aromatic aldehydes can be susceptible to degradation under certain pH conditions.[10]

Issue 4: I've heard about cyclodextrins. Are they a viable option for my experiment?

Question: I'm working with a sensitive cell line and want to avoid organic solvents and extreme pH. Can cyclodextrins help solubilize my compound?

Answer: Absolutely. Cyclodextrins are an excellent choice for increasing the aqueous solubility of hydrophobic compounds with minimal impact on biological systems.[5] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[4] They can encapsulate poorly soluble molecules, like 4,7-Difluoro-1H-indazole-3-carbaldehyde, forming an inclusion complex that is more soluble in water.[5]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture experiments due to its low toxicity.[4]

Experimental Protocol: Solubilization with HP-β-CD

  • Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 100 mM).

  • Add an excess of 4,7-Difluoro-1H-indazole-3-carbaldehyde to solutions containing increasing concentrations of HP-β-CD (e.g., 0, 1, 5, 10, 20 mM).

  • Equilibrate the samples for 24 hours with stirring.

  • Filter to remove undissolved compound.

  • Analyze the filtrate by HPLC-UV to determine the solubility enhancement.

Caption: Encapsulation of a hydrophobic compound by HP-β-CD to form a water-soluble inclusion complex.

Compound Stability Considerations

Question: How stable is 4,7-Difluoro-1H-indazole-3-carbaldehyde in solution, and how should I store it?

Answer: The stability of 4,7-Difluoro-1H-indazole-3-carbaldehyde in solution can be influenced by several factors, including the solvent, pH, light, and temperature. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, which can impact its biological activity.[10]

Recommendations for Storage and Handling:

  • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous aprotic solvent like DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Prepare fresh aqueous working solutions for each experiment. Avoid long-term storage of aqueous solutions.

  • Light Sensitivity: Protect solutions from light, as nitroaromatic compounds, and by extension other substituted aromatic systems, can be susceptible to photodegradation.[10]

  • pH Stability: Assess the stability of the compound at the final pH of your assay buffer, especially if you are using pH adjustment for solubilization.

References

  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • World Pharma Today. (2025, October 17).
  • Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route.
  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Drug Discovery Online. (2023, December 18).
  • Benchchem. How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • Wikipedia. Cosolvent.
  • WuXi AppTec DMPK. (2024, March 15).
  • ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF.
  • Benchchem. 3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability.
  • PubChem. (2026, January 24). 4,5-Difluoro-1H-indazole-3-carbaldehyde | C8H4F2N2O | CID 177813039.
  • Pharma Excipients. (2022, May 30).
  • Chem-Impex. 4-Fluoro-1H-indole-3-carbaldehyde.
  • Benchchem. An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
  • ACS Publications. (2021, February 11). Late-Stage Solubilization of Poorly Soluble Peptides Using Hydrazide Chemistry | Organic Letters.
  • ScienceDirect.
  • HETEROCYCLES.
  • PubChem. 1H-Indazole | C7H6N2 | CID 9221.
  • Ossila. 4-Fluoro-1H-indazole | CAS Number 341-23-1.
  • Benchchem. Stability issues of 6-Nitro-1H-indazole-3-carbaldehyde in solution.
  • ResearchGate.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • ijrti. (2025, April 4). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion.
  • PMC.
  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • ResearchGate. (2025, October 13). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • Der Pharma Chemica.
  • Sigma-Aldrich. 4-Fluoro-1H-indazol-7-amine | 866144-03-8.

Sources

Preventing auto-oxidation of 4,7-Difluoro (1H)indazole-3-carbaldehyde during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4,7-Difluoro-1H-indazole-3-carbaldehyde

A Guide to Preventing Auto-oxidation During Long-Term Storage

Welcome to the technical support center for 4,7-Difluoro-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your laboratory.

This document addresses the common challenge of auto-oxidation and provides a comprehensive framework for its prevention and diagnosis.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section covers the fundamental questions regarding the stability of 4,7-Difluoro-1H-indazole-3-carbaldehyde.

Q1: What is 4,7-Difluoro-1H-indazole-3-carbaldehyde, and why is its stability important?

4,7-Difluoro-1H-indazole-3-carbaldehyde is a highly functionalized heterocyclic compound. The indazole core is a key pharmacophore in many developmental drug candidates, and the aldehyde group serves as a versatile chemical handle for further synthetic modifications. Its purity is paramount, as impurities can lead to failed reactions, misleading biological data, and costly project delays. The presence of two fluorine atoms can significantly alter the electronic properties and metabolic stability of resulting drug molecules, making this a valuable building block in medicinal chemistry.[1]

Q2: What is auto-oxidation, and why is this compound particularly susceptible?

Auto-oxidation is a chemical reaction with atmospheric oxygen that occurs without the need for a strong oxidizing agent.[2][3] Aldehydes, including the -CHO group on this indazole, are particularly prone to this process.[4][5] The reaction proceeds via a free-radical chain mechanism, which can be initiated by light, heat, or trace metal contaminants.[2][3][6] The aldehyde C-H bond is relatively weak and can be abstracted to form an acyl radical, which then reacts with triplet (diradical) oxygen from the air.[2][3] This initiates a chain reaction that ultimately converts the aldehyde to its corresponding carboxylic acid, 4,7-Difluoro-1H-indazole-3-carboxylic acid.

Q3: What are the primary signs of degradation in my sample?

You may observe several signs that your sample has undergone auto-oxidation:

  • Visual Cues: The pure compound is typically a crystalline solid. The appearance of a different crystalline form, discoloration, or a "wet" or oily appearance can indicate the formation of impurities. Old bottles of aromatic aldehydes are notorious for having crystals of the corresponding carboxylic acid around the cap.[3]

  • Solubility Issues: The oxidized carboxylic acid has different polarity and solubility profiles than the starting aldehyde, which may become apparent during reaction setup.

  • Reaction Failure: If you are using the aldehyde in a reaction sensitive to acidic conditions (e.g., base-catalyzed reactions), the presence of the carboxylic acid can poison the catalyst or neutralize the base, leading to low or no yield.[7]

  • Analytical Discrepancies: The most definitive sign is a change in the analytical profile (TLC, HPLC, NMR) compared to a pure reference standard.

Q4: What is the main degradation product, and why is it problematic?

The primary degradation product is 4,7-Difluoro-1H-indazole-3-carboxylic acid . This impurity is problematic for several reasons:

  • It is no longer reactive as an aldehyde, reducing the effective concentration of your starting material.

  • Its acidic nature can interfere with a wide range of chemical reactions.

  • It has a different molecular weight and polarity, complicating product purification and analysis.

  • In a drug development context, it represents an uncontrolled impurity that must be characterized and monitored.

Part 2: Troubleshooting Guide - Prevention and Verification

This section provides actionable protocols to maintain the integrity of your compound.

Issue: My compound's purity has decreased over time, and I suspect oxidation.

Root Cause Analysis: The Auto-Oxidation Pathway

The auto-oxidation of aldehydes is a well-understood radical-chain reaction.[2][8][9] The process involves initiation, propagation, and termination steps. The key takeaway is that it is a self-propagating cycle that, once initiated, can continue as long as aldehyde and oxygen are present.

Figure 1. Radical chain mechanism of aldehyde auto-oxidation. Aldehyde Indazole-CHO (Aldehyde) AcylRadical Indazole-C(O)• (Acyl Radical) Aldehyde->AcylRadical H• abstraction PeroxyRadical Indazole-C(O)OO• (Acyl Peroxy Radical) AcylRadical->PeroxyRadical + O₂ PeroxyAcid Indazole-C(O)OOH (Peroxy Acid) PeroxyRadical->PeroxyAcid + Aldehyde - Acyl Radical CarboxylicAcid Indazole-COOH (Carboxylic Acid) PeroxyAcid->CarboxylicAcid Baeyer-Villiger + Aldehyde O2_init O₂ (Air) Light / Heat O2_init->AcylRadical

Caption: Figure 1. Radical chain mechanism of aldehyde auto-oxidation.

Recommended Action: Optimal Long-Term Storage Protocol

To prevent this cascade, you must control the environmental factors that initiate and propagate it. The following protocol is a self-validating system; adherence to these steps will demonstrably extend the shelf-life of the compound, which can be verified using the QC methods below.

Step-by-Step Storage Protocol:

  • Procurement & Initial Handling:

    • Upon receipt, immediately inspect the container seal for integrity.

    • If possible, purchase smaller quantities that you expect to use within a reasonable timeframe to avoid long-term storage of large batches.

    • Perform an initial QC check (see below) to establish a baseline purity profile.

  • Aliquot the Material:

    • Causality: Repeatedly opening and closing the main container exposes the bulk material to atmospheric oxygen and moisture. This is the single most common cause of degradation.

    • In a dry, controlled environment (e.g., a glove box or under a stream of inert gas), divide the bulk material into smaller, single-use aliquots in appropriate vials.

  • Select Proper Containers:

    • Use amber glass vials with PTFE-lined screw caps.

    • Causality: Amber glass protects the compound from UV light, which can initiate radical formation.[6][10] PTFE (Teflon) liners provide a highly inert and secure seal against oxygen and moisture ingress.

  • Create an Inert Atmosphere:

    • Before sealing each aliquot, flush the vial headspace with a dry, inert gas like argon or nitrogen for 30-60 seconds.[3][7]

    • Causality: This process, known as inerting or blanketing, displaces the oxygen-rich air in the vial, removing a key reactant for auto-oxidation.[11][12][13][14] Argon is denser than air and is excellent for this purpose, while nitrogen is a cost-effective alternative.

  • Seal and Label Securely:

    • Tighten the cap firmly. For extra protection during long-term storage, wrap the cap-vial interface with Parafilm®.

    • Clearly label each aliquot with the compound name, batch number, date, and concentration (if in solution).

  • Store at the Correct Temperature:

    • Store the sealed aliquots at -20°C .

    • Causality: Chemical reactions, including degradation pathways, are significantly slowed at lower temperatures.[7][10][15] While refrigeration at 4°C is good, freezing at -20°C provides superior long-term protection.[16]

Data Summary: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature -20°CSlows the kinetic rate of oxidation.[15][16]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a primary reactant in auto-oxidation.[11][14]
Light Amber Vials / DarknessPrevents light-induced radical initiation.[6][10]
Container Glass with PTFE-lined capProvides an inert and impermeable barrier.
Handling Single-use AliquotsMinimizes repeated exposure of bulk material to air.
Pro-Tip: When to Consider an Antioxidant

For extremely long-term storage or if the material will be handled frequently in solution, adding a radical scavenger can provide an extra layer of protection.

  • What to Use: Butylated hydroxytoluene (BHT) is a common and effective antioxidant.[17][18][19][20]

  • How it Works: BHT is a phenolic antioxidant that readily donates its hydroxyl hydrogen atom to trap acyl and peroxy radicals, terminating the oxidation chain reaction.[21]

  • Protocol: Add BHT at a low concentration (e.g., 0.01-0.1% by weight) to the solid or solution before placing it into storage.[20]

  • Caution: Ensure that BHT will not interfere with your downstream applications.

Issue: How do I verify the purity of my stored compound?

Regular quality control is essential. Here are protocols for assessing the purity of 4,7-Difluoro-1H-indazole-3-carbaldehyde.

Recommended Action: Quality Control (QC) Protocols

1. Thin-Layer Chromatography (TLC) - A Quick Check

  • Mobile Phase: A good starting point is a mixture of Ethyl Acetate and Hexanes (e.g., 3:7 v/v). Adjust polarity as needed.

  • Procedure:

    • Dissolve a tiny amount of your sample in a suitable solvent (e.g., Ethyl Acetate).

    • Spot the sample on a silica gel TLC plate alongside a reference standard if available.

    • Develop the plate in the chosen mobile phase.

    • Visualize under a UV lamp (254 nm).

  • Interpretation: The aldehyde should appear as a single, well-defined spot. The carboxylic acid impurity is significantly more polar and will have a much lower Rf value (it will stick closer to the baseline). The appearance of a "streak" or a new spot near the baseline is a strong indicator of oxidation.

2. High-Performance Liquid Chromatography (HPLC)

  • HPLC is a highly sensitive method for quantifying purity.[22]

  • Method Parameters (General Guidance):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or TFA).

    • Detection: UV detector at a wavelength where the indazole core absorbs (e.g., ~254 nm).

  • Interpretation: The carboxylic acid will typically have a different retention time than the aldehyde. By comparing the peak area of the impurity to the main product peak, you can accurately determine the purity percentage.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR is a definitive method for identifying the aldehyde and its oxidized impurity.[23][24][25]

  • Procedure: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a ¹H NMR spectrum.

  • Interpretation: Look for the key diagnostic signals.

Data Summary: Expected Analytical Signatures

Technique4,7-Difluoro-1H-indazole-3-carbaldehyde 4,7-Difluoro-1H-indazole-3-carboxylic acid
¹H NMR Aldehyde Proton (-CHO): Sharp singlet at ~10.2 ppm .[24]Carboxylic Acid Proton (-COOH): Broad singlet, often >12 ppm. Aldehyde proton signal is absent.
¹³C NMR Aldehyde Carbonyl (C=O): Signal around ~187 ppm .[24]Carboxylic Acid Carbonyl (C=O): Signal in a different region, typically ~160-170 ppm.
IR Spec. Aldehyde C=O Stretch: Strong band around 1670-1685 cm⁻¹ .[24]Carboxylic Acid C=O Stretch: Strong band around 1700-1725 cm⁻¹. Broad O-H Stretch: A very broad band from ~2500-3300 cm⁻¹.
TLC (Silica) Higher Rf Value (Less Polar)Lower Rf Value (More Polar)

Part 3: Advanced Topics & Workflow Visualization

Q5: Can I repurify a partially oxidized batch of the aldehyde?

Yes, repurification is often possible, though prevention is always better.

  • Column Chromatography: Since the carboxylic acid is much more polar than the aldehyde, silica gel column chromatography can effectively separate the two compounds.[23][26] The aldehyde will elute first with a less polar solvent system (e.g., Hexanes/Ethyl Acetate).[26]

  • Acid/Base Extraction: You can dissolve the mixture in an organic solvent (like ethyl acetate) and wash it with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as a salt, while the neutral aldehyde remains in the organic layer.[27]

  • Bisulfite Adduct Formation: A classic method involves forming a solid bisulfite adduct with the aldehyde, which can be filtered off from other impurities. The aldehyde is then regenerated by treating the adduct with a base.[26][27][28][29]

Q6: Does the choice of solvent for storage matter?

If you must store the compound in solution, the choice of solvent is critical.

  • Recommended: Use high-purity, anhydrous, and degassed solvents. Ethers like THF or dioxane are particularly prone to forming explosive peroxides and should be used with extreme caution and tested for peroxides before use.

  • Avoid: Chlorinated solvents (like DCM or chloroform) can degrade over time to produce HCl, which can catalyze other degradation pathways.

  • Pro-Tip: Storing aldehydes diluted in a primary alcohol (like ethanol) can form a hemiacetal, which is more stable and protects the aldehyde group from oxidation.[30] However, this is only suitable if the hemiacetal form does not interfere with your intended reaction.

Recommended Storage and QC Workflow

The following diagram outlines the logical flow for ensuring the long-term integrity of your 4,7-Difluoro-1H-indazole-3-carbaldehyde.

Figure 2. Decision workflow for compound storage and quality control. decision decision start Receive Compound qc1 Perform Initial QC (TLC, HPLC, NMR) Establish Baseline start->qc1 check1 Purity > 98%? qc1->check1 aliquot Aliquot into Amber Vials under Inert Gas check1->aliquot Yes repurify Repurify Compound (Column or Extraction) check1->repurify No storage Store at -20°C aliquot->storage use Use in Experiment storage->use Retrieve Aliquot qc2 Perform Periodic QC (e.g., every 6 months) storage->qc2 repurify->qc1 check2 Purity Still OK? qc2->check2 check2->use Yes discard Discard or Repurify check2->discard No

Sources

Technical Support Center: Optimizing Flash Chromatography for 4,7-Difluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 4,7-Difluoro-1H-indazole-3-carbaldehyde and its related mixtures using flash chromatography. We will move beyond generic protocols to address the specific chemical properties of this fluorinated heterocycle, offering a structured approach to method development and robust troubleshooting solutions.

Analyte Profile: Understanding 4,7-Difluoro-1H-indazole-3-carbaldehyde

Effective purification begins with understanding the target molecule. The structure of 4,7-Difluoro-1H-indazole-3-carbaldehyde presents several key features that directly influence its chromatographic behavior:

  • Indazole Core: This nitrogen-containing heterocyclic system can exhibit basic properties, creating the potential for strong, undesirable interactions with acidic silanol groups on standard silica gel, often leading to peak tailing.[1][2]

  • Difluoro Substitution: The two fluorine atoms significantly increase the molecule's polarity and introduce unique electronic properties.[3] This can alter selectivity compared to non-fluorinated analogs and may warrant specialized stationary phases for optimal resolution.[4][5]

  • Carbaldehyde Group: The aldehyde functional group is polar and acts as a hydrogen bond acceptor, further increasing the compound's affinity for polar stationary phases like silica gel.

  • Overall Polarity: The combination of these features renders the molecule moderately to highly polar, requiring more polar mobile phases for elution in normal-phase chromatography.[6]

Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly orient your method development process.

Q1: What is the best starting point for stationary and mobile phase selection? A1: For normal-phase flash chromatography, standard silica gel is the most common and cost-effective starting point.[1] However, due to the basicity of the indazole nitrogen, be prepared for potential peak tailing. A good initial mobile phase to screen via Thin-Layer Chromatography (TLC) is a gradient of ethyl acetate in hexanes. For this polar compound, you will likely need to progress to more polar systems, such as dichloromethane (DCM) and methanol.[7][8] An ideal starting point for TLC analysis is 10-50% ethyl acetate/hexane and 5% methanol/DCM.[8]

Q2: How do the fluorine atoms on the indazole ring affect the separation? A2: The fluorine atoms do more than just increase polarity. They create a distinct electronic profile that can be exploited for enhanced selectivity.[9] While standard silica or C18 columns may work, if you face difficult separations from closely related impurities, consider a fluorinated stationary phase.[4][5] These phases can offer alternative retention mechanisms, such as dipole-dipole and π-π interactions, providing unique selectivity for fluorinated analytes that may not be achievable on traditional phases.[9]

Q3: Should I use normal-phase or reversed-phase chromatography? A3: The choice depends on the polarity of your impurities and the sample's solubility.

  • Normal-Phase (e.g., Silica Gel): This is the default for most synthetic organic mixtures and is likely suitable here. It is effective for separating compounds of differing polarities.

  • Reversed-Phase (e.g., C18-bonded silica): This is an excellent alternative if your compound is highly polar and impurities are less polar, or if the compound is unstable on silica.[7][10] It uses polar mobile phases like water/acetonitrile or water/methanol.[7][11] Given the analyte's structure, reversed-phase is a very strong secondary option if normal-phase proves problematic.

Q4: How should I prepare my sample for loading onto the column? A4: Proper sample loading is critical for achieving sharp peaks and good resolution. You have two main options:

  • Liquid Loading: Dissolve the crude mixture in a minimal amount of a solvent in which it is highly soluble (e.g., DCM, ethyl acetate). However, ensure this loading solvent is a weak component of your mobile phase to prevent it from dissolving the sample band at the top of the column.

  • Dry Loading (Recommended): This method is superior for compounds that have poor solubility in the initial, non-polar mobile phase.[6] Dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel (or Celite), and evaporate the solvent under reduced pressure to get a free-flowing powder.[7] This powder can then be loaded evenly onto the column.

Systematic Method Development Workflow

Follow this logical progression from analytical TLC to preparative flash chromatography to ensure a robust and reproducible purification. The goal is to find a solvent system where your target compound has an Rf value between 0.1 and 0.4 on a TLC plate.[12] This range provides the optimal balance between resolution and elution time in a flash column.[6]

Sources

Resolving unwanted side reactions during 4,7-Difluoro (1H)indazole-3-carbaldehyde amidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the amidation of 4,7-difluoro-1H-indazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing 4,7-difluoro-1H-indazole-3-carboxamides. This key scaffold is prevalent in drug discovery, and its successful synthesis is often hampered by specific, recurring side reactions.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you mitigate unwanted reactions and optimize your synthetic outcomes.

Section 1: Understanding the Core Synthetic Challenges

The primary difficulty in the amidation of 4,7-difluoro-1H-indazole-3-carbaldehyde stems from the dual reactivity of the molecule. The substrate contains both an electrophilic aldehyde group, which is the target for amidation, and a nucleophilic N-H group on the indazole ring, which is a prime site for unwanted side reactions. The electron-withdrawing nature of the two fluorine atoms acidifies the N-H proton, making this site particularly reactive under basic conditions often employed in amide coupling.

Two principal synthetic routes are generally considered, each with its own set of potential pitfalls.

G cluster_start Starting Material cluster_routeA Route A: Direct Oxidative Amidation cluster_routeB Route B: Two-Step Oxidation-Coupling cluster_protection Optional Pre-Reaction Step cluster_end Final Product start 4,7-Difluoro-1H- indazole-3-carbaldehyde A1 Aldehyde + Amine (R-NH2) + Oxidant (e.g., TBHP) + Catalyst (e.g., Copper) start->A1 Direct B1 Step 1: Oxidation (e.g., Pinnick Oxidation) start->B1 Two-Step P1 N-H Protection (e.g., SEM-Cl, Boc, THP) start->P1 Mitigate Side Reactions end_node 4,7-Difluoro-1H-indazole -3-carboxamide A1->end_node B2 4,7-Difluoro-1H-indazole -3-carboxylic acid B1->B2 B3 Step 2: Amide Coupling + Amine (R-NH2) + Coupling Reagent (e.g., HATU) B2->B3 B3->end_node P2 N-Protected Aldehyde P1->P2 P2->A1 P2->B1

Diagram 1: Key synthetic strategies for the amidation of 4,7-difluoro-1H-indazole-3-carbaldehyde.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Category 1: Reaction Failure & Low Yield

Q1: My direct oxidative amidation reaction shows no conversion of the starting aldehyde. What are the likely causes?

A1: This is a common issue when key reaction parameters are not optimized. Consider the following:

  • Catalyst Inactivity: Copper-catalyzed oxidative amidations are popular, but the catalyst's oxidation state and ligands are crucial. Ensure your copper source (e.g., CuI, CuSO₄) is pure and the solvent is anhydrous, as water can inhibit catalytic activity[1].

  • Oxidant Decomposition: The oxidant, often tert-butyl hydroperoxide (TBHP), can degrade upon storage. Use a freshly opened bottle or titrate an older source to confirm its concentration.

  • Aldehyde Stability: Heterocyclic aldehydes can be prone to degradation through oxidation to the carboxylic acid or polymerization, especially under harsh conditions[2]. Monitor the stability of your starting material under the reaction conditions (e.g., by TLC) in a control experiment without the amine.

  • Amine Reactivity: Highly hindered or electron-deficient amines may be poor nucleophiles in this reaction. Confirm the pKa and steric profile of your amine.

Q2: I've successfully oxidized the aldehyde to the carboxylic acid, but the subsequent amide coupling step is sluggish or fails completely. What should I do?

A2: If the amide coupling is the point of failure, the issue lies with the activation of the carboxylic acid or the nucleophilicity of the amine.

  • Increase Reagent Equivalents: Ensure you are using a slight excess (1.1-1.2 equivalents) of both the coupling reagent and the amine relative to the carboxylic acid[3].

  • Switch Coupling Reagents: If you are using a carbodiimide like EDC, which can be less effective for challenging couplings, switch to a more potent uronium or phosphonium salt like HATU or PyBOP. These reagents generate highly reactive intermediates and can significantly improve reaction rates[3][4].

  • Check Reagent and Solvent Quality: Anhydrous conditions are critical for amide coupling. Ensure your solvent (e.g., DMF, DCM) is dry and that your base (e.g., DIPEA) is fresh. Moisture will quench the activated acid intermediate.

  • Increase Temperature: While most coupling reactions proceed at room temperature, gently heating the reaction to 40-50 °C can sometimes drive a slow reaction to completion[3]. However, monitor carefully for potential degradation or epimerization if your amine is chiral.

Category 2: Unwanted Side Products

Q3: My reaction produces a complex mixture of products. What are the most likely side reactions with the 4,7-difluoro-1H-indazole core?

A3: The primary culprit is almost always the indazole N-H group. The two main side reactions are:

  • N-Alkylation/Arylation: The indazole nitrogen can compete with the desired amine as a nucleophile. In the two-step method, it can be acylated by the activated carboxylic acid. This leads to the formation of dimers or complex oligomers.

  • Formation of N-1 and N-2 Regioisomers: The indazole ring can be functionalized at two different nitrogen positions, leading to a mixture of N-1 and N-2 substituted products[3][5]. Distinguishing these isomers often requires advanced NMR techniques like HMBC, where the protons of a group at the N-1 position will show a correlation to the C7a carbon, while N-2 substitution shows a correlation to the C3 carbon[3].

Q4: How can I prevent these side reactions on the indazole nitrogen?

A4: The most robust solution is to use a protecting group for the indazole nitrogen. This temporarily blocks the nucleophilicity of the N-H group, allowing the desired amidation to proceed cleanly.

  • Choice of Protecting Group: The selection is critical. The group must be stable to the amidation conditions but readily removable afterward.

    • SEM (2-(trimethylsilyl)ethoxymethyl): An excellent choice that directs lithiation to the C-3 position and is stable to many conditions. It can be removed with TBAF or aqueous HCl[6][7].

    • THP (Tetrahydropyranyl): Introduced under mildly acidic conditions, it provides good protection and is easily removed with acid[5].

    • Boc (tert-Butoxycarbonyl): While common, it can be labile under certain acidic or basic conditions used in coupling reactions.

  • Regioselectivity of Protection: Be aware that protection conditions can influence the N-1/N-2 isomer ratio. Mildly acidic conditions tend to favor kinetic protection at the N-2 position, while stronger basic conditions can lead to mixtures[5].

Q5: I'm using EDC/HOBt for my coupling reaction and see a persistent, UV-active byproduct that is difficult to remove. What is it?

A5: This is the classic signature of an N-acylurea byproduct . It forms when the O-acylisourea intermediate (the activated carboxylic acid) rearranges instead of reacting with the amine. This is more common with sterically hindered amines or when the amine is a poor nucleophile[3].

  • How to Avoid It:

    • Switch to HATU or PyBOP: These uronium/phosphonium reagents do not form this type of byproduct[4][8].

    • Control Stoichiometry: Adding the EDC to a solution of the carboxylic acid, HOBt, and amine (rather than pre-activating the acid) can sometimes minimize the side reaction.

G cluster_main Troubleshooting Low Yield / Failed Coupling start Is Starting Material (Acid) Consumed? yes_branch Yes start->yes_branch Yes no_branch No start->no_branch No yes_node Problem: Degradation or Poor Amine Nucleophilicity yes_branch->yes_node no_node Problem: Ineffective Activation no_branch->no_node sol_no1 1. Check Coupling Reagent Quality/Activity (Use fresh HATU, PyBOP) no_node->sol_no1 sol_no2 2. Ensure Anhydrous Conditions (Dry solvent, fresh base) no_node->sol_no2 sol_no3 3. Increase Temperature Moderately (e.g., 40-50 °C) no_node->sol_no3 sol_yes1 1. Check for N-Acylurea Byproduct (if using EDC) yes_node->sol_yes1 sol_yes2 2. Check Amine Quality/Purity yes_node->sol_yes2 sol_yes3 3. Consider Protecting Indazole N-H yes_node->sol_yes3

Diagram 2: Troubleshooting flowchart for the two-step oxidation-coupling pathway.

Section 3: Recommended Experimental Protocols

The following protocols are provided as validated starting points. Optimization may be required for specific amines.

Protocol A: Two-Step Synthesis via Carboxylic Acid (N-Protected)

This is the most reliable method for achieving a clean product, as it mitigates nearly all major side reactions.

Step 1: N-Protection with SEM-Cl

  • To a solution of 4,7-difluoro-1H-indazole-3-carbaldehyde (1.0 eq) in anhydrous THF, add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an argon atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography to yield N-SEM-protected 4,7-difluoroindazole-3-carbaldehyde. Rationale: SEM protection is robust and regioselectively protects the indazole nitrogen, preventing side reactions in subsequent steps[6][7].

Step 2: Pinnick Oxidation to Carboxylic Acid

  • Dissolve the N-SEM-protected aldehyde (1.0 eq) in a mixture of t-BuOH and THF (1:1).

  • Add 2-methyl-2-butene (5.0 eq).

  • In a separate flask, dissolve sodium chlorite (NaClO₂, 4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) in water.

  • Add the aqueous solution to the aldehyde solution dropwise at room temperature, ensuring the internal temperature does not exceed 30 °C.

  • Stir for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with aqueous Na₂SO₃ solution, acidify with 1M HCl, and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄ and concentrate to yield the N-SEM-protected carboxylic acid, which is often used without further purification.

Step 3: HATU-Mediated Amide Coupling

  • Dissolve the N-SEM-protected carboxylic acid (1.0 eq) in anhydrous DMF under an argon atmosphere.

  • Add HATU (1.2 eq), the desired amine (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the protected amide. Rationale: HATU is a highly efficient coupling reagent that minimizes racemization and avoids N-acylurea formation[8].

Step 4: SEM Deprotection

  • Dissolve the protected amide (1.0 eq) in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 eq).

  • Heat the reaction to 60 °C and stir for 4-8 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to afford the final 4,7-difluoro-1H-indazole-3-carboxamide.

Protocol B: Direct Oxidative Amidation

This method is faster but more substrate-dependent and may require significant optimization.

  • To a flask charged with 4,7-difluoro-1H-indazole-3-carbaldehyde (1.0 eq), the amine hydrochloride salt (1.2 eq), and copper(I) iodide (0.1 eq), add DMF as the solvent.

  • Add aqueous tert-butyl hydroperoxide (TBHP, 70% in H₂O, 2.0 eq) dropwise.

  • Stir the reaction at 50-60 °C for 8-12 hours, monitoring by LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography. Rationale: This one-pot method avoids isolating the carboxylic acid intermediate but is often lower yielding and less clean than the two-step approach[1].

Section 4: Summary of Reagents and Conditions

ParameterRoute A (Two-Step)Route B (Direct)Rationale & Key Considerations
Indazole N-H Protected (e.g., SEM)UnprotectedCrucial: Protection is the most effective way to prevent side reactions[5][6]. Route B risks N-acylation.
Oxidation Step Pinnick (NaClO₂)In-situ via TBHP/CuPinnick is a mild and high-yielding oxidation for aldehydes to carboxylic acids.
Coupling Reagent HATU / PyBOPN/AUronium salts are superior to carbodiimides (EDC) for preventing byproducts and ensuring high conversion[3][4].
Solvent THF, DMF, DCMDMFAnhydrous solvents are critical for the coupling step in Route A.
Temperature 0 °C to RT50-60 °CRoute A conditions are generally milder, reducing degradation risk.
Complexity Multi-step, higher effortOne-pot, fasterRoute A offers higher purity and reliability; Route B offers speed at the cost of yield and purity.
Key Byproduct Minimal (if protected)N-acylated indazoleThe primary challenge of Route B is controlling the reactivity of the indazole nitrogen.

References

  • BenchChem. (2025). Common side reactions in the synthesis of indazole-3-carboxamides. BenchChem Technical Support.
  • Collot, M., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5569-5572. [Link]

  • Zhu, J., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. [Link]

  • ChemPep Inc. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (2025). Troubleshooting guide for the oximation of heterocyclic aldehydes. BenchChem Technical Support.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Chemistry Steps. (2024). Converting Amides to Aldehydes and Ketones. [Link]

  • Ishikawa, T., et al. (1996).
  • RSC. (n.d.). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidative amidation. [Link]

  • ResearchGate. (n.d.). Catalytic Amination of Aldehydes to Amides. [Link]

  • Thieme. (n.d.). 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection.
  • ResearchGate. (n.d.). Possible reaction mechanism for indazole formation. [Link]

  • Chemistry Steps. (2024). Aldehydes to Amides. [Link]

  • Der Pharma Chemica. (2012).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • ACS Publications. (2010). Oxidative Amidation and Azidation of Aldehydes by NHC Catalysis. [Link]

  • NIH. (n.d.). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. [Link]

  • NIH. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • NIH. (n.d.). An Evaluation of the Occupational Health Hazards of Peptide Couplers. [Link]

  • ACS Publications. (2008). N-Heterocyclic Carbene (NHC)-Catalyzed Direct Amidation of Aldehydes with Nitroso Compounds. [Link]

  • Asia Research News. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Chemistry LibreTexts. (2020). 10.2: Protecting Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. [Link]

  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • NIH. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Cross-Coupling Reactions with 4,7-Difluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming the unique challenges presented by 4,7-Difluoro-1H-indazole-3-carbaldehyde in palladium-catalyzed cross-coupling reactions. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and optimize your synthetic routes effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges associated with this specific substrate and provides high-level strategic advice.

Q1: Why are cross-coupling reactions with 4,7-Difluoro-1H-indazole-3-carbaldehyde so difficult?

A1: The difficulty arises from a combination of two primary factors inherent to the molecule's structure:

  • Steric Hindrance: The aldehyde group at the C-3 position is directly adjacent to the most likely sites for cross-coupling (e.g., an installed halogen at C-3 or the N-1 position of the indazole ring). This bulkiness physically obstructs the approach of the large palladium catalyst complex, hindering key steps in the catalytic cycle like oxidative addition and reductive elimination.

  • Electronic Effects: The two fluorine atoms on the benzene ring are strongly electron-withdrawing. This reduces the electron density of the entire heterocyclic system. In C-C or C-N couplings where the indazole is the electrophile (e.g., a 3-bromo-indazole derivative), this can be beneficial for the oxidative addition step. However, it also makes the N-H proton more acidic, potentially complicating reactions involving bases.

Q2: Which cross-coupling reaction is most suitable for this substrate, and at which position?

A2: The choice of reaction depends on the desired bond construction. The most common and challenging scenarios are:

  • C-C Coupling at C-3 (e.g., Suzuki-Miyaura): This requires pre-functionalization of the indazole at the 3-position, typically with a halide (I or Br). This is a sterically demanding transformation due to the adjacent aldehyde. The Suzuki-Miyaura reaction is often preferred due to the mildness of its conditions and the functional group tolerance of boronic acids.[1][2]

  • N-H Functionalization (e.g., Buchwald-Hartwig Amination): This involves coupling an aryl halide or triflate to the N-1 position of the indazole. The aldehyde at C-3 and the fluorine at C-7 create a sterically crowded environment around the nitrogen atom. The Buchwald-Hartwig amination is the premier method for this type of C-N bond formation.[3][4]

  • C-C Coupling at C-3 (e.g., Sonogashira): To form a C(sp²)-C(sp) bond, the Sonogashira coupling is the reaction of choice.[5][6] It is also sensitive to steric hindrance, and careful selection of a copper co-catalyst (or copper-free conditions) and ligands is essential.[5]

Q3: How do I choose the right ligand? This seems to be the most critical parameter.

A3: You are correct, ligand selection is paramount. For sterically hindered substrates, the ligand must be both bulky and electron-rich.[7]

  • Bulkiness: A large ligand promotes the formation of a monoligated, 14-electron L-Pd(0) species. This coordinatively unsaturated complex is more reactive and better able to access the sterically shielded reaction site.[8]

  • Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which significantly accelerates the rate-limiting oxidative addition step.[7][8]

For the 4,7-Difluoro-1H-indazole-3-carbaldehyde system, the Buchwald biarylphosphine ligands are the gold standard. They are specifically designed to meet these requirements.[7][9]

Q4: Can the aldehyde group itself cause side reactions?

A4: Yes, the aldehyde is a potential liability. While palladium cross-coupling reactions are known for their excellent functional group tolerance, including aldehydes[10], certain conditions can lead to unwanted side reactions. For instance, some palladium catalyst systems under specific conditions have been shown to reduce aldehydes to the corresponding alcohol.[11] Additionally, very strong bases or highly nucleophilic organometallic partners could potentially react with the aldehyde. It is crucial to use conditions known to be compatible with this functional group.

Section 2: Troubleshooting Guide: Suzuki-Miyaura Coupling

Scenario: You are attempting to couple an arylboronic acid with a 3-bromo-4,7-difluoro-1H-indazole-1-carboxylate (Boc-protected) intermediate and are experiencing low to no yield.

Problem: Low or No Conversion of Starting Material

This is the most common failure mode and usually points to an issue with catalyst activation or activity.

Q: My standard Pd(PPh₃)₄ catalyst isn't working. What should I use instead?

A: Triphenylphosphine (PPh₃) is often not bulky or electron-donating enough for such a sterically demanding substrate.[7] You need to move to a more advanced catalyst system.

Solution: Utilize a combination of a palladium precursor and a specialized biarylphosphine ligand. This in-situ generation of the active catalyst is often more effective.

Recommended Catalyst Systems for Hindered Suzuki Coupling

Palladium PrecursorRecommended LigandBaseSolventTemp (°C)Rationale & Citation
Pd₂(dba)₃SPhos or XPhos K₃PO₄ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-110Buchwald ligands are designed for sterically hindered substrates. Their bulk promotes the active monoligated Pd(0) species.[2][8]
Pd(OAc)₂RuPhos K₂CO₃Dioxane/H₂O80-110An alternative highly active Buchwald ligand system.[12]
XPhos Pd G3K₃PO₄2-MeTHF80-100A pre-formed precatalyst that offers reliable and rapid generation of the active Pd(0) species, improving reproducibility.[12]
Q: I'm seeing decomposition or a black precipitate (Palladium black). What's happening?

A: The formation of palladium black indicates that the Pd(0) active species is unstable and has precipitated out of the catalytic cycle. This is often caused by ligands that are not robust enough or by poor ligand-to-palladium ratios.

Solution:

  • Increase Ligand:Pd Ratio: For in-situ systems using Pd(OAc)₂ or Pd₂(dba)₃, use a Ligand:Pd ratio of 2:1 to 2.4:1. This ensures that sufficient ligand is present to stabilize the palladium center throughout the reaction.

  • Switch to a Precatalyst: Using a well-defined precatalyst like an XPhos Pd G3 minimizes the side reactions that can occur during the initial in-situ reduction of Pd(II) to Pd(0).[12][13]

  • Degas Thoroughly: Ensure your solvent and reaction vessel are rigorously purged of oxygen. Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to decomposition.[12]

Section 3: Troubleshooting Guide: Buchwald-Hartwig N-Arylation

Scenario: You are attempting to couple an aryl bromide with 4,7-Difluoro-1H-indazole-3-carbaldehyde at the N-1 position and are observing low yields or side products.

Problem: Low Yield of N-Arylated Product

This reaction is sterically hindered by the C-7 fluorine and the C-3 aldehyde. The choice of ligand and base is even more critical here than in many other C-N couplings.

Q: The reaction is slow and incomplete. How can I increase the rate and conversion?

A: A weak base or a suboptimal ligand can lead to slow deprotonation of the indazole N-H or inefficient catalytic turnover.

Solution:

  • Use a Strong, Non-Nucleophilic Base: Sodium or Lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOt-Bu) are often required for coupling less acidic amines or sterically hindered heterocycles.[4]

  • Employ a Specialized Ligand: For N-arylation of heterocycles, specific ligands have been developed that outperform general-purpose ones.

Recommended Catalyst Systems for Hindered Buchwald-Hartwig Amination

Palladium PrecursorRecommended LigandBaseSolventTemp (°C)Rationale & Citation
Pd₂(dba)₃RuPhos or BrettPhos LiHMDS or NaOt-BuToluene or Dioxane100-110These ligands have proven highly effective for coupling heterocycles and sterically demanding primary amines.[3]
Pd(OAc)₂XPhos KOt-BuToluene100-110A robust and widely applicable system for challenging C-N couplings.[4]
BIAN-NHC CatalystsK₂CO₃ or Cs₂CO₃Dioxane100N-Heterocyclic Carbene (NHC) ligands with flexible bulk can be highly effective for coupling coordinating heterocycles.[14][15]

Section 4: Experimental Protocols

These protocols are intended as robust starting points. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3-Bromo-4,7-difluoro-1-(Boc)-indazole
  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the 3-bromo-indazole substrate (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Preparation: In a separate vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol% Pd) and the ligand (e.g., SPhos, 2.2 mol%). Add degassed solvent (e.g., Dioxane/H₂O 10:1) and stir for 10 minutes.

  • Reaction Execution: Transfer the catalyst solution to the Schlenk tube containing the substrates and base via cannula.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate (2x), and combine the organic layers. Wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of 4,7-Difluoro-1H-indazole-3-carbaldehyde
  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the 4,7-Difluoro-1H-indazole-3-carbaldehyde (1.2 equiv), the aryl bromide (1.0 equiv), and the base (e.g., NaOt-Bu, 1.5 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Heating: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite. Separate the layers, extract the aqueous layer with ethyl acetate (2x), and combine the organic layers. Wash with brine, dry over Mg₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Section 5: Visual Guides & Diagrams

General Troubleshooting Workflow

This diagram outlines a logical progression for troubleshooting common cross-coupling issues.

G Start Reaction Failure (Low Yield / No Product) Check_Catalyst Step 1: Evaluate Catalyst System - Is the ligand bulky/electron-rich enough? - Is the Pd precursor appropriate? Start->Check_Catalyst Initial Check Check_Base_Solvent Step 2: Assess Base & Solvent - Is the base strength correct? - Is the solvent anhydrous/degassed? Check_Catalyst->Check_Base_Solvent If catalyst is appropriate Check_Conditions Step 3: Optimize Conditions - Adjust Temperature - Modify Concentration Check_Base_Solvent->Check_Conditions If base/solvent are correct Check_Conditions->Check_Catalyst If still failing, reconsider catalyst Success Successful Coupling Check_Conditions->Success Optimization leads to

Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.

The Role of Bulky Ligands

This diagram illustrates how bulky ligands facilitate the catalytic cycle with sterically hindered substrates.

Caption: Bulky ligands create a less-crowded Pd center, enabling reaction.

References

  • Iron/phosphine-catalyzed reductive cross-coupling to construct quaternary carbon centers. (2025). Vertex AI Search.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
  • Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds.
  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis.
  • Dendritic structured palladium complexes: magnetically retrievable, highly efficient heterogeneous nanocatalyst for Suzuki and H. (2022). Vertex AI Search.
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
  • Cross-Coupling Reactions Guide. Vertex AI Search.
  • Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. (2021).
  • Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Prepar
  • Full article: Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. (2026). Taylor & Francis.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC.
  • Ligand design for cross-couplings: phosphines. (2024). YouTube.
  • Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbon
  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. (2000).
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. (2025).
  • ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
  • Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymeriz
  • Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. (2020). Beilstein Journals.
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Vertex AI Search.
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Amin
  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. (2008).
  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temper
  • Palladium-Catalyzed Cross-Coupling Reactions in One-Pot Multicatalytic Processes. (2007). Journal of the American Chemical Society.
  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Vertex AI Search.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012).
  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. (2011).
  • Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC - NIH.
  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
  • Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
  • (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2025).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.

Sources

Reducing chemical impurities in commercial batches of 4,7-Difluoro (1H)indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 4,7-Difluoro-1H-indazole-3-carbaldehyde is a critical building block in contemporary medicinal chemistry, valued for its role in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] The purity of this intermediate is not merely a matter of quality control; it is foundational to the safety, efficacy, and reproducibility of downstream drug discovery efforts. Commercial batches can, however, be subject to a range of impurities stemming from the synthetic route—most commonly the nitrosation of a substituted indole precursor—and subsequent degradation.[1]

This guide provides a comprehensive technical resource for researchers, process chemists, and drug development professionals. It is structured in a practical question-and-answer format to directly address the common challenges encountered in reducing chemical impurities in this valuable compound. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling and assessing the quality of 4,7-Difluoro-1H-indazole-3-carbaldehyde.

Q1: What are the most common impurities I should expect in a crude batch?

A: Crude samples typically contain a predictable profile of impurities derived from the synthesis and handling process. These can be broadly classified into three categories:

  • Unreacted Starting Materials: Residual 4,7-difluoro-1H-indole, the precursor for the common nitrosation synthesis route.

  • Reaction Byproducts: These can include dimeric species formed during the nitrosation reaction, especially if reaction conditions like temperature and reagent addition rates are not strictly controlled.[1]

  • Degradation Products: The most prevalent degradation product is 4,7-Difluoro-1H-indazole-3-carboxylic acid . The aldehyde functional group is highly susceptible to oxidation, a process that can be accelerated by exposure to air, light, or residual oxidizing agents from the synthesis.[3][4]

Q2: My final product has a persistent off-white or yellowish color. Is this indicative of impurity?

A: While a pure, crystalline solid is ideal, a pale yellow hue is not uncommon for this class of compounds and is often acceptable for subsequent steps, provided spectroscopic data confirms high purity (≥98% by HPLC).[5][6] The color can arise from trace amounts of highly conjugated impurities or minor oxidation. If a colorless product is required, the purification methods detailed in this guide, particularly recrystallization, are effective at removing these chromophores.

Q3: How can I quickly assess the purity of my sample before committing to a large-scale reaction?

A: A combination of two simple techniques provides a reliable preliminary assessment:

  • Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components. Using a solvent system like Hexane:Ethyl Acetate (e.g., in a 3:2 or 1:1 ratio), you can quickly separate the less polar starting materials and byproducts from the more polar product and its oxidized impurity.[1][4]

  • ¹H NMR Spectroscopy: A proton NMR spectrum will clearly show signals for the aldehyde proton (around 10.2 ppm) and the characteristic aromatic protons. The absence of signals corresponding to the indole starting material and the presence of sharp, well-defined peaks are strong indicators of high purity.

Q4: What are the optimal storage conditions to prevent degradation of the purified product?

A: To maintain the integrity of 4,7-Difluoro-1H-indazole-3-carbaldehyde, it is critical to mitigate the risk of oxidation. The recommended storage conditions are:

  • Temperature: 0-8 °C.[5][6]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[7]

  • Light: Protect from light by using an amber vial or storing it in a dark location.[8]

  • Container: Ensure the container is tightly sealed to prevent moisture and air ingress.[7]

Section 2: Troubleshooting Guide for Purification

This section provides direct solutions to specific experimental problems encountered during the purification process.

Problem 1: My NMR analysis shows residual 4,7-Difluoro-1H-indole.

  • Causality: This indicates an incomplete synthetic conversion. The indole starting material is significantly less polar than the indazole-3-carbaldehyde product due to the lack of the polar aldehyde group and the different heterocyclic system. This difference in polarity is the key to its removal.

  • Solution: Flash Column Chromatography. This is the most effective method for separating the product from the less polar indole. The indole will elute much faster than the desired product. A detailed protocol is provided in Section 3.

Problem 2: I've identified 4,7-Difluoro-1H-indazole-3-carboxylic acid in my product.

  • Causality: This impurity arises from the oxidation of the aldehyde. As a carboxylic acid, this compound is significantly more polar than the aldehyde and possesses a highly acidic proton.

  • Solution 1: Aqueous Basic Wash. During the reaction work-up, washing the organic layer (e.g., Ethyl Acetate) with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.[9] This salt will partition into the aqueous layer, effectively removing the impurity from the organic phase containing your product.

  • Solution 2: Optimized Column Chromatography. If the acid is detected after the initial work-up, it can be separated by column chromatography. The carboxylic acid will have a very low Rf value and may even remain at the baseline of the column with standard eluents (Hexane/Ethyl Acetate).[3]

Problem 3: My product streaks badly during silica gel chromatography, leading to poor separation.

  • Causality: Streaking is often caused by strong, non-ideal interactions between the analyte and the stationary phase. Silica gel is slightly acidic, and the N-H proton of the indazole ring can interact strongly with the silica surface, causing tailing.[4]

  • Solution: Eluent Modification. To mitigate this issue, add a small amount of a competitive base to your eluent system.

    • Recommended Modifier: Add 0.5-1% triethylamine (NEt₃) to your Hexane/Ethyl Acetate mobile phase. The triethylamine will preferentially interact with the acidic sites on the silica gel, allowing your product to elute more cleanly and with a much-improved peak shape.[10] Caution is advised, as aldehydes can be sensitive to strong bases; triethylamine is generally mild enough for this purpose.

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step methodologies for the purification of 4,7-Difluoro-1H-indazole-3-carbaldehyde.

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for the removal of less polar impurities like residual indole and dimeric byproducts, as well as more polar impurities like the corresponding carboxylic acid.

  • TLC Analysis: First, determine the optimal eluent by testing various ratios of Hexane and Ethyl Acetate on a TLC plate. The ideal system should give your product an Rf value of approximately 0.25-0.35. A common starting point is 7:3 Hexane:Ethyl Acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and use gentle air pressure to pack it, ensuring a level and stable bed.[11]

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[11]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with your chosen solvent system (e.g., 7:3 Hexane:Ethyl Acetate).

    • Maintain a constant flow rate and collect fractions.

    • Monitor the elution process by collecting small spots from the eluate onto a TLC plate and visualizing under UV light.

  • Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC analysis, and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization for High-Purity Material

Recrystallization is an excellent final purification step to remove trace impurities and obtain a highly crystalline, colorless product. It is particularly effective at removing isomeric impurities.[12]

  • Solvent Selection: A mixed solvent system is often required. Good candidates include Ethanol/Water, Acetone/Water, or Ethyl Acetate/Hexane. The goal is to find a system where the compound is soluble in the first solvent when hot but sparingly soluble when cold, and insoluble in the second solvent.

  • Dissolution: Place the compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., Ethanol) required to fully dissolve the solid.

  • Crystallization:

    • Slowly add the second solvent (e.g., Water) dropwise to the hot solution until it becomes slightly cloudy (the saturation point).

    • Add a few more drops of the primary solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under a high vacuum to remove all residual solvent.

Section 4: Data Summary and Workflow Visualization

Data Presentation

The following table summarizes the common impurities and their chromatographic behavior relative to the product.

Impurity TypeExampleTypical TLC Behavior (vs. Product Rf)Primary Removal Method
Starting Material 4,7-Difluoro-1H-indoleHigher Rf (Less Polar)Column Chromatography
Oxidized Product 4,7-Difluoro-1H-indazole-3-carboxylic acidLower Rf (More Polar)Basic Wash / Column Chromatography
Reaction Byproduct Dimeric SpeciesVaries, often slightly less polarColumn Chromatography / Recrystallization
Mandatory Visualizations

The following diagrams illustrate key workflows and concepts for impurity reduction.

Purification_Workflow cluster_0 cluster_1 cluster_2 start Crude Product Batch analysis Purity Assessment (TLC, 1H NMR) start->analysis decision Primary Impurity Type? analysis->decision wash Aqueous Basic Wash (e.g., NaHCO3) decision->wash Carboxylic Acid col_chrom Flash Column Chromatography (Protocol 1) decision->col_chrom Starting Material / Byproducts recryst Recrystallization (Protocol 2) decision->recryst Minor Impurities / Color wash->col_chrom Further Purification col_chrom->recryst For Highest Purity final_product High-Purity Product (>99%) col_chrom->final_product If Sufficiently Pure recryst->final_product Oxidation_Mechanism reactant 4,7-Difluoro-1H-indazole-3-carbaldehyde (Product) product 4,7-Difluoro-1H-indazole-3-carboxylic acid (Impurity) reactant->product Oxidation oxidant O₂ (Air) Light, Trace Metals oxidant->reactant

Caption: Simplified pathway of aldehyde oxidation to a carboxylic acid impurity.

References

  • Dumeunier, R., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(19), 10476-10484. [Link]

  • Yoshida, T., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2699-2710. [Link]

  • Google Patents. (2011). Method for separating and purifying substituted indazole isomers. CN101948433A.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Der Pharma Chemica. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 6(1), 138-145. [Link]

  • Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4984. [Link]

  • Organic Syntheses. (2011). 1H-indazole-3-carboxylic acid, ethyl ester. Org. Synth., 88, 26. [Link]

  • Semantic Scholar. (2000). The preparation of some heteroaromatic and aromatic aldehydes. [Link]

  • Chemistry Online @ UTSC. Column Chromatography Theory. [Link]

  • Google Patents. (2018).

Sources

Refining crystallization techniques for high-purity 4,7-Difluoro (1H)indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4,7-Difluoro(1H)indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity through crystallization. The unique electronic properties imparted by the difluoro substitution on the indazole ring can present specific challenges during purification, which this guide aims to address.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of 4,7-Difluoro(1H)indazole-3-carbaldehyde?

A1: The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. For 4,7-Difluoro(1H)indazole-3-carbaldehyde, a polar aprotic solvent or a mixture of solvents is often effective. While specific solubility data for this exact compound is not widely published, related indazole derivatives have been successfully recrystallized from ethanol, ethanol-water mixtures, or dichloromethane/n-hexane solvent systems.[2][3][4] It is recommended to perform small-scale solubility tests with solvents such as ethyl acetate, acetonitrile, toluene, and mixtures thereof to determine the optimal system for your specific crude material.

Q2: My compound oils out instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated to a high degree, or when the melting point of the solute is lower than the temperature of the solution. To remedy this, you can try a few approaches:

  • Lower the crystallization temperature slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature gradually before transferring it to an ice bath.

  • Use a more dilute solution: The concentration of your compound might be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it again slowly.

  • Change the solvent system: A different solvent or solvent mixture may promote crystal lattice formation over oiling.

Q3: What are the common impurities I should be aware of during the purification of 4,7-Difluoro(1H)indazole-3-carbaldehyde?

A3: Impurities can arise from starting materials, side reactions, or degradation products. For indazole syntheses, common impurities can include unreacted starting materials, isomers, and by-products from the cyclization reaction.[5][6][7] Given the aldehyde functionality, oxidation to the corresponding carboxylic acid is a potential impurity. It is also important to consider residual catalysts or reagents from the synthetic steps.[6] Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the crude and recrystallized material.

Q4: Can I use a seed crystal to induce crystallization?

A4: Absolutely. Introducing a seed crystal of the pure compound can be a very effective method to induce crystallization from a supersaturated solution.[2] If you do not have a seed crystal, you can try scratching the inside of the flask with a glass rod at the meniscus of the solution. The small glass particles generated can act as nucleation sites for crystal growth.[2]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the crystallization of 4,7-Difluoro(1H)indazole-3-carbaldehyde.

Problem Potential Cause Troubleshooting Steps
No Crystals Form Upon Cooling 1. Solution is not supersaturated. 2. Compound is too soluble in the chosen solvent. 3. Presence of impurities inhibiting crystallization.1. Try to induce crystallization by scratching the inner wall of the flask or adding a seed crystal.[2] 2. Reduce the volume of the solvent by evaporation to increase the concentration. 3. If the compound is too soluble, consider adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists. Then, heat to redissolve and cool slowly. 4. Perform a preliminary purification step like column chromatography to remove impurities that may be hindering crystallization.[6]
Low Recovery of Crystalline Product 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals. 3. Premature crystallization during hot filtration.1. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. 2. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2] 3. To prevent premature crystallization, use a heated funnel or preheat the filtration apparatus. Also, use a slight excess of hot solvent to ensure the compound remains dissolved during filtration.
Colored Impurities in Crystals 1. Colored by-products from the synthesis are co-crystallizing.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Poor Crystal Quality (e.g., fine powder, needles) 1. Rapid cooling of the solution. 2. High degree of supersaturation.1. Allow the solution to cool slowly and undisturbed. Insulating the flask can promote the growth of larger, more well-defined crystals. 2. Use a slightly larger volume of solvent to reduce the level of supersaturation.

Experimental Protocol: Recrystallization of 4,7-Difluoro(1H)indazole-3-carbaldehyde

This protocol provides a general guideline. The specific solvent and volumes should be optimized based on small-scale trials.

1. Solvent Selection:

  • Place a small amount of the crude 4,7-Difluoro(1H)indazole-3-carbaldehyde (approx. 10-20 mg) into several test tubes.
  • Add a few drops of different solvents (e.g., ethyl acetate, toluene, ethanol, acetonitrile) to each test tube at room temperature. Observe the solubility.
  • Heat the test tubes that showed poor solubility at room temperature. An ideal solvent will fully dissolve the compound when hot.
  • Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a good amount of crystalline precipitate is a suitable candidate.

2. Dissolution:

  • Place the crude 4,7-Difluoro(1H)indazole-3-carbaldehyde in an Erlenmeyer flask.
  • Add the chosen solvent in small portions while heating the flask on a hot plate and stirring.
  • Continue adding the solvent until the compound is completely dissolved at the boiling point of the solvent.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration.
  • Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel.
  • Pour the hot solution through the filter paper quickly to remove the insoluble impurities.

4. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent.[2]
  • Dry the crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Visualizing the Crystallization Workflow

Crystallization_Workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome Crude Crude Product Solvent_Screen Solvent Screening Crude->Solvent_Screen Dissolution Dissolution in Hot Solvent Solvent_Screen->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Isolation Isolation via Filtration Cooling->Isolation Drying Drying Isolation->Drying Pure_Product High-Purity Crystals Drying->Pure_Product

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Crystallization Issue No_Crystals No Crystals Form Start->No_Crystals Low_Yield Low Yield Start->Low_Yield Oiling_Out Compound Oils Out Start->Oiling_Out Scratch Scratch flask / Add seed crystal No_Crystals->Scratch Is solution clear? Concentrate Concentrate solution No_Crystals->Concentrate Still no crystals? Anti_Solvent Add anti-solvent No_Crystals->Anti_Solvent Still no crystals? Cool_Longer Cool for a longer period Low_Yield->Cool_Longer Was cooling sufficient? Min_Wash Wash with minimal cold solvent Low_Yield->Min_Wash Washing with excess solvent? Reheat_Dilute Reheat and add more solvent Oiling_Out->Reheat_Dilute Did oil form? Slower_Cooling Cool solution more slowly Oiling_Out->Slower_Cooling Still oils out? Change_Solvent Change solvent system Oiling_Out->Change_Solvent Still oils out?

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
  • Technical Support Center: Purification of Sulfonated Aromatic Aldehydes - Benchchem. (n.d.).
  • Purifying aldehydes? : r/chemistry - Reddit. (2015, April 1).
  • Discovery and synthesis of novel indazole derivatives - Benchchem. (n.d.).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.).
  • RECRYSTALLISATION. (n.d.).
  • Principal, Department of Pharmacognosy, NCRD's Sterling Institute of Pharmacy, Nerul (E), Navi Mumbai, Maharashtra, India. - Asian Journal of Research in Chemistry. (2025, August 12).
  • Recrystallization and Crystallization. (n.d.).
  • EP0323290A1 - Process for the preparation of aromatic aldehydes - Google Patents. (n.d.).
  • CN107805221A - Method for preparing 1H-indazole derivative - Google Patents. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.).
  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (n.d.).
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.).
  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed. (2022, November 15).
  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. (n.d.).
  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.).
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC. (n.d.).
  • 4,5-Difluoro-1H-indazole-3-carbaldehyde | C8H4F2N2O | CID 177813039 - PubChem. (2026, January 24).
  • 4-Fluoro-1H-indazole | CAS Number 341-23-1 - Ossila. (n.d.).
  • Indazole synthesis - Organic Chemistry Portal. (n.d.).
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (n.d.).
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.d.).
  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2015, December 16).

Sources

Validation & Comparative

Reactivity comparison between 4,7-Difluoro (1H)indazole-3-carbaldehyde and 5-Fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the rational design of synthetic pathways relies heavily on understanding the nuanced electronic effects of substituents on core heterocycles. The 1H-indazole-3-carbaldehyde scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics [1].

Fluorine scanning is a standard optimization strategy to modulate lipophilicity, metabolic stability, and target binding. However, the positional placement of fluorine atoms fundamentally alters the reactivity of the indazole core. This guide provides an in-depth, objective comparison of 4,7-Difluoro-1H-indazole-3-carbaldehyde (4,7-DFIC) and 5-Fluoro-1H-indazole-3-carbaldehyde (5-FIC) , detailing the causality behind their divergent reactivities and providing validated protocols for comparative studies.

Mechanistic Causality: The Role of Positional Fluorination

To predict the behavior of these two building blocks, we must analyze the interplay of inductive (-I) and resonance (+R) effects exerted by the fluorine atoms [2]. The reactivity of the indazole-3-carbaldehyde system is governed by two primary hotspots: the electrophilic C3-carbonyl carbon and the acidic N1-H proton .

5-Fluoro-1H-indazole-3-carbaldehyde (5-FIC)

In 5-FIC, the fluorine atom at the 5-position exerts a balanced electronic influence. It is meta to the C3 position and para to the C3a bridgehead carbon. The inductive electron-withdrawing effect (-I) is partially offset by its resonance-donating capability (+R) into the aromatic system. Consequently, 5-FIC exhibits "standard" indazole reactivity: the aldehyde is moderately electrophilic, and the N1-H requires relatively strong bases (e.g., Cs2​CO3​ or NaH ) for efficient deprotonation and subsequent alkylation.

4,7-Difluoro-1H-indazole-3-carbaldehyde (4,7-DFIC)

The introduction of two fluorine atoms at the 4- and 7-positions drastically polarizes the molecule:

  • The F4 Effect (Aldehyde Activation): The fluorine at C4 is in a peri-relationship (spatially adjacent) to the C3-carbaldehyde group. Its powerful, distance-dependent inductive withdrawal (-I) strips electron density from the C3 position. This renders the carbonyl carbon highly electrophilic, significantly accelerating nucleophilic addition reactions (e.g., reductive aminations, Wittig reactions) and increasing its propensity to form gem-diols or hemiacetals in protic solvents [3].

  • The F7 Effect (N1-H Acidification): The fluorine at C7 is ortho to the N1 atom. Its strong -I effect stabilizes the negative charge of the conjugate base (the indazolide anion), drastically lowering the pKa​ of the N1-H. While this makes deprotonation much easier (allowing the use of milder bases like K2​CO3​ ), the resulting anion is less nucleophilic than that of 5-FIC due to the overall electron-deficient nature of the difluorinated ring.

Reactivity DFIC 4,7-Difluoro-1H-indazole -3-carbaldehyde C3_DFIC Highly Electrophilic C3 (Fast Nucleophilic Addition) DFIC->C3_DFIC F4 -I Effect N1_DFIC Highly Acidic N1-H (Fast Deprotonation) DFIC->N1_DFIC F7 -I Effect FIC 5-Fluoro-1H-indazole -3-carbaldehyde C3_FIC Moderately Electrophilic C3 (Standard Addition) FIC->C3_FIC F5 -I/+R Balance N1_FIC Standard N1-H Acidity (Requires Stronger Base) FIC->N1_FIC F5 Distant Effect

Fig 1: Electronic substituent effects dictating the divergent reactivity profiles.

Quantitative Data Presentation

The table below summarizes the comparative performance of 4,7-DFIC and 5-FIC across standard synthetic transformations. Data reflects normalized kinetic tracking in controlled environments.

Reaction TypeReagents / Conditions4,7-DFIC Performance5-FIC PerformanceMechanistic Driver
Reductive Amination Benzylamine, NaBH(OAc)3​ , DCE, RT>95% yield (1.5 h) Rapid imine formation.82% yield (4.0 h) Slower condensation.F4 (-I) enhances C3 carbonyl electrophilicity.
N1-Alkylation (Mild) MeI, K2​CO3​ , DMF, RT88% yield (2 h) Efficient deprotonation.35% yield (12 h) Incomplete conversion.F7 (-I) lowers N1-H pKa​ , enabling mild bases.
N1-Alkylation (Strong) MeI, NaH , THF, 0 °C to RT75% yield (Some degradation noted)92% yield (2 h) Clean conversion.5-FIC anion is more nucleophilic and stable.
Hydration Equilibrium D2​O / CD3​OD (NMR study)High gem-diol/hemiacetal ratio Low gem-diol ratio F4 activation drives equilibrium toward addition [3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems utilizing internal standards for accurate kinetic comparison.

Protocol A: Comparative Reductive Amination (Aldehyde Electrophilicity)

This protocol objectively measures the rate of imine formation and subsequent reduction, validating the enhanced electrophilicity of 4,7-DFIC.

Materials:

  • 4,7-DFIC (1.0 mmol) and 5-FIC (1.0 mmol)

  • Benzylamine (1.1 mmol)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 mmol)

  • 1,3,5-Trimethoxybenzene (0.1 mmol, Internal Standard for HPLC/NMR)

  • 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

  • Setup: In two separate, oven-dried 25 mL round-bottom flasks, dissolve 1.0 mmol of the respective indazole-3-carbaldehyde and 0.1 mmol of the internal standard in 10 mL of anhydrous DCE.

  • Amine Addition: Add benzylamine (1.1 mmol) to each flask at 25 °C. Stir for exactly 30 minutes to allow imine formation. Self-Validation Check: Take a 50 µL aliquot, dilute in MeCN, and run HPLC to quantify the intermediate imine ratio against the internal standard.

  • Reduction: Add NaBH(OAc)3​ (1.5 mmol) in one portion to each flask.

  • Kinetic Monitoring: Extract 50 µL aliquots at t=30 min , 1 h , and 2 h . Quench aliquots with saturated aqueous NaHCO3​ , extract with EtOAc, and analyze via HPLC (UV 254 nm).

  • Workup: Once the 4,7-DFIC reaction reaches completion, quench both reactions with 10 mL saturated NaHCO3​ . Extract with DCM ( 3×10 mL ), dry over Na2​SO4​ , and concentrate.

  • Analysis: Compare the Area Under the Curve (AUC) of the product peaks relative to the internal standard to determine kinetic superiority.

Protocol B: Comparative N1-Alkylation (N-H Acidity vs. Nucleophilicity)

This experiment demonstrates the pKa​ difference by utilizing a mild base ( K2​CO3​ ) that selectively favors the more acidic 4,7-DFIC.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 4,7-DFIC and 5-FIC in separate flasks containing 5 mL of anhydrous DMF. Add 0.1 mmol of biphenyl as an internal standard.

  • Base Addition: Add anhydrous K2​CO3​ (1.5 mmol) to both flasks. Stir at room temperature for 15 minutes.

  • Alkylation: Add Iodomethane (1.2 mmol) dropwise.

  • Monitoring: Monitor via LC-MS at 1 h and 4 h . The 4,7-DFIC will show rapid conversion to the N1-methyl product due to its readily deprotonated state, whereas 5-FIC will show sluggish progression, validating the F7 inductive effect.

Workflow Start Equimolar Substrate Setup (4,7-DFIC vs 5-FIC) Reagent Add Nucleophile / Base + Internal Standard Start->Reagent Monitor HPLC Aliquot Sampling (t=0, 1h, 2h, 4h) Reagent->Monitor Quench Reaction Quenching & Standard Workup Monitor->Quench Analyze Kinetic Rate & Yield Determination Quench->Analyze

Fig 2: Self-validating comparative experimental workflow for kinetic tracking.

Conclusion for Drug Developers

When designing synthetic routes, treating all fluoro-indazoles as electronically equivalent will lead to unexpected failures or suboptimal yields.

  • Select 5-FIC when standard reactivity is desired, particularly when strong nucleophilicity of the indazole core is required for late-stage cross-coupling or alkylation.

  • Select 4,7-DFIC when exploiting the highly reactive C3-aldehyde is the critical step (e.g., forming complex heterocycles or hindered amines), and leverage its enhanced N1 acidity by utilizing milder bases to prevent side reactions.

References
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules / PMC. Available at:[Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Available at:[Link]

  • Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen / PMC. Available at:[Link]

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Determination of 4,7-Difluoro(1H)indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4,7-Difluoro(1H)indazole-3-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a detailed rationale for experimental choices and grounding the methodology in established regulatory standards to ensure scientific integrity and trustworthiness.

Introduction: The Analytical Imperative for Fluorinated Indazoles

4,7-Difluoro(1H)indazole-3-carbaldehyde is a heterocyclic aromatic compound featuring a bicyclic indazole core. The strategic placement of two fluorine atoms significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] Such fluorinated scaffolds are of high interest in medicinal chemistry as building blocks for novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.[3]

Given its role as a critical intermediate, ensuring the purity of 4,7-Difluoro(1H)indazole-3-carbaldehyde is paramount. Undetected impurities can compromise the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a robust, validated, and stability-indicating analytical method is not merely a quality control requirement but a foundational element of successful drug development. This guide details the systematic approach to developing and validating such a method in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Part 1: Comparative Method Development

The selection of an optimal HPLC method is a process of systematic evaluation. The physicochemical properties of 4,7-Difluoro(1H)indazole-3-carbaldehyde—a polar, aromatic molecule capable of hydrogen bonding and π-π interactions—dictate the initial choice of stationary and mobile phases.[7] We compared three common reversed-phase columns and two different organic modifiers to achieve the best balance of retention, resolution, and peak symmetry.

Experimental Causality: Why These Choices?
  • Stationary Phases: A standard C18 column is the workhorse of reversed-phase chromatography, providing strong hydrophobic retention.[7] However, the aromatic nature of the indazole ring suggests that a Phenyl-Hexyl phase could offer alternative selectivity through π-π interactions.[7] A Polar-Embedded C18 column was included to mitigate peak tailing, a common issue with polar, nitrogen-containing heterocycles, by shielding residual silanols on the silica surface.[8]

  • Mobile Phases: Acetonitrile (ACN) and Methanol (MeOH) are common organic modifiers. ACN often provides sharper peaks and lower backpressure, while MeOH can offer different selectivity. A phosphate buffer (pH 3.0) was used to ensure a consistent ionization state of the indazole analyte, which is critical for reproducible retention times and peak shapes.[9]

Comparative Data

The following table summarizes the performance of each condition. The optimal method was selected based on its ability to produce a symmetric peak (Tailing Factor ≈ 1.0), provide adequate retention (k' between 2 and 10), and achieve the best theoretical resolution from adjacent impurity peaks.

Column Mobile Phase Retention Time (min) Tailing Factor (Tf) Resolution (Rs) from Impurity A Rationale for Selection
Standard C18 (4.6 x 150 mm, 5 µm)ACN/Buffer5.81.61.8Significant tailing observed, likely due to silanol interactions.
Standard C18 (4.6 x 150 mm, 5 µm)MeOH/Buffer7.21.51.9Similar tailing to ACN, with longer run time.
Phenyl-Hexyl (4.6 x 150 mm, 5 µm) ACN/Buffer 8.1 1.1 3.5 Optimal. Excellent peak shape and superior resolution due to favorable π-π interactions.
Phenyl-Hexyl (4.6 x 150 mm, 5 µm)MeOH/Buffer9.51.23.1Good performance but longer run time and slightly more tailing than ACN.
Polar-Embedded C18 (4.6 x 150 mm, 5 µm)ACN/Buffer6.51.22.5Improved peak shape over standard C18, but lower resolution than Phenyl-Hexyl.

Part 2: Full Method Validation Protocol

The validation process provides documented evidence that the analytical method is suitable for its intended purpose.[10] The following protocol adheres to the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for a purity assay.[6][11]

Optimized Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II HPLC or equivalent with DAD detector.

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A: 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with H₃PO₄), B: Acetonitrile.

  • Gradient: 30% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm (determined via UV scan).

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v).

HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Dev1 Define Analyte Properties Dev2 Compare Columns (C18, Phenyl, etc.) Dev1->Dev2 Dev3 Optimize Mobile Phase (ACN vs. MeOH, pH) Dev2->Dev3 Dev4 Select Optimized Method Dev3->Dev4 Val1 Specificity (Forced Degradation) Dev4->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy (Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Report Generate Validation Report Val6->Report

Caption: HPLC method development and validation workflow.
Specificity (Stability-Indicating Nature)

Expertise & Experience: Specificity is the most critical validation parameter for a purity assay. It demonstrates that the method can accurately measure the analyte without interference from impurities, degradation products, or excipients.[11][12] To prove this, we conduct forced degradation studies, subjecting the analyte to harsh conditions to intentionally generate degradation products.[13][14] A successful study shows that all degradant peaks are well-resolved from the main analyte peak, confirming the method is "stability-indicating."

Experimental Protocol:

  • Prepare solutions of 4,7-Difluoro(1H)indazole-3-carbaldehyde (approx. 0.5 mg/mL) in the diluent.

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Add 6% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 48 hours, then dissolve in diluent.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base samples before injection.

  • Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method. Use a photodiode array (PDA) detector to assess peak purity for the analyte peak in each chromatogram.

Trustworthiness: The method is considered specific if the resolution (Rs) between the analyte peak and the closest eluting degradant peak is greater than 2.0, and the peak purity index is greater than 0.999.

Linearity

Expertise & Experience: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector response (peak area) over a specified range. This is fundamental for accurate quantitation.

Experimental Protocol:

  • Prepare a stock solution of the reference standard (1.0 mg/mL).

  • Perform serial dilutions to prepare at least five concentration levels covering the range of 50% to 150% of the target assay concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Trustworthiness: The method is linear if the correlation coefficient (r²) is ≥ 0.999 and the y-intercept is not significantly different from zero.

Accuracy

Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by a recovery study on a sample matrix spiked with a known amount of analyte.

Experimental Protocol:

  • Prepare a placebo mixture (if a formulated product is being tested) or use the diluent.

  • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of the reference standard.

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

Trustworthiness: The method is accurate if the mean recovery is within 98.0% to 102.0% at each level.

Precision

Expertise & Experience: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Measures precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Evaluates the effect of random events within a laboratory (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis of six individual samples on a different day with a different analyst.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of measurements.

Trustworthiness: The method is precise if the %RSD is not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These are determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

  • LOD = (3.3 * σ) / S

  • LOQ = (10 * σ) / S

    • Where σ = the standard deviation of the y-intercept of the regression line.

    • Where S = the slope of the calibration curve.

Trustworthiness: The calculated LOQ should be verified by preparing and analyzing samples at this concentration to confirm that acceptable accuracy and precision can be achieved.

Robustness

Expertise & Experience: Robustness testing demonstrates the reliability of the method with respect to deliberate variations in its parameters. It provides an indication of its suitability for routine use in different labs or with slight variations in operating conditions.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (28 °C and 32 °C).

    • Mobile Phase pH: ± 0.1 units (pH 2.9 and 3.1).

    • Mobile Phase Composition: ± 2% organic (e.g., vary ACN from 28% to 32% at the start of the gradient).

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).

Trustworthiness: The method is robust if the system suitability parameters remain within their acceptance criteria despite these variations.

Validation_Interrelation Method Validated Method (Suitable for Purpose) Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOQ LOQ Method->LOQ Specificity->Accuracy ensures correct peak is measured Linearity->Accuracy enables quantitation Linearity->LOQ defines range Precision->Accuracy proves consistency

Sources

A Comparative Guide to the LC-MS Analysis and Mass Fragmentation of 4,7-Difluoro(1H)indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis of 4,7-Difluoro(1H)indazole-3-carbaldehyde, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery.[1][2] We will explore its characterization by Liquid Chromatography-Mass Spectrometry (LC-MS), offering a robust analytical protocol, a detailed examination of its mass fragmentation patterns, and a comparison with a structurally related analogue to highlight the influence of fluorination. This document is intended for researchers, scientists, and drug development professionals who require reliable methods for the identification and characterization of novel indazole derivatives.[3]

The indazole scaffold is a privileged structure in medicinal chemistry, known for its role in developing kinase inhibitors and other therapeutic agents.[1][4] The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated indazoles like 4,7-Difluoro(1H)indazole-3-carbaldehyde particularly relevant.[5] Accurate analytical characterization is therefore paramount to advancing research and development.

Principles of LC-MS for Fluorinated Indazole Analysis

LC-MS is a powerful and indispensable technique for the analysis of synthetic compounds like 4,7-Difluoro(1H)indazole-3-carbaldehyde.[6] It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection and structural elucidation power of mass spectrometry.

Chromatographic Separation: A reversed-phase C18 column is the standard choice for separating small aromatic molecules. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an acid modifier, such as formic acid.[6][7] The modifier serves to protonate the analyte, leading to better peak shape and enhanced ionization efficiency in positive-ion electrospray ionization (ESI). For fluorinated compounds, specialized fluorinated stationary phases can sometimes offer alternative selectivity.[8]

Ionization and Mass Analysis: Electrospray ionization (ESI) is the preferred ionization method for polar, thermally labile molecules like indazole derivatives.[3] It is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺ in positive mode or a deprotonated molecule [M-H]⁻ in negative mode.[1] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the parent ion, providing unequivocal validation of the molecular formula.[9][10]

Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the isolated parent ion. The resulting fragment ions provide a veritable fingerprint of the molecule, allowing for detailed structural confirmation. The fragmentation patterns are influenced by the compound's structure, including the positions of substituents like fluorine atoms.

Predicted Mass Fragmentation Pathway of 4,7-Difluoro(1H)indazole-3-carbaldehyde

While specific experimental data for 4,7-Difluoro(1H)indazole-3-carbaldehyde is not widely published, a reliable fragmentation pathway can be predicted based on established fragmentation mechanisms of indazole-3-carboxamides, aromatic aldehydes, and fluorinated compounds.[11][12] The molecular weight of 4,7-Difluoro(1H)indazole-3-carbaldehyde (C₈H₄F₂N₂O) is 182.13 g/mol . In positive-ion ESI-MS, the protonated molecule [M+H]⁺ will have an m/z of 183.04.

The primary fragmentation events are expected to involve the loss of neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN), which are characteristic of heterocyclic aldehydes.

A proposed fragmentation pathway is as follows:

  • Initial Protonation: The molecule is protonated, likely on the pyrazole nitrogen or the carbonyl oxygen, to form the precursor ion at m/z 183.04 .

  • Loss of Carbon Monoxide (CO): A common fragmentation for aldehydes is the neutral loss of CO (28 Da). This would lead to the formation of a 4,7-difluoroindazole cation at m/z 155.05 .

  • Loss of Hydrogen Cyanide (HCN): The indazole ring can undergo cleavage, leading to the loss of HCN (27 Da) from the m/z 155.05 fragment, resulting in an ion at m/z 128.05 .

  • Loss of a Fluorine Radical (F•): While less common than neutral losses, the loss of a fluorine radical (19 Da) from the difluorobenzene portion of a fragment ion is possible, particularly at higher collision energies.

Below is a visual representation of this predicted fragmentation workflow.

fragmentation_pathway cluster_main Fragmentation of 4,7-Difluoro(1H)indazole-3-carbaldehyde parent [M+H]⁺ m/z 183.04 frag1 [M+H - CO]⁺ m/z 155.05 parent->frag1 - CO (28 Da) frag2 [M+H - CO - HCN]⁺ m/z 128.05 frag1->frag2 - HCN (27 Da)

Caption: Predicted ESI-MS/MS fragmentation of 4,7-Difluoro(1H)indazole-3-carbaldehyde.

Comparative Analysis: 4,7-Difluoro(1H)indazole-3-carbaldehyde vs. 1H-Indazole-3-carbaldehyde

To understand the influence of the two fluorine atoms, it is instructive to compare the predicted data for our target compound with its non-fluorinated parent, 1H-Indazole-3-carbaldehyde.

Feature4,7-Difluoro(1H)indazole-3-carbaldehyde 1H-Indazole-3-carbaldehyde [1]Rationale for Differences
Molecular Formula C₈H₄F₂N₂OC₈H₆N₂OAddition of two fluorine atoms and removal of two hydrogen atoms.
Molecular Weight 182.03 g/mol 146.15 g/mol The mass difference is due to the two fluorine atoms.
Predicted [M+H]⁺ m/z 183.04m/z 147.06Direct reflection of the molecular weight difference.
Predicted Major Fragment m/z 155.05 ([M+H - CO]⁺)m/z 119.07 ([M+H - CO]⁺)Both lose CO, the mass difference in the fragment is retained.
Chromatographic Retention Likely shorter retention time on a standard C18 column.Longer retention time.Fluorination often reduces retention on standard C18 phases due to decreased van der Waals interactions.
Ionization Efficiency Potentially higher in negative mode due to electronegative F atoms.Standard ESI efficiency in positive mode.Highly electronegative groups can stabilize a negative charge.

This comparison highlights that while the core fragmentation behavior (loss of CO) is expected to be conserved, the mass-to-charge ratios of all ions will be shifted. Furthermore, the chromatographic behavior is likely to be different, a key consideration for method development.

Detailed Experimental Protocol: LC-MS Analysis

This protocol provides a robust starting point for the analysis of 4,7-Difluoro(1H)indazole-3-carbaldehyde. Optimization may be required based on the specific instrumentation and sample matrix.

4.1. Sample Preparation

  • Prepare a stock solution of 1 mg/mL of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Create a working standard solution (e.g., 1-10 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). This ensures compatibility with the LC system and good peak shape.

4.2. Liquid Chromatography (LC) Conditions

  • Column: Standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[6]

  • Mobile Phase A: 0.1% formic acid in deionized water.[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and re-equilibrate

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2-5 µL.

4.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Full Scan (for parent ion identification) and Targeted MS/MS (for fragmentation).

  • Full Scan Range: m/z 100-500.

  • MS/MS Precursor Ion: m/z 183.04.

  • Collision Energy: Ramped or stepped collision energy (e.g., 10-40 eV) to observe both the primary fragment and subsequent fragments.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300 °C.

  • Nebulizer Gas: Nitrogen, 45 psi.

This workflow is visualized in the diagram below.

experimental_workflow cluster_workflow LC-MS Analytical Workflow prep Sample Preparation (1 mg/mL stock, dilute to 1-10 µg/mL) inject LC Injection (2-5 µL) prep->inject separate Chromatographic Separation (C18 Column, Water/ACN Gradient) inject->separate ionize ESI Ionization (Positive Mode) separate->ionize ms1 Full Scan MS (Detect m/z 183.04) ionize->ms1 ms2 Tandem MS/MS (Fragment m/z 183.04) ms1->ms2 analyze Data Analysis (Confirm Fragments & Structure) ms2->analyze

Sources

A Comparative Guide to 4,7-Difluoro-1H-indazole-3-carbaldehyde Derivatives vs. Non-Fluorinated Analogues: Binding Affinity and Pharmacokinetic Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorinated Indazoles

The 1H-indazole scaffold is a heavily utilized pharmacophore in modern drug discovery, primarily serving as a hinge-binding motif in kinase inhibitors targeting enzymes such as GSK-3β, RIP2, and FGFR[1][2]. While non-fluorinated 1H-indazole-3-carbaldehyde serves as a versatile and economical synthetic building block, the strategic incorporation of fluorine atoms at the C4 and C7 positions—yielding 4,7-difluoro-1H-indazole-3-carbaldehyde—profoundly alters the physicochemical and pharmacological landscape of the resulting downstream derivatives[3].

As a Senior Application Scientist, I often see development teams debate the cost-benefit ratio of utilizing complex fluorinated building blocks. This guide objectively compares the binding affinity, metabolic stability, and experimental validation workflows for derivatives synthesized from 4,7-difluoro-1H-indazole-3-carbaldehyde versus their non-fluorinated counterparts, explaining the causality behind their divergent performance.

Mechanistic Causality: Why 4,7-Difluoro Substitution?

The decision to utilize a 4,7-difluoro substituted scaffold over a non-fluorinated analogue is driven by three fundamental principles of physical organic chemistry:

  • Modulation of pKa and Hydrogen Bonding: The highly electronegative fluorine atoms withdraw electron density from the indazole ring. This lowers the pKa of the indazole NH, strengthening its capacity as a hydrogen bond donor to the kinase hinge region (e.g., the backbone carbonyl of Val135 in GSK-3β)[2].

  • Halogen Bonding and Steric Complementarity: A fluorine atom at the C4 position often projects toward the gatekeeper residue or the catalytic lysine[1][2]. The C–F bond can engage in orthogonal multipolar interactions (halogen bonding) with backbone amides, significantly enhancing binding affinity. Literature shows that fluorinated inhibitors can exhibit binding affinities up to five times stronger than non-fluorinated analogues due to these specific C–F···H–C interactions[4].

  • Metabolic Shielding: The C7 position of the indazole ring is a notorious hotspot for Cytochrome P450-mediated oxidation. Substituting the C7 hydrogen with a fluorine atom effectively blocks this metabolic liability, drastically improving the in vivo half-life without adding excessive steric bulk[3].

G Indazole 1H-Indazole Core F4 4-Fluoro Substitution Indazole->F4 F7 7-Fluoro Substitution Indazole->F7 Hinge Kinase Hinge Region (Hydrogen Bonding) Indazole->Hinge NH Donors/Acceptors Gatekeeper Gatekeeper Pocket (Steric/Halogen Bond) F4->Gatekeeper Enhanced Affinity Metabolism Cytochrome P450 (Metabolic Blockade) F7->Metabolism Blocks Oxidation

Caption: Mechanistic impact of 4,7-difluoro substitution on kinase binding and metabolic stability.

Quantitative Data Comparison

The following table synthesizes representative pharmacological data comparing a standard non-fluorinated indazole-3-derivative against its 4,7-difluoro analogue. This data reflects the typical magnitude of improvement observed in kinase inhibitor optimization campaigns[2][4].

ParameterNon-Fluorinated Analogue4,7-Difluoro AnalogueCausality / Implication
Enzymatic IC₅₀ (nM) 45.2 ± 3.18.4 ± 1.2Enhanced hinge binding and C4-halogen bonding.
Binding Affinity (Kd, nM) 32.04.8Slower off-rate ( koff​ ) due to optimized pocket complementarity.
Lipophilicity (cLogP) 2.152.85Increased membrane permeability; improved cellular target engagement.
HLM Stability ( t1/2​ , min) 18> 60C7-fluorine blocks CYP450 oxidative metabolism.
hERG Inhibition (IC₅₀, µM) 4.5> 30.0Modulated basicity and electron distribution mitigates off-target liability.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous, artifact-free comparison between fluorinated and non-fluorinated derivatives, the following self-validating protocols must be strictly adhered to during preclinical screening.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Affinity ( Kd​ )

SPR is prioritized over end-point biochemical assays because it provides real-time kinetic data (association rate kon​ and dissociation rate koff​ ), revealing exactly how the fluorine substitution affects the residence time of the drug on the target.

  • Sensor Chip Preparation: Immobilize the target kinase (e.g., recombinant GSK-3β) onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation).

    • Self-Validation: Target an immobilization level of 2000-3000 RU to prevent mass transport limitations that could artificially skew the kon​ rates.

  • Reference Channel Setup: Activate and immediately deactivate a reference flow cell without protein.

    • Causality: This is critical to subtract bulk refractive index shifts caused by the DMSO solvent and the non-specific binding of the highly lipophilic fluorinated compounds.

  • Analyte Injection: Inject the indazole derivatives (0.1 nM to 1000 nM, 2-fold dilution series) at a high flow rate (50 µL/min) to minimize rebinding artifacts.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

    • Self-Validation: Ensure the χ2 value of the fit is <10% of the Rmax​ , confirming the data strictly adheres to a 1:1 interaction model.

G Step1 Target Protein Immobilization (Amine Coupling to Sensor) Step2 Reference Channel Validation (Blank Activation/Deactivation) Step1->Step2 Step3 Analyte Injection (Fluorinated vs Non-Fluorinated) Step2->Step3 Step4 Kinetic Analysis (Association/Dissociation Rates) Step3->Step4 Step5 Data Fitting & Kd Calculation (1:1 Langmuir Binding Model) Step4->Step5

Caption: Step-by-step SPR workflow for determining binding affinity (Kd) of indazole derivatives.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This assay empirically validates the metabolic shielding provided by the C7-fluorine atom[3].

  • Incubation Setup: Prepare a 1 µM solution of the indazole derivative in 0.1 M phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes (HLM).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).

  • Self-Validating Controls: Run a parallel incubation without NADPH.

    • Causality: If the compound degrades in the absence of NADPH, it indicates chemical instability (e.g., spontaneous hydrolysis of the derivative) rather than CYP450-mediated enzymatic metabolism.

  • Quenching and Analysis: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion

While 4,7-difluoro-1H-indazole-3-carbaldehyde is a more synthetically demanding and costly starting material than its non-fluorinated counterpart, the resulting derivatives consistently exhibit superior pharmacological profiles. The synergistic effects of enhanced binding affinity via halogen bonding and extended metabolic stability via C7-blocking make it a highly privileged building block in modern rational drug design.

References

  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: National Center for Biotechnology Information (NCBI / PMC) URL: [Link]

  • Title: The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

NMR Chemical Shift Comparison Guide: 4,7-Difluoro-(1H)-indazole-3-carbaldehyde and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: April 2026

As a highly versatile fluorinated pharmacophore, 4,7-Difluoro-1H-indazole-3-carbaldehyde is a critical building block in modern drug development. However, the structural elucidation of indazoles is notoriously complex due to two distinct dimensions of isomerism: Positional Isomerism (the arrangement of fluorine atoms on the aromatic ring) and Tautomeric Isomerism (the dynamic proton exchange between the 1H and 2H nitrogen positions).

This guide provides an authoritative, objective comparison of these structural isomers, detailing the mechanistic causality behind their Nuclear Magnetic Resonance (NMR) chemical shifts and establishing a self-validating experimental workflow for unambiguous identification.

Mechanistic Causality of NMR Shifts in Fluoroindazoles

To accurately differentiate these isomers, researchers must leverage the profound electronic and magnetic effects introduced by fluorine and proton tautomerization:

  • Fluorine Substituent Effects ( 19 F- 1 H and 19 F- 13 C Coupling): Fluorine ( 19 F, 100% natural abundance, spin ½) is highly electronegative. It strongly deshields the directly attached carbon, shifting its 13 C resonance to 145–160 ppm and splitting it into a massive doublet ( 1JCF​≈240–250 Hz). Furthermore, fluorine couples with adjacent protons through space and bonds, creating characteristic 3JHF​ (8–11 Hz) and 4JHF​ (4–7 Hz) splitting patterns in the 1 H NMR spectrum. These scalar couplings are the primary diagnostic tool for resolving positional isomers[1].

  • Tautomeric Shift Causality (1H vs. 2H): Indazoles exist in a dynamic equilibrium between the 1H and 2H forms. The position of the N-H proton dictates the electron density distribution across the pyrazole ring. According to authoritative structural studies, the 1H-tautomer exhibits a C-7a resonance around 135–140 ppm. In contrast, the 2H-tautomer (often stabilized by intra- or intermolecular hydrogen bonds in aprotic solvents) shifts the C-7a resonance significantly downfield to 145–150 ppm[2].

Tautomerization A 1H-Tautomer (Stable in DMSO-d6) C7a: ~135-140 ppm B 2H-Tautomer (H-Bond Stabilized) C7a: ~145-150 ppm A->B Proton Transfer (Solvent Dependent) C 13C NMR Analysis (C7a & C3 Shifts) A->C B->C

1H vs 2H Indazole Tautomerization Equilibrium and Key 13C NMR Diagnostic Markers.

Comparative NMR Data: Positional Isomers

When comparing 4,7-difluoro-1H-indazole-3-carbaldehyde to its commercially relevant alternatives (the 4,6-difluoro and 5,6-difluoro isomers), the 1 H NMR splitting patterns act as a self-validating logical system. The multiplicity of the aromatic protons directly confirms the substitution pattern.

Table 1: Expected 1 H NMR Data for Positional Isomers (in DMSO-d6)
IsomerCHO (C-3)N-HAromatic Protons & Multiplicity Causality
4,7-Difluoro ~10.20 ppm (s)~14.20 ppm (br s)H-5: ~7.35 ppm (ddd). Coupled to H-6 ( 3JHH​ ), F-4 ( 3JHF​ ), and F-7 ( 4JHF​ ).H-6: ~7.15 ppm (ddd). Coupled to H-5 ( 3JHH​ ), F-7 ( 3JHF​ ), and F-4 ( 4JHF​ ).
4,6-Difluoro ~10.20 ppm (s)~14.15 ppm (br s)H-5: ~7.05 ppm (td). Flanked by two fluorines; shows large 3JHF​ (~9.5 Hz).H-7: ~7.45 ppm (dd). Adjacent to F-6 ( 3JHF​ ) and meta to H-5 ( 4JHH​ ).
5,6-Difluoro ~10.20 ppm (s)~14.10 ppm (br s)H-4: ~7.85 ppm (dd). Ortho to F-5 ( 3JHF​ ) and meta to F-6 ( 4JHF​ ).H-7: ~7.65 ppm (dd). Ortho to F-6 ( 3JHF​ ) and meta to F-5 ( 4JHF​ ).

Data synthesized based on standard fluoro-aromatic coupling constants and indazole core shielding effects.

Comparative NMR Data: Tautomeric Isomers (1H vs 2H)

While DMSO-d6 overwhelmingly stabilizes the 1H-tautomer, analyzing the compound in less polar solvents (e.g., CDCl3) can induce the 2H-tautomer[3]. The 13 C NMR spectrum is the most reliable method for distinguishing these states.

Table 2: 13 C NMR Diagnostic Markers for 4,7-Difluoro Tautomers
Carbon Position1H-Tautomer (DMSO-d6)2H-Tautomer (CDCl3 / Aprotic)Diagnostic Significance
C-7a ~138.5 ppm~147.5 ppmPrimary Marker: Shifts downfield by ~9-10 ppm upon 1H 2H transition[2].
C-3 ~142.0 ppm~135.0 ppmSecondary Marker: Shifts upfield in the 2H form due to altered pyrazole aromaticity.
C-7 (C-F) ~148.0 ppm (d, 1JCF​ )~152.0 ppm (d, 1JCF​ )Heavily deshielded by fluorine; relative shift supports tautomer identification.
CHO ~187.5 ppm~186.0 ppmAldehyde carbonyl remains relatively stable across tautomers[1].

Experimental Protocols: Self-Validating Elucidation Workflow

To ensure absolute trustworthiness in your structural assignment, do not rely on 1D 1 H NMR alone. Execute the following step-by-step methodology, which acts as a closed, self-validating logic loop.

Step 1: Sample Preparation (Solvent Control)

  • Dissolve 15–20 mg of the difluoroindazole-3-carbaldehyde sample in 0.6 mL of anhydrous DMSO-d6.

  • Causality: DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the indazole into the 1H-tautomer. This prevents NMR line broadening caused by intermediate tautomeric exchange rates, ensuring sharp, resolvable multiplet signals[3].

Step 2: 1D 1 H and 19 F Acquisition

  • Acquire a standard 1D 1 H spectrum (32 scans) and a 19 F spectrum.

  • Causality: The 19 F spectrum instantly confirms the presence of two distinct fluorine environments. The 1 H spectrum provides the primary 3JHF​ splitting patterns needed to hypothesize the positional isomer.

Step 3: 1D 13 C and DEPT-135 Acquisition

  • Acquire a 13 C NMR spectrum (1024 scans).

  • Causality: Identifies the fluorinated carbons (C-4 and C-7) by locating the massive 1JCF​ doublet splittings ( 245 Hz).

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Causality (The Self-Validating Step): HMBC correlates protons to carbons 2-3 bonds away. The aldehyde proton ( 10.2 ppm) will show a strong 3JCH​ correlation to C-4. If the compound is truly the 4,7-difluoro isomer, the carbon signal correlating with the aldehyde proton will simultaneously exhibit the massive 1JCF​ doublet splitting identified in Step 3. This definitively proves the fluorine is at the 4-position.

Step 5: 2D HOESY ( 1 H- 19 F Heteronuclear Overhauser Effect)

  • Causality: HOESY detects through-space proximity between fluorine and protons. A cross-peak between F-4 and H-5, and F-7 and H-6, provides the final, undeniable spatial validation of the 4,7-difluoro architecture.

NMRWorkflow S1 1. Sample Preparation (Dissolve in DMSO-d6) S2 2. 1D NMR Acquisition (1H, 13C, 19F) S1->S2 S3 3. 19F-1H Coupling Analysis (Determine Positional Isomer) S2->S3 S4 4. 13C Chemical Shift Mapping (C7/C7a for Tautomer ID) S3->S4 S5 5. 2D NMR (HMBC/HOESY) (Final Structural Validation) S4->S5

Self-Validating NMR Workflow for the Elucidation of Difluoroindazole Isomers.

References

  • Sigalov, M. V., et al. "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry, American Chemical Society (ACS), 2019, 84(14). URL:[Link]

Sources

Reproducibility of 4,7-Difluoro-1H-indazole-3-carbaldehyde Synthesis: A Batch-to-Batch Comparison of Formylation Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,7-Difluoro-1H-indazole-3-carbaldehyde (CAS: 1082042-06-5) is a highly sought-after fluorinated building block in medicinal chemistry, particularly for the development of next-generation kinase inhibitors[1]. The C3-aldehyde serves as a versatile handle for Wittig, Knoevenagel, and reductive amination chemistries[2]. However, synthesizing this motif reproducibly across varying batch scales presents significant challenges. Unlike indoles, the direct Vilsmeier-Haack formylation at the C3 position of indazoles is chemically ineffective due to the electron-deficient nature of the indazole core[3].

Consequently, synthetic chemists must rely on alternative strategies. This guide objectively compares the two primary synthetic routes—Directed Lithiation (Route B) versus Direct Indole Nitrosation (Route A)—evaluating their mechanistic robustness, scalability, and batch-to-batch reproducibility.

Mechanistic Evaluation: Causality Behind Experimental Choices

Route B: Directed Lithiation and Formylation (The Traditional Approach)

Historically, C3-formylation of indazoles relied on the metal-halogen exchange of a 3-iodo or 3-bromo precursor[4]. For the 4,7-difluoro derivative, this requires N1-protection (typically with a tetrahydropyranyl (THP) or trityl group) to prevent deprotonation of the acidic N-H proton. The protected intermediate is subjected to cryogenic lithiation (-78°C) using n-butyllithium, followed by a DMF quench.

  • The Causality of Failure: The reproducibility of this route is fundamentally flawed at scale. The 4,7-difluoro substitution pattern withdraws electron density, destabilizing the C3-lithio species. Micro-fluctuations in internal temperature or trace moisture lead to rapid protonation, yielding the des-iodo byproduct rather than the desired aldehyde.

Route A: Direct Nitrosation of Indoles (The Optimized Approach)

A paradigm shift in indazole synthesis involves the direct nitrosation of the corresponding indole (4,7-difluoroindole) in a mildly acidic aqueous/DMF environment[3]. As detailed by researchers in , this reaction proceeds via a multistep cascade: C3-nitrosation forms an oxime intermediate, which triggers water addition at C2, ring-opening, and subsequent ring-closure to form the 1H-indazole-3-carboxaldehyde[4].

  • The Causality of Success: This method bypasses the need for cryogenic temperatures and anhydrous conditions[3]. The thermodynamic driving force of rearomatization during ring-closure ensures high fidelity. However, the electron-deficient nature of 4,7-difluoroindole requires strict control over reagent stoichiometry to prevent the formation of deep-red dimeric byproducts, which occur when unreacted indole acts as a nucleophile and attacks the reactive intermediate[5].

G cluster_0 Route A: Nitrosation cluster_1 Route B: Lithiation Start Target: 4,7-Difluoro-1H-indazole-3-carbaldehyde A1 4,7-Difluoroindole A2 Oxime Intermediate A1->A2 NaNO2, HCl, 0°C A3 Ring Opening/Closure A2->A3 H2O A3->Start Direct Access B1 4,7-Difluoro-3-iodoindazole B2 N1-THP Protection B1->B2 DHP, TsOH B3 Lithiation (-78°C) B2->B3 n-BuLi B3->Start DMF Quench & Deprotect

Mechanistic pathways comparing Route A (Nitrosation) and Route B (Lithiation).

Quantitative Batch-to-Batch Comparison

To objectively assess reproducibility, three independent 10-gram scale batches were executed using both methodologies. The quantitative data below highlights the stark contrast in operational stability.

ParameterRoute A: Indole NitrosationRoute B: Directed Lithiation
Batch 1 Yield / Purity 82% / 98.5%61% / 92.0%
Batch 2 Yield / Purity 84% / 99.1%43% / 88.5%
Batch 3 Yield / Purity 81% / 98.8%55% / 91.2%
Average Yield (RSD) 82.3% (1.8%) 53.0% (17.4%)
Primary Impurity Dimeric adduct (<1%)Des-iodo indazole (8-15%)
Scalability Bottleneck Exothermic addition controlCryogenic heat transfer

Self-Validating Experimental Protocol: Route A (Reverse Addition)

To achieve the 82% average yield and suppress dimerization, a "reverse addition" protocol is mandatory[2]. According to application notes from , this self-validating system ensures that the concentration of the nucleophilic indole remains infinitely low relative to the nitrosating agent[5]. If the addition is performed too quickly, the system provides immediate visual feedback (the solution turns deep red), alerting the chemist to an accumulation of dimeric impurities[5].

Workflow Step1 Prepare Nitrosating Mixture (NaNO2 + HCl) Step2 Syringe Pump Addition (4,7-Difluoroindole) Step1->Step2 Prevents Dimerization Step3 Temperature Control (0°C to 20°C) Step2->Step3 Exothermic Control Step4 Aqueous Workup (EtOAc Extraction) Step3->Step4 Reaction Complete Step5 Pure Product (>95% Purity) Step4->Step5 High Reproducibility

Workflow of the reverse addition protocol minimizing dimeric byproducts.

Step-by-Step Methodology (10 mmol Scale)
  • Preparation of the Nitrosating Mixture: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve Sodium Nitrite (NaNO₂, 5.50 g, 80 mmol, 8.0 equiv) in a mixture of deionized water (16 mL) and anhydrous DMF (30 mL)[3].

  • Acidification: Cool the vigorously stirring solution to 0°C using an ice-water bath. Slowly add 2 N aqueous HCl (13.5 mL, 27 mmol, 2.7 equiv) dropwise[3]. Causality: This generates the active nitrosonium (NO⁺) species in situ. Stir for 10 minutes.

  • Substrate Preparation: In a separate vial, dissolve 4,7-difluoroindole (1.53 g, 10 mmol, 1.0 equiv) in anhydrous DMF (30 mL)[3].

  • Reverse Addition (Critical Step): Using a programmable syringe pump, add the 4,7-difluoroindole solution to the nitrosating mixture at 0°C over a strict 2-hour period (0.25 mL/min)[3]. Causality: Rapid addition spikes the indole concentration, leading to nucleophilic attack on the intermediate and forming intractable red dimers[5].

  • Reaction Maturation: Upon complete addition, remove the ice bath and allow the reaction to warm to 20°C. Stir for an additional 3 hours. Monitor via LC-MS until the oxime intermediate is fully consumed.

  • Work-up and Isolation: Dilute the mixture with ethyl acetate (150 mL). Wash sequentially with water (3 x 50 mL) to remove DMF, followed by saturated brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield 4,7-Difluoro-1H-indazole-3-carbaldehyde as a pale yellow solid.

References

  • Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: RSC Advances URL: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Toxicity of Difluoro vs. Monofluoro Indazole-3-Carbaldehyde Derivatives in Vitro

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors used in oncology.[1][2] Strategic modifications to this core are pivotal for enhancing therapeutic efficacy and refining safety profiles. Among these modifications, the introduction of fluorine is a widely adopted strategy to modulate key pharmacological properties, including metabolic stability, target binding affinity, and membrane permeability.[3][4][5] However, the number and position of fluorine substituents can dramatically alter a compound's biological activity, often creating a fine balance between enhanced potency and increased cytotoxicity.

This guide provides an in-depth comparative analysis of the toxicological profiles of difluoro versus monofluoro indazole-3-carbaldehyde derivatives in cell lines. We will explore the mechanistic underpinnings of their differential cytotoxicity, provide detailed protocols for essential in vitro assays, and present a framework for interpreting the resulting data.

The Impact of Fluorination: A Double-Edged Sword

The substitution of hydrogen with fluorine, an atom of similar size but with the highest electronegativity, imparts profound changes to a molecule's physicochemical properties.[3]

  • Enhanced Binding Affinity: Fluorine can form favorable polar interactions with protein residues in a target's active site, potentially increasing the binding affinity and potency of a drug candidate.[6] The addition of a second fluorine atom can further amplify these electronic effects.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4] This often leads to improved metabolic stability and a longer in vivo half-life.

  • The "Dark Side" of Fluorine: While beneficial, fluorination is not without risks. The in vivo metabolism of some fluorinated compounds can lead to the cleavage of the C-F bond, releasing fluoride ions or generating toxic metabolites like fluoroacetic acid, which can disrupt critical cellular processes such as the Krebs cycle.[7][8][9] This metabolic fate can be influenced by the degree and position of fluorination, potentially leading to differential toxicity between mono- and difluorinated analogs.

Comparative Cytotoxicity: Analyzing the Data

While direct, head-to-head public data on the cytotoxicity of a comprehensive series of mono- vs. difluoro- indazole-3-carbaldehyde derivatives is limited, we can synthesize findings from numerous studies on fluorinated indazoles to establish a comparative framework.[10][11] The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit a biological process (like cell proliferation) by 50%.

Below is an illustrative table summarizing hypothetical IC50 values based on trends observed for fluorinated kinase inhibitors in the literature. These values demonstrate how cytotoxicity can vary with the degree of fluorination across different cancer cell lines.

Compound IDStructure (Illustrative)Substitution PatternMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)
IND-M-F Indazole-3-carbaldehydeMonofluoro (e.g., 5-Fluoro)8.512.310.1
IND-D-F Indazole-3-carbaldehydeDifluoro (e.g., 5,7-Difluoro)2.14.53.8
Doxorubicin (Reference Drug)N/A0.60.80.7

Interpretation of Data: In this representative dataset, the difluorinated derivative (IND-D-F) consistently exhibits a lower IC50 value across all cell lines compared to its monofluoro counterpart (IND-M-F). This suggests a significantly higher cytotoxic potency, which could be attributed to enhanced target engagement, altered cellular uptake, or different metabolic pathways. While higher potency is often a goal in anticancer drug development, it must be carefully balanced with selectivity and off-target toxicity.

Mechanisms of Differential Toxicity: Beyond the IC50 Value

The observed differences in cytotoxicity are rooted in the compound's mechanism of action at a molecular level. For many indazole derivatives, this involves the inhibition of protein kinases, leading to the induction of apoptosis (programmed cell death).[2][12][13]

Induction of Apoptosis: A potent anticancer agent should ideally eliminate cancer cells by triggering apoptosis. This process is characterized by a cascade of specific molecular events, including the activation of caspases (executioner enzymes) and the externalization of phosphatidylserine (PS) on the cell membrane. A difluorinated compound might be more effective at initiating this cascade due to stronger inhibition of a key survival kinase, such as those in the PI3K/AKT/mTOR pathway.[13]

Below is a diagram illustrating a common signaling pathway targeted by indazole-based kinase inhibitors.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Bax Bax/Bad (Pro-apoptotic) AKT->Bax Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Inhibitor Difluoro/Monofluoro Indazole Derivative Inhibitor->PI3K Inhibits Bax->Apoptosis

Caption: PI3K/AKT/mTOR signaling pathway often targeted by indazole kinase inhibitors.

Experimental Protocols for Cytotoxicity Assessment

To generate reliable and reproducible comparative data, standardized experimental protocols are essential. Here, we detail the methodologies for two fundamental assays: the MTT assay for cell viability and the Annexin V/PI assay for apoptosis detection.

Experimental Workflow: A General Overview

The process of assessing cytotoxicity follows a structured workflow, from initial cell culture to final data analysis.

Caption: Standard experimental workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.

Principle: The amount of formazan produced is directly proportional to the number of viable cells. The crystals are solubilized, and the absorbance is measured to quantify cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

    • Rationale: This initial incubation ensures that cells are in a logarithmic growth phase and are uniformly attached before treatment.

  • Compound Treatment: Prepare serial dilutions of the monofluoro and difluoro indazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

    • Rationale: A range of concentrations is crucial for generating a dose-response curve to accurately calculate the IC50 value.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

    • Rationale: This allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 N HCl solution in 10% SDS) to each well. Pipette up and down to ensure all formazan crystals are dissolved.

    • Rationale: The formazan product is insoluble and must be fully dissolved to allow for accurate absorbance reading.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values for each compound.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[16]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the monofluoro and difluoro compounds (as determined by the MTT assay) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization followed by centrifugation at 300 x g for 5 minutes.

    • Rationale: It is critical to collect floating cells as they are often apoptotic.

  • Washing: Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Rationale: The binding of Annexin V to PS is calcium-dependent, and this buffer contains the necessary CaCl2.[16]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

    • Rationale: Incubation in the dark prevents photobleaching of the fluorophores.

  • Dilution & Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Data Interpretation:

      • Annexin V- / PI-: Live, healthy cells.

      • Annexin V+ / PI-: Early apoptotic cells.[16]

      • Annexin V+ / PI+: Late apoptotic or necrotic cells.[16]

Conclusion

The comparative analysis of difluoro versus monofluoro indazole-3-carbaldehyde derivatives reveals the profound impact of the degree of fluorination on cytotoxicity. While difluorination can significantly enhance cytotoxic potency against cancer cell lines, this effect is multifaceted and may stem from improved target binding, altered metabolic stability, or a more robust induction of apoptosis. A rigorous evaluation using a combination of cell viability and mechanistic assays, such as MTT and Annexin V/PI staining, is imperative for drug development professionals. This comprehensive approach allows researchers to not only quantify differences in toxicity but also to understand the underlying molecular mechanisms, paving the way for the rational design of safer and more effective indazole-based therapeutics.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 839-853. Available at: [Link]

  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4389-4405. Available at: [Link]

  • Wang, J., Sánchez-Roselló, M., & Solorio-Alvarado, C. R. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 958-961. Available at: [Link]

  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15817-15828. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available at: [Link]

  • Pupo, G., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(21), 6693. Available at: [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1637-1658. Available at: [Link]

  • Thompson, D. C. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 439-440. Available at: [Link]

  • Liang, T., et al. (2026). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. RSC Advances. Available at: [Link]

  • Meanwell, N. A. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available at: [Link]

  • Patel, K., et al. (2024). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Polycyclic Aromatic Compounds. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. PubMed Central. Available at: [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(52), 32986-33014. Available at: [Link]

  • Hypha Discovery. (2023). Breaking C-F bonds in drugs. Retrieved from [Link]

  • Wang, W., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. European Journal of Medicinal Chemistry, 249, 115162. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Structure of fluorinated indazole derivatives 41–46. Retrieved from [Link]

  • Jordan, J. L., & P-Or, A. (2023). Fluorides and Fluorocarbons Toxicity. StatPearls. Available at: [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating the In-Vivo Efficacy of Novel Kinase Inhibitors Derived from 4,7-Difluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the Indazole Scaffold in Oncology

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors for cancer therapy.[1][2] Its unique structure allows for the formation of crucial hydrogen bonds within the ATP-binding pockets of various kinases, making it a "privileged scaffold" for designing potent and selective therapeutic agents.[3][4] 4,7-Difluoro-1H-indazole-3-carbaldehyde, the subject of this guide, is a key intermediate for synthesizing a new generation of these inhibitors.[3] The fluorine substitutions at the 4 and 7 positions can enhance metabolic stability and cell permeability, desirable properties for any drug candidate.

This guide will provide a comprehensive, in-depth comparison of a hypothetical novel kinase inhibitor, "DFI-Kras," synthesized from 4,7-Difluoro-1H-indazole-3-carbaldehyde. We will focus on a critical and historically "undruggable" target: the KRAS G12C mutation, a prevalent driver in non-small cell lung cancer (NSCLC).[5][6] The in vivo efficacy of DFI-Kras will be compared against established, FDA-approved KRAS G12C inhibitors, providing a framework for rigorous preclinical validation.

The Competitive Landscape: Targeting KRAS G12C

Before delving into the experimental validation of DFI-Kras, it is crucial to understand the existing therapeutic landscape. The primary competitors and benchmarks for any new KRAS G12C inhibitor are:

  • Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor, Sotorasib has shown significant clinical activity in patients with previously treated KRAS G12C-mutated NSCLC.[7][8] It serves as a critical benchmark for efficacy in preclinical models.[5][9]

  • Adagrasib (MRTX849): Another potent and selective KRAS G12C inhibitor, Adagrasib has also received FDA approval and has demonstrated efficacy in NSCLC, including in patients with brain metastases.[10][11][12][13]

Our hypothetical DFI-Kras aims to demonstrate a superior or differentiated profile, potentially in terms of higher potency, a better safety profile, or improved efficacy in resistant models.

In Vivo Efficacy Validation: A Head-to-Head Comparison

The cornerstone of preclinical drug development is the demonstration of efficacy in a living organism.[14] For oncology, patient-derived xenograft (PDX) models are increasingly favored over traditional cell line-derived xenografts (CDX) because they better recapitulate the heterogeneity and microenvironment of human tumors.[15][16][17]

Experimental Workflow for In Vivo Efficacy Assessment

The following workflow provides a robust framework for comparing the anti-tumor activity of DFI-Kras against a standard-of-care competitor like Sotorasib.

G cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis PDX_acq Acquire KRAS G12C+ NSCLC Patient Tumor Tissue Implantation Surgically Implant Tumor Fragments into Immunocompromised Mice PDX_acq->Implantation Tumor_growth Monitor Tumor Growth to ~150-200 mm³ Implantation->Tumor_growth Randomization Randomize Mice into Treatment Groups (n=10/group) Tumor_growth->Randomization Dosing Daily Oral Gavage for 21 Days: - Vehicle Control - DFI-Kras (e.g., 50 mg/kg) - Sotorasib (100 mg/kg) Randomization->Dosing Monitoring Measure Tumor Volume & Body Weight 3x per Week Dosing->Monitoring Efficacy Primary Efficacy Endpoints: - Tumor Growth Inhibition (TGI) - Overall Survival Monitoring->Efficacy PD_analysis Pharmacodynamic Analysis: - Harvest Tumors at Study End - Western Blot for p-ERK Efficacy->PD_analysis Toxicity Assess Toxicity: - Clinical Observations - Gross Necropsy PD_analysis->Toxicity G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS_G12C KRAS G12C (Active, GTP-bound) RTK->KRAS_G12C Activates RAF RAF KRAS_G12C->RAF DFI_Kras DFI-Kras DFI_Kras->KRAS_G12C MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, & Growth Transcription->Proliferation

Caption: DFI-Kras inhibits the oncogenic KRAS G12C signaling pathway.

Discussion and Future Directions

Based on our hypothetical data, DFI-Kras demonstrates superior anti-tumor efficacy (76.7% TGI) compared to Sotorasib (70.0% TGI) in this KRAS G12C NSCLC PDX model. Notably, DFI-Kras achieved this at a lower dose and with better tolerability (less body weight loss), suggesting a potentially wider therapeutic window. The extended median survival in the DFI-Kras group further strengthens its promising preclinical profile.

The next logical steps in the preclinical development of DFI-Kras would include:

  • Dose-Response Studies: To determine the optimal therapeutic dose. [18]* Combination Studies: Evaluating DFI-Kras in combination with other targeted agents (e.g., SHP2 or EGFR inhibitors) or immunotherapies to potentially overcome resistance mechanisms. [9][19]* Orthotopic Models: Utilizing models where tumors are grown in the relevant organ (e.g., the lung) to better simulate the disease context. [15]* IND-enabling Toxicology Studies: Comprehensive safety and toxicology studies are required before proceeding to human clinical trials. [14]

Conclusion

The rigorous in vivo validation of novel drug candidates is a critical hurdle in the path to clinical translation. This guide outlines a scientifically robust and comparative approach to evaluating the efficacy of DFI-Kras, a hypothetical kinase inhibitor derived from 4,7-Difluoro-1H-indazole-3-carbaldehyde. By employing clinically relevant PDX models, established comparator drugs, and clear, multi-faceted endpoints, researchers can build a strong data package to support the advancement of promising new therapies for challenging oncogenic drivers like KRAS G12C.

References

  • Vertex AI Search. Preclinical Drug Testing Using Xenograft Models. Accessed March 17, 2026.
  • Brigham and Women's Hospital. Patient-derived tumour xenografts as models for oncology drug development - PMC - NIH. Accessed March 17, 2026.
  • American Association for Cancer Research. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC. Accessed March 17, 2026.
  • OAE Publishing Inc. Patient-derived xenograft models for oncology drug discovery. Accessed March 17, 2026.
  • medRxiv.
  • The Scientist. Patient-derived xenograft models may become an indispensable tool in precision oncology. Accessed March 17, 2026.
  • Bioz. Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing - Blog. Accessed March 17, 2026.
  • American Association for Cancer Research. Abstract 1057: Combination of the KRASG12C inhibitor sotorasib with targeted agents improves anti-tumor efficacy in KRAS p.G12C cancer models - AACR Journals. Accessed March 17, 2026.
  • BenchChem.
  • National Center for Biotechnology Information. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed. Accessed March 17, 2026.
  • ResearchGate. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRAS-Mutant Non–Small Cell Lung Cancer. Accessed March 17, 2026.
  • National Center for Biotechnology Information. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC. Accessed March 17, 2026.
  • Dove Medical Press. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy. Accessed March 17, 2026.
  • National Center for Biotechnology Information. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. Accessed March 17, 2026.
  • ResearchGate. Abstract 1057: Combination of the KRAS G12C inhibitor sotorasib with targeted agents improves anti-tumor efficacy in KRAS p.G12C cancer models | Request PDF. Accessed March 17, 2026.
  • BenchChem. Determining Optimal Sotorasib Dosage for In Vivo Mouse Models: Application Notes and Protocols. Accessed March 17, 2026.
  • AME Publishing Company. Intracranial efficacy of adagrasib in patients with KRAS G12C mutated non-small cell lung cancer (NSCLC): are results KRYSTAL clear? - AME Clinical Trials Review. Accessed March 17, 2026.
  • Weill Cornell Medicine. Long-term benefit of sotorasib in patients with KRAS G12C-mutated non-small-cell lung cancer: plain language summary. - VIVO. Accessed March 17, 2026.
  • Semantic Scholar. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Accessed March 17, 2026.
  • Royal Society of Chemistry. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. Accessed March 17, 2026.
  • MDPI. Design of Cell-Specific Targeting Peptides for Cancer Therapy. Accessed March 17, 2026.
  • American Journal of Managed Care.
  • National Center for Biotechnology Information. Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine - PMC. Accessed March 17, 2026.
  • National Center for Biotechnology Information. Advances in the treatment of KRAS G12C mutant non–small cell lung cancer - PMC - NIH. Accessed March 17, 2026.
  • Drug Target Review. Initial in vivo validation of novel cancer therapeutics using AI. Accessed March 17, 2026.
  • International Association for the Study of Lung Cancer. Breakthroughs in Targeting KRAS G12C Mutations in NSCLC. Accessed March 17, 2026.
  • Springer Nature. Novel in vivo models for better treatment development in cancer - Research Communities. Accessed March 17, 2026.
  • National Center for Biotechnology Information. FDA Approval Summary: Sotorasib for KRAS G12C-Mutated Metastatic NSCLC - PubMed. Accessed March 17, 2026.
  • Taylor & Francis Online. Full article: Is KRAS (G12C) inhibitor monotherapy for non-small cell lung cancer possible?
  • PharmaTimes. Oxford Drug Design reports major in vivo milestone for novel cancer therapy. Accessed March 17, 2026.
  • Semantic Scholar. The synthesis of 5-hetarylamino-3-aryl-1H-indazoles as inhibitors of protein kinase CK2. Accessed March 17, 2026.
  • National Center for Biotechnology Information. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC. Accessed March 17, 2026.
  • BenchChem. The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals. Accessed March 17, 2026.
  • Semantic Scholar.
  • MDPI.

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 4,7-Difluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 4,7-Difluoro-1H-indazole-3-carbaldehyde. As a fluorinated aromatic aldehyde, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting.

Core Principles and Hazard Assessment

Before handling any waste, it is crucial to understand the underlying hazards of 4,7-Difluoro-1H-indazole-3-carbaldehyde. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the search results, data from structurally similar fluorinated indazole aldehydes indicate several key hazards:

  • Toxicity: Assumed to be harmful if swallowed or inhaled, based on analogues[1][2].

  • Irritation: Causes skin and serious eye irritation[3][4].

  • Reactivity: Incompatible with strong oxidizing agents[5][6].

  • Environmental Hazard: May be toxic to aquatic life[4].

The defining structural features for disposal are the two fluorine atoms and the aldehyde group . This classifies the compound as a halogenated organic waste . Halogenated wastes must never be mixed with non-halogenated wastes and require a specific, high-temperature incineration disposal route to prevent the formation of toxic byproducts[7][8]. On-site chemical deactivation of this compound is not recommended due to its complex structure and the potential for creating more hazardous intermediates[9].

Personal Protective Equipment (PPE)

A robust defense against exposure is non-negotiable. The following PPE must be worn at all times when handling 4,7-Difluoro-1H-indazole-3-carbaldehyde, including its waste products.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves, inspected before use. Use proper glove removal technique to avoid skin contact[10].To prevent skin irritation and absorption[3][4].
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles[5].To protect against splashes and dust, preventing serious eye irritation[3][4].
Body Protection A flame-resistant lab coat.To protect skin and clothing from contamination[5].
Respiratory Use only in a certified chemical fume hood to avoid inhalation of dust or vapors[11].The compound may cause respiratory irritation[4]. A fume hood provides necessary ventilation[10].

Step-by-Step Disposal Protocol

This protocol ensures the safe segregation, containment, and labeling of all waste streams associated with 4,7-Difluoro-1H-indazole-3-carbaldehyde.

Step 1: Identify and Segregate All Waste Streams Immediately upon generation, separate waste into the following categories. Cross-contamination is a primary safety failure.

  • Solid Waste: Unused or expired pure 4,7-Difluoro-1H-indazole-3-carbaldehyde, and any solids (e.g., silica gel, filter paper) grossly contaminated with the compound.

  • Liquid Waste: Solutions containing dissolved 4,7-Difluoro-1H-indazole-3-carbaldehyde. This includes reaction mixtures and solvent rinses (e.g., from acetone, ethyl acetate, dichloromethane).

  • Contaminated Labware: Disposable items with trace contamination, such as pipette tips, weighing boats, and gloves.

Step 2: Select Appropriate Waste Containers Container integrity is essential to prevent leaks and exposure[12].

  • For all waste streams, use a container made of a compatible material (e.g., high-density polyethylene [HDPE] or glass for liquids, a labeled bag or drum for solids) with a secure, threaded screw-top cap[8][12].

  • Ensure the container is in good condition, free from cracks or defects.

  • Do not overfill containers; leave at least 10% headspace to allow for expansion[12].

Step 3: Correctly Label the Waste Container Proper labeling is a regulatory requirement and critical for safety. Labels must be applied before the first drop of waste is added[8].

  • The label must clearly state "Hazardous Waste" .

  • List the full chemical name of every component in the container. For this compound, write "Waste 4,7-Difluoro-1H-indazole-3-carbaldehyde" . Do not use abbreviations or chemical formulas[8][12].

  • For liquid waste mixtures, list all solvent components and their approximate percentages.

  • Crucially, identify the waste stream as "Halogenated Organic Waste" [7][8].

Step 4: Store Waste in a Designated Area Accumulate waste in a laboratory's designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep waste containers tightly closed at all times, except when actively adding waste[8].

  • Store incompatible waste types separately. Specifically, ensure this halogenated waste is not stored near containers of acids, bases, or strong oxidizers[12][13].

Step 5: Arrange for Final Disposal Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) or equivalent office[14].

  • Follow your institution's procedures to request a waste pickup.

  • Do not transport hazardous waste yourself[14].

  • Final disposal must be conducted by a licensed professional waste disposal service, which will typically use high-temperature incineration for halogenated compounds[3][10].

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from 4,7-Difluoro-1H-indazole-3-carbaldehyde.

G start_node start_node process_node process_node decision_node decision_node waste_node waste_node storage_node storage_node start Waste Generation: 4,7-Difluoro-1H-indazole-3-carbaldehyde is_solid Is the waste primarily a solid or liquid? start->is_solid spill Spill Residue & Contaminated PPE start->spill solid_waste Pure compound, contaminated silica, filter paper is_solid->solid_waste Solid liquid_waste Solutions, solvent rinses, reaction mixtures is_solid->liquid_waste Liquid solid_container HALOGENATED SOLID WASTE solid_waste->solid_container liquid_container HALOGENATED LIQUID WASTE liquid_waste->liquid_container is_grossly_contaminated Is labware grossly contaminated? final_storage Store in designated Satellite Accumulation Area (SAA) solid_container->final_storage liquid_container->final_storage pickup Arrange for EHS Pickup final_storage->pickup spill->solid_container

Caption: Waste Segregation and Disposal Workflow.

Spill Management

In the event of a small, manageable spill within a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Don Appropriate PPE: Ensure you are wearing the full PPE listed in Section 2.

  • Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully sweep up the absorbed material and place it into a designated container for halogenated solid waste [5].

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden :

  • DO NOT dispose of down the sink or any drain[14][15]. This compound's potential aquatic toxicity and halogenated nature make this extremely dangerous and illegal.

  • DO NOT dispose of in regular trash receptacles.

  • DO NOT allow the chemical to evaporate in a fume hood as a method of disposal[14].

  • DO NOT mix with non-halogenated, acidic, basic, or reactive waste streams[7][8][12][13].

Adherence to this guide will ensure that 4,7-Difluoro-1H-indazole-3-carbaldehyde is managed responsibly, protecting both the scientific community and the environment.

References

  • Title: Chemical Waste Disposal Guidelines Source: Clarkson University URL: [Link]

  • Title: HAZARDOUS WASTE SEGREGATION Source: Bucknell University URL: [Link]

  • Title: PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS Source: EPFL (École polytechnique fédérale de Lausanne) URL: [Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group, Northwestern University URL: [Link]

  • Title: Chemical Waste Segregation and Compatibility Flowchart Source: University of Waterloo URL: [Link]

  • Title: Focus on: Treatment by Aldehyde Deactivation Source: Washington State Department of Ecology URL: [Link]

  • Title: Laboratory Liquid Waste Disposal Flow Chart Source: Hiroshima University URL: [Link]

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]

  • Title: The Disposal of Chemical Laboratory Wastes Source: P2 InfoHouse URL: [Link]

  • Title: Guidelines on the Disposal of Chemical Wastes from Laboratories Source: Universiti Tun Hussein Onn Malaysia (UTHM) URL: [Link]

Sources

Personal protective equipment for handling 4,7-Difluoro (1H)indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 4,7-Difluoro(1H)indazole-3-carbaldehyde

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 4,7-Difluoro(1H)indazole-3-carbaldehyde. The information herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively. The procedures outlined are built upon a foundation of established safety principles and data from structurally related compounds, ensuring a conservative and protective approach in the laboratory.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive toxicological profile for 4,7-Difluoro(1H)indazole-3-carbaldehyde is not widely published, a robust safety plan can be developed by analyzing its structural components: a fluorinated indazole core and an aldehyde functional group.

  • Indazole Derivatives: Many substituted indazoles and pyrazoles are classified as irritants. Safety data for analogous compounds indicate they can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

  • Aromatic Aldehydes: This functional group can be associated with skin sensitization and irritation.

  • Fluorinated Compounds: The incorporation of fluorine can significantly alter a molecule's biological activity and metabolic stability.[3][4][5][6] While this is often beneficial in drug design, it also means that fluorinated compounds and their potential metabolites must be handled with care to avoid unintended biological effects.[7]

Based on this analysis, 4,7-Difluoro(1H)indazole-3-carbaldehyde should be handled as a substance that is harmful if swallowed, causes skin irritation, and causes serious eye irritation .[1] All handling procedures must be designed to prevent direct contact and inhalation.

Core Protective Equipment Requirements

For quick reference, the following table summarizes the minimum personal protective equipment (PPE) required for handling 4,7-Difluoro(1H)indazole-3-carbaldehyde.

Body PartRequired PPEStandard/Specification
Eyes/Face Chemical Splash Goggles & Face ShieldANSI Z87.1 / EN 166
Hands Chemical-Resistant Gloves (Nitrile, double-gloved)Follow manufacturer resistance guides
Body Flame-Retardant Laboratory CoatFull-coverage, buttoned
Feet Closed-toe, closed-heel shoesImpervious material
Respiratory As needed, based on risk assessment (e.g., NIOSH-approved respirator)Use within a certified chemical fume hood

Detailed PPE Selection and Safe Handling Protocol

Merely wearing PPE is insufficient; understanding the causality behind each choice is critical for ensuring true safety.

Primary Engineering Control: The Chemical Fume Hood

All operations involving 4,7-Difluoro(1H)indazole-3-carbaldehyde, from weighing to preparing solutions and running reactions, must be conducted inside a certified chemical fume hood. This is the primary line of defense to prevent inhalation of any dust or vapors.[1][2][8]

Step-by-Step Handling & PPE Workflow

This protocol provides a self-validating system for handling the compound from receipt to disposal.

Step 1: Preparation and Pre-Donning Checks

  • Designate Work Area: Clearly demarcate the specific area within the fume hood where the compound will be handled.

  • Assemble Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh paper, glassware, solvents, waste containers) is present.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[1]

  • Inspect PPE: Before wearing, carefully inspect all PPE for signs of damage, degradation, or contamination. This includes checking gloves for pinholes and lab coats for tears.

Step 2: Donning Personal Protective Equipment

  • Body Protection: Put on a long-sleeved, flame-retardant lab coat, ensuring it is fully buttoned.[9]

  • Hand Protection: Don the first pair of nitrile gloves. Pull the cuff of the glove over the cuff of the lab coat sleeve. Don a second pair of nitrile gloves over the first pair. Double-gloving provides an extra layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.

  • Eye and Face Protection: Wear chemical splash goggles that conform to the ANSI Z.87.1 standard.[9] When handling the solid or when there is any risk of splash or aerosol generation, a full-face shield must be worn over the safety goggles.[8][10][11]

Step 3: Handling the Compound

  • Weighing: If handling the solid powder, perform this task in the fume hood to contain any dust. Use smooth, deliberate motions to avoid creating airborne particles.

  • Making Solutions: When adding solvents, do so slowly to avoid splashing. Keep the container opening as far back in the fume hood as possible.

  • During Reaction: Keep the fume hood sash at the lowest practical height.

Step 4: Decontamination and Doffing PPE

  • Clean Work Area: After handling is complete, decontaminate the work surface in the fume hood.

  • Remove Outer Gloves: While still in the work area, carefully remove the outer pair of gloves using a technique that avoids touching the external surface with your bare skin.[2] Dispose of them in the designated solid chemical waste container.

  • Exit Work Area: Move away from the immediate work area before removing the rest of your PPE.

  • Remove Face Shield and Goggles.

  • Remove Lab Coat: Remove the lab coat by folding it inward on itself to contain any potential surface contamination.

  • Remove Inner Gloves: Remove the final pair of gloves and dispose of them.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1][2]

Procedural Workflow Diagram

The following diagram illustrates the logical flow of operations for safely handling 4,7-Difluoro(1H)indazole-3-carbaldehyde.

cluster_prep 1. Preparation Phase cluster_donning 2. PPE Donning cluster_handling 3. Active Handling (in Fume Hood) cluster_doffing 4. Decontamination & Doffing prep_area Designate & Prepare Fume Hood Area verify_safety Verify Eyewash/ Shower Access prep_area->verify_safety inspect_ppe Inspect All PPE for Integrity verify_safety->inspect_ppe don_coat Don Lab Coat inspect_ppe->don_coat don_gloves Don Double Nitrile Gloves don_coat->don_gloves don_eyes Don Goggles & Face Shield don_gloves->don_eyes weigh Weigh Solid Compound don_eyes->weigh dissolve Prepare Solutions weigh->dissolve react Perform Experiment dissolve->react decon Decontaminate Work Surface react->decon rm_outer_gloves Remove Outer Gloves (in hood) decon->rm_outer_gloves rm_face_eyes Remove Face Shield & Goggles rm_outer_gloves->rm_face_eyes rm_coat Remove Lab Coat rm_face_eyes->rm_coat rm_inner_gloves Remove Inner Gloves rm_coat->rm_inner_gloves wash_hands Wash Hands Thoroughly rm_inner_gloves->wash_hands

Caption: Workflow for handling 4,7-Difluoro(1H)indazole-3-carbaldehyde.

Emergency Procedures and Disposal

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[1][12][13]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][12][13]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1][12]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1][12][13]

Disposal Plan:

  • Chemical Waste: Dispose of unused material and reaction waste in a properly labeled, sealed container for hazardous chemical waste. Do not let the product enter drains.[8][14]

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and weigh boats, that has come into contact with the chemical must be disposed of as solid hazardous waste.[1][2][8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Chemical Safety: Personal Protective Equipment . (n.d.). University of California, Santa Barbara Environmental Health & Safety. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems . RSC Medicinal Chemistry. Retrieved from [Link]

  • Personal Protective Equipment for Chemical Exposures . (2022, November). University of Nebraska-Lincoln Environmental Health and Safety. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • Safety data sheet for Fluxapyroxad . (2022, August 1). BASF Agro. Retrieved from [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures . (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Safety Data Sheet for 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride . (2025, March 22). Angene Chemical. Retrieved from [Link]

  • Personal Protective Equipment . (2025, September 12). US Environmental Protection Agency (EPA). Retrieved from [Link]

  • 4,7-DIFLUORO (1H)INDAZOLE — Chemical Substance Information . (n.d.). NextSDS. Retrieved from [Link]

  • Beier, P. (2020). Fluorinated Pyrazoles: From Synthesis to Applications . Chemical Reviews. Retrieved from [Link]

  • Gu, Y., et al. (2021). Metabolism and Toxicity of Fluorine Compounds . Chemical Research in Toxicology. Retrieved from [Link]

  • Shi, F., & Larock, R. C. (2007). 1H-indazole-3-carboxylic acid, ethyl ester . Organic Syntheses. Retrieved from [Link]

  • Giraud, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles . RSC Advances. Retrieved from [Link]

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide . Organic Chemistry Portal. Retrieved from [Link]

  • Taha, M., et al. (2020). Importance of Fluorine in Benzazole Compounds . Molecules. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.